(R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride
Description
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Properties
IUPAC Name |
(3R)-5-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO.ClH/c9-5-1-2-8-6(3-5)7(10)4-11-8;/h1-3,7H,4,10H2;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCIFENUZLYBRF-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C=CC(=C2)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414960-64-7 | |
| Record name | 3-Benzofuranamine, 5-bromo-2,3-dihydro-, hydrochloride (1:1), (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414960-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride is a chiral amine that belongs to the class of benzofuran derivatives. Chiral amines are crucial structural motifs in a vast array of natural products, pharmaceuticals, and other biologically active compounds[1]. The benzofuran scaffold, in particular, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties[2][3]. The specific stereochemistry and the presence of a bromine atom in this compound can significantly influence its physicochemical properties and biological interactions[2]. This guide provides an in-depth overview of the core physical properties of this compound, offering both established data and standardized protocols for its comprehensive characterization.
Chemical and Physical Properties
This section details the fundamental chemical and physical characteristics of this compound.
Core Identifiers
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₈H₉BrClNO | [4] |
| Molecular Weight | 250.52 g/mol | [4] |
| CAS Number | 1379320-33-3 (for the (R)-enantiomer) | N/A |
| Appearance | Solid |
Structural Information
The molecular structure of this compound consists of a dihydrobenzofuran core brominated at the 5-position of the benzene ring. The chiral center is located at the 3-position of the furan ring, bearing an amine group which is protonated to form the hydrochloride salt.
Caption: 2D structure of this compound.
Analytical Characterization
A comprehensive characterization of this compound is essential to confirm its identity, purity, and stereochemistry. The following section outlines standard analytical techniques and protocols.
Workflow for Analytical Characterization
Caption: A typical analytical workflow for the characterization of a chiral amine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR are fundamental for confirming the connectivity of atoms.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as the amine protons may exchange with deuterium in D₂O.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Key signals to observe include the aromatic protons, the diastereotopic protons of the CH₂ group, the methine proton at the chiral center, and the amine protons.
-
Data Analysis: Integrate the signals to determine the relative number of protons. Analyze the coupling patterns (multiplicity) to deduce the connectivity between adjacent protons.
Expected ¹H NMR Signals: The aromatic region will show signals corresponding to the three protons on the benzene ring. The dihydrofuran ring will exhibit signals for the CH₂ and CH protons. The chemical shifts will be influenced by the bromine atom and the amine group.
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg) in the same deuterated solvent is typically required.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Analysis: Identify the number of unique carbon signals, which should correspond to the number of carbon atoms in the molecule. The chemical shifts will indicate the electronic environment of each carbon atom.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula through high-resolution mass spectrometry (HRMS).
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an ESI-MS instrument, which is well-suited for analyzing polar and ionic compounds like amine hydrochlorides.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free amine. The isotopic pattern of this peak, due to the presence of bromine, will be characteristic (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential for determining the enantiomeric purity (enantiomeric excess, ee) of the compound.
Protocol for Enantiomeric Purity Determination:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are often effective for separating enantiomers of chiral amines.
-
Mobile Phase Optimization: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.
-
Analysis: Inject a solution of the sample onto the chiral HPLC system. The two enantiomers will elute at different retention times.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the melting point, thermal stability, and decomposition of the compound.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and to study phase transitions.
DSC Protocol:
-
Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into an aluminum DSC pan and seal it.
-
Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event in the DSC thermogram.
Caption: An illustrative DSC thermogram showing a melting endotherm.
Solubility
The solubility of a drug candidate is a critical physical property that influences its absorption and bioavailability.
Protocol for Solubility Determination
-
Solvent Selection: Choose a range of relevant solvents, including aqueous buffers (e.g., pH 2, 7.4) and organic solvents used in pharmaceutical processing (e.g., ethanol, methanol, dichloromethane).
-
Equilibrium Solubility Method:
-
Add an excess amount of the solid compound to a known volume of the solvent in a vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).
-
Filter or centrifuge the suspension to remove the undissolved solid.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.
-
Expected Solubility Profile: As a hydrochloride salt, this compound is expected to have higher solubility in polar solvents and aqueous media compared to its free base form. The solubility in aqueous solutions may be pH-dependent.
Conclusion
The physical properties of this compound outlined in this guide provide a foundational understanding for its use in research and drug development. The provided protocols offer a standardized approach to its characterization, ensuring data quality and reproducibility. A thorough understanding of these properties is paramount for the rational design of experiments, formulation development, and the interpretation of biological data.
References
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1583. [Link]
-
Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. (2023). Journal of the American Chemical Society, 145(24), 13035–13045. [Link]
-
5-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride. (n.d.). Lead Sciences. Retrieved January 20, 2026, from [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). Chemical Reviews, 121(22), 14067–14169. [Link]
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The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. (2011). Microgram Journal, 8(2), 62-74. [Link]
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Structural and Physical Properties of Amines. (2021). Chemistry LibreTexts. [Link]
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(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. (2015). Revue Roumaine de Chimie, 60(5-6), 615-618. [Link]
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Reactivity of Benzofuran Derivatives. (2013). Mini-Reviews in Organic Chemistry, 10(4), 334-356. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Molecules, 27(9), 2845. [Link]
-
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(13), 10595. [Link]
-
Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. (2024). Molecules, 29(5), 1146. [Link]
-
5-(2-Aminopropyl)-2,3-dihydrobenzofuran. (2013). SWGDRUG.org. [Link]
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(R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride chemical structure
An In-Depth Technical Guide to (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride: Properties, Synthesis, and Applications
Introduction
This compound is a chiral synthetic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its rigid bicyclic scaffold, combining a brominated aromatic ring with a stereodefined amine, makes it a valuable intermediate for constructing complex molecular architectures. The 2,3-dihydrobenzofuran motif is a privileged structure found in a wide array of natural products and pharmacologically active compounds, known to exhibit diverse biological activities.[1] This guide provides a comprehensive technical overview of this compound, intended for researchers and drug development professionals, covering its physicochemical properties, synthetic strategies, analytical considerations, and applications, grounded in established chemical principles and authoritative literature.
Physicochemical Properties and Structural Elucidation
The precise three-dimensional arrangement of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine is central to its utility in stereospecific synthesis. The hydrochloride salt form enhances its stability and aqueous solubility, rendering it more amenable to handling and downstream reactions.[2]
Table 1: Chemical Identity and Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [3][4] |
| CAS Number | 1414960-64-7 | [3][4] |
| Molecular Formula | C₈H₉BrClNO | [3][5][6] |
| Molecular Weight | 250.52 g/mol | [3][5][6] |
| Physical Form | Solid | |
| Purity | Typically ≥98% | [3][6][7] |
| Storage | Store at room temperature in a dry, sealed place under an inert atmosphere. | [3][5] |
| InChI Key | UKCIFENUZLYBRF-UHFFFAOYSA-N |
Molecular Structure
The core structure consists of a benzene ring fused to a dihydrofuran ring. Key features include:
-
Chiral Center: The carbon at the 3-position (C3) is a stereocenter, with the amine group in the (R)-configuration. This specific chirality is critical for enantioselective interactions with biological targets.
-
Bromo Substituent: The bromine atom at the 5-position (C5) serves as a versatile synthetic handle. It can be utilized for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further molecular complexity.
-
Primary Amine: The amine group at C3 is a key functional group for amide bond formation, reductive amination, and other nucleophilic reactions, allowing for the facile attachment of various side chains and pharmacophores.
Caption: Structure of this compound.
Analytical Characterization
While specific spectral data for this exact compound is often proprietary to suppliers, characterization would rely on standard analytical techniques.[3] Researchers procuring this material should request a Certificate of Analysis with accompanying spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would confirm the presence of aromatic protons (typically in the δ 7.0-7.5 ppm range), diastereotopic methylene protons of the dihydrofuran ring (C2), and the methine proton at the chiral center (C3). The integration of these signals would verify the proton count.
-
¹³C NMR: Would show distinct signals for the eight carbon atoms, including the brominated aromatic carbon and the carbons of the dihydrofuran ring.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show a prominent peak for the cationic free base [M+H]⁺ at approximately m/z 214.0 and 216.0, corresponding to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational bands would include N-H stretches from the primary amine/ammonium group (around 3000-3400 cm⁻¹), C-H stretches (aromatic and aliphatic), and C-O ether stretches.
Synthesis and Stereochemical Control
The synthesis of chiral 2,3-dihydrobenzofurans is a well-explored area of organic chemistry.[8][9] The preparation of the target molecule requires a strategy that not only forms the heterocyclic ring system but also establishes the absolute stereochemistry at the C3 position.
Retrosynthetic Analysis & Proposed Pathway
A plausible synthetic route can be devised starting from commercially available 5-bromosalicylaldehyde. The key challenges are the introduction of the C2-C3 unit and the stereoselective installation of the amine. One effective strategy involves an intramolecular cyclization.[1][10]
Caption: Proposed synthetic workflow for the target molecule.
Exemplary Experimental Protocol (Conceptual)
This protocol is a representative, conceptual workflow based on established chemical transformations.[1][10] Causality behind choices is italicized.
Step 1: Synthesis of 5-bromo-3-aminomethyl-benzofuran (Racemic Intermediate)
-
Starting Material: 5-Bromosalicylonitrile. This is readily prepared from 5-bromosalicylaldehyde.[1]
-
Alkylation: React 5-bromosalicylonitrile with ethyl chloroacetate in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetone). This step forms the phenoxyacetate intermediate, which contains all the necessary atoms for the furan ring.[1]
-
Cyclization: Treat the resulting ethyl 4-bromo-2-cyanophenoxyacetate with a base (e.g., K₂CO₃ in DMF or sodium ethoxide in ethanol). The base promotes an intramolecular Thorpe-Ziegler condensation, leading to the formation of the 3-amino-benzofuran-2-carboxylate ring system.[1]
-
Hydrolysis & Decarboxylation: Saponify the ester with aqueous NaOH, followed by acidification. Gentle heating will induce decarboxylation to yield the racemic 5-bromo-2,3-dihydro-benzofuran-3-amine.
Step 2: Chiral Resolution
-
Diastereomeric Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., methanol or ethanol). Add a stoichiometric amount of a chiral resolving agent, such as (L)-tartaric acid. The chiral acid will react with the racemic amine to form a pair of diastereomeric salts, which have different physical properties.
-
Fractional Crystallization: Allow the solution to cool slowly. One diastereomer will preferentially crystallize out due to its lower solubility. This is a classical and robust method for separating enantiomers on a preparative scale.
-
Isolation: Filter the crystals and wash with a cold solvent. Multiple recrystallizations may be necessary to achieve high enantiomeric purity.
-
Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., aqueous NaHCO₃) and extract the desired (R)-enantiomer into an organic solvent (e.g., ethyl acetate).
Step 3: Hydrochloride Salt Formation
-
Dissolve the purified (R)-amine in a dry solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in the same solvent.
-
The hydrochloride salt will precipitate out of the solution.
-
Filter, wash with cold solvent, and dry under vacuum to yield the final product.
Self-Validation: The enantiomeric excess (e.e.) of the final product must be confirmed using a chiral HPLC method or by NMR using a chiral shift reagent.
Applications in Drug Discovery
The primary value of this compound lies in its role as a versatile chiral building block. Its predefined stereocenter and functional handles allow for systematic exploration of chemical space in drug discovery programs.
Scaffold for Library Synthesis
The molecule serves as an excellent starting point for creating libraries of related compounds for high-throughput screening. The amine and bromo functionalities can be independently modified.
Caption: Use as a core scaffold for chemical library generation.
Precursor for Biologically Active Molecules
The benzofuran nucleus is associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Furthermore, structurally related aminopropyl-dihydrobenzofurans have been investigated for their effects on dopamine release in the brain, indicating the potential for this scaffold in neuroscience research and the development of CNS-active agents.[11] By modifying the amine and aromatic portions of the molecule, medicinal chemists can fine-tune its properties to target specific enzymes, receptors, or ion channels.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed. The hydrochloride salt is classified as a warning-level hazard.
Table 2: GHS Hazard Information (for Racemic Mixture)
| Pictogram | Code | Hazard Statement | Precautionary Codes |
| GHS07 (Exclamation Mark) | H302 | Harmful if swallowed. | P261, P264, P270, P280, P302+P352, P304+P340 |
| H315 | Causes skin irritation. | ||
| H319 | Causes serious eye irritation. | ||
| H335 | May cause respiratory irritation. | ||
| Source: |
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12]
-
Avoid breathing dust.[12]
Storage:
-
Keep the container tightly closed and store in a cool, dry place.[3]
-
For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[5]
Conclusion
This compound is a high-value chiral intermediate for synthetic and medicinal chemistry. Its well-defined stereochemistry, coupled with two orthogonal synthetic handles—the primary amine and the aryl bromide—provides a robust platform for the development of novel and complex molecules. A thorough understanding of its properties, synthetic access, and safe handling is essential for leveraging its full potential in the design and discovery of next-generation therapeutics.
References
- Asymmetric Synthesis of 2,3‐Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o‐Quinone Methides. (n.d.). National Institutes of Health.
- Asymmetric GAP synthesis of 2,3-dihydrobenzofuran. (2025, December). ResearchGate.
- Khardina, P. A., et al. (2024, April 1). Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes: Trimethylsilyl as traceless activating group. ResearchGate.
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- Synthesis of 2,3-Dihydrobenzofurans. (n.d.). Organic Chemistry Portal.
- 5-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride. (n.d.). Sigma-Aldrich.
- 5-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran - MS (GC) Spectrum. (n.d.). SpectraBase.
- Safety Data Sheet. (n.d.). Fisher Scientific.
- Synthesis of Optically Active 2,3-Dihydrobenzofuran Derivatives through a Combination Strategy of Iron(III)-Catalyzed Reaction and Enzymatic Reaction. (2025, August 6). ResearchGate.
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- 5-BROMO-2,3-DIHYDRO-BENZOFURAN-3-YLAMINE HYDROCHLORIDE. (n.d.). ChemicalBook.
- 5-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride. (n.d.). Lead Sciences.
- 5-Bromo-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran. (n.d.). National Institutes of Health.
- 5-Bromo-2-methyl-3-(3-methylphenylsulfinyl)-1-benzofuran. (n.d.). National Institutes of Health.
- 5-Bromo-2,3-dihydro-benzofuran-3-ylamine. (n.d.). Active Biopharma.
- Specifications of 5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride. (n.d.). Capot Chemical.
- This compound. (2022, August 26). ChemicalBook.
- 5-BROMO-2,3-DIHYDRO-BENZOFURAN-3-YLAMINE HYDROCHLORIDE Product Description. (n.d.). ChemicalBook.
- Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. (2008, October). TSI Journals.
- 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. (n.d.). National Institutes of Health.
- (S)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride. (n.d.). Lead Sciences.
- This compound. (n.d.). FUJIFILM Wako Chemicals.
- The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. (n.d.). Microgram Journal.
- NMR Spectra of Products. (n.d.). The Royal Society of Chemistry.
- 5-(2-Aminopropyl)benzofuran and phenazepam demonstrate the possibility of dependence by increasing dopamine levels in the brain. (n.d.). ResearchGate.
- 2-Amino-3-bromo-5-fluorobenzaldehyde Safety Data Sheet. (n.d.). AK Scientific, Inc..
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(R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride CAS number 1414960-64-7
An In-depth Technical Guide to (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride (CAS Number 1414960-64-7)
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of this compound, a chiral molecule of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, characterization, and potential biological significance based on current scientific understanding of related compounds.
Introduction: The Significance of the Chiral 3-Aminodihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The introduction of a chiral amine at the 3-position creates a versatile building block for accessing novel chemical space. The specific stereochemistry, in this case, the (R)-enantiomer, is often crucial for selective interaction with biological targets.[3] Halogenation, such as the bromine at the 5-position, can further modulate the compound's physicochemical properties and binding affinities.[4]
While direct biological data for this compound is not extensively published, the structural similarity to known neuroactive compounds suggests its potential as a valuable tool for investigating neurological pathways.[3] This guide synthesizes available information on its chemical properties and provides a well-reasoned perspective on its potential synthesis and biological applications based on analogous structures.
Physicochemical and Structural Properties
This compound is a stable, crystalline solid at room temperature. Its key properties are summarized in the table below. The hydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for biological assays.
| Property | Value | Source |
| CAS Number | 1414960-64-7 | [5] |
| Molecular Formula | C₈H₉BrClNO | [5] |
| Molecular Weight | 250.52 g/mol | [5] |
| Appearance | White to off-white solid (predicted) | General chemical knowledge |
| Chirality | (R)-enantiomer | [5] |
| Storage | Store in a dry, sealed place | [5] |
Structural Diagram:
Caption: Chemical structure of this compound.
Plausible Route for Enantioselective Synthesis
Hypothetical Synthetic Scheme:
Caption: Plausible synthetic workflow for the target compound.
Detailed Hypothetical Protocol:
-
Synthesis of 2-(4-Bromophenoxy)acrylaldehyde: To a solution of 4-bromophenol in a suitable solvent (e.g., DMF), add a base such as potassium carbonate. Stir the mixture at room temperature, followed by the dropwise addition of acrolein. The reaction is monitored by TLC until completion. The product is then extracted and purified by column chromatography.
-
Enantioselective Intramolecular Aza-Michael Addition: The intermediate, 2-(4-bromophenoxy)acrylaldehyde, is reacted with a suitable nitrogen source (e.g., a protected amine like benzylamine) in the presence of a chiral Brønsted acid catalyst (e.g., a BINOL-derived phosphoric acid). This key step induces the enantioselective cyclization to form the chiral 3-amino-2,3-dihydrobenzofuran core. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.[7]
-
Deprotection (if necessary) and Salt Formation: If a protecting group was used for the amine, it is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group). The resulting free amine is then dissolved in a suitable solvent like diethyl ether or isopropanol, and a solution of HCl in the same solvent is added to precipitate the hydrochloride salt. The solid product is collected by filtration and dried.
Analytical Characterization
To ensure the identity, purity, and enantiomeric excess of the synthesized compound, a suite of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. The splitting patterns and chemical shifts of the protons on the dihydrofuran ring are particularly diagnostic.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column and mobile phase is used to determine the chemical purity of the compound.
-
Chiral HPLC: To determine the enantiomeric excess (e.e.) of the (R)-enantiomer, chiral HPLC is essential. A chiral stationary phase is used to separate the (R) and (S) enantiomers, allowing for their quantification.
-
Material Safety Data Sheet (MSDS): An MSDS provides crucial information on the handling, storage, and safety precautions for the compound.
Postulated Biological Activity and Mechanism of Action
While direct experimental data for this compound is limited, its structural features allow for well-founded hypotheses regarding its potential biological activity, primarily as a modulator of neurotransmitter receptors.
Potential Targets:
-
Serotonin 5-HT1A Receptor: Structurally related 3-amino-3,4-dihydro-2H-1-benzopyrans have shown affinity for the 5-HT1A receptor, with the (R)-enantiomers often exhibiting higher potency.[3] The 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs.[8]
-
Dopamine D2/D3 Receptors: The general scaffold of a phenyl ring linked to a heterocyclic amine is common in dopamine receptor ligands.[9][10] Modulation of these receptors is central to the treatment of psychosis and Parkinson's disease.
Structure-Activity Relationship (SAR) Insights:
-
The (R)-Stereocenter: The specific spatial arrangement of the amine group in the (R)-configuration is likely critical for optimal binding to a chiral receptor pocket.
-
The 5-Bromo Substituent: The bromine atom at the 5-position can influence the compound's lipophilicity, metabolic stability, and electronic properties. Halogen bonding is also a known interaction that can enhance binding affinity to protein targets.[4]
Hypothesized Signaling Pathway Involvement:
Should this compound act as a 5-HT1A receptor agonist, it would likely modulate the adenylyl cyclase signaling pathway.
Sources
- 1. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Mechanism of Action of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride is a synthetic molecule built upon the versatile 2,3-dihydrobenzofuran scaffold. This heterocyclic core is a recognized "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. While direct, in-depth pharmacological data for this specific compound remains largely proprietary and situated within early-stage drug discovery programs, this guide synthesizes available information on structurally related analogs to postulate its likely mechanism of action. Drawing from patent literature and academic research on similar chemical entities, we will explore the potential molecular targets, downstream signaling implications, and the scientific rationale for its investigation in the context of neurological disorders. This document serves as a foundational resource for researchers aiming to elucidate the precise biological functions of this and related compounds.
Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran moiety is a prominent structural motif found in numerous biologically active natural products and synthetic compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, making it an attractive scaffold for designing ligands with high affinity and selectivity for various biological targets. Derivatives of this scaffold have been investigated for a broad spectrum of therapeutic applications, including but not limited to, neurodegenerative diseases, inflammation, and cancer.
The subject of this guide, this compound, incorporates key functional groups that suggest a specific pharmacological profile. The amine group at the 3-position is a common feature in many centrally active compounds, capable of forming critical ionic and hydrogen bond interactions with protein targets. The bromine atom at the 5-position can significantly influence the compound's electronic properties and its ability to form halogen bonds, potentially enhancing binding affinity and selectivity for its target. The (R)-stereochemistry at the chiral center further underscores the potential for stereospecific interactions with its biological receptor.
Postulated Mechanism of Action: Insights from Analog Studies
Direct mechanistic studies on this compound are not extensively available in the public domain. However, by examining the pharmacological profiles of structurally similar compounds, we can construct a well-reasoned hypothesis regarding its potential mechanism of action. The evidence points towards a primary role as a modulator of neurotransmitter systems within the central nervous system (CNS).
Primary Target Hypothesis: Monoamine Transporter Inhibition
A compelling line of evidence suggests that this compound may function as an inhibitor of monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT). This hypothesis is supported by studies on analogous benzofuran derivatives. For instance, R-(-)-1-(Benzofuran-2-yl)-2-propylaminopentane [(-)-BPAP] has been identified as a catecholaminergic and serotonergic activity enhancer that also acts as a norepinephrine and dopamine uptake inhibitor[1].
The structural similarity of the aminopropyl side chain in (-)-BPAP to the 3-amino group in our compound of interest suggests a potential for interaction with the same transporter proteins. Inhibition of NET and DAT would lead to an increase in the synaptic concentrations of norepinephrine and dopamine, respectively. Such a mechanism is the cornerstone of several therapeutic agents for conditions like depression, ADHD, and certain neurodegenerative disorders.
Potential Interaction with Serotonin Receptors
The benzofuran scaffold is also a known pharmacophore for serotonin receptors, particularly the 5-HT2A receptor. Hallucinogenic phenethylamines have been structurally modified to incorporate a 2,3-dihydrobenzofuran ring, resulting in potent 5-HT2A agonists. While the substitution pattern of this compound differs significantly from these hallucinogenic analogs, the potential for interaction with serotonin receptors cannot be discounted. Depending on the specific interactions within the receptor binding pocket, the compound could act as an agonist, antagonist, or allosteric modulator.
Downstream Signaling Pathways
Should this compound act as a monoamine transporter inhibitor, its downstream effects would be mediated by the enhanced activation of adrenergic and dopaminergic receptors. This would trigger a cascade of intracellular signaling events, including the modulation of cyclic AMP (cAMP) levels, activation of protein kinase A (PKA) and other kinases, and regulation of gene expression through transcription factors like CREB.
The following diagram illustrates the hypothetical signaling pathway based on NET and DAT inhibition:
Caption: Postulated signaling pathway of this compound.
Experimental Protocols for Mechanistic Elucidation
To rigorously test the proposed mechanism of action, a series of in vitro and cellular assays are required. The following protocols provide a framework for characterizing the pharmacological profile of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity of the compound for a panel of CNS targets, including monoamine transporters and serotonin receptors.
Methodology:
-
Target Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human norepinephrine transporter (hNET), human dopamine transporter (hDAT), human serotonin transporter (hSERT), and various human serotonin receptor subtypes (e.g., 5-HT2A, 5-HT2C).
-
Assay Conditions:
-
For Transporters: Use specific radioligands such as [³H]nisoxetine for hNET, [³H]WIN 35,428 for hDAT, and [³H]citalopram for hSERT.
-
For 5-HT Receptors: Use specific radioligands such as [³H]ketanserin for 5-HT2A.
-
-
Competition Binding: Incubate the membrane preparations with a fixed concentration of the radioligand and increasing concentrations of this compound.
-
Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the IC₅₀ values (the concentration of the compound that inhibits 50% of specific radioligand binding) and subsequently determine the Ki (inhibition constant) values using the Cheng-Prusoff equation.
Functional Neurotransmitter Uptake Assays
Objective: To assess the functional inhibitory activity of the compound on monoamine transporters.
Methodology:
-
Cell Culture: Use cell lines stably expressing hNET, hDAT, or hSERT.
-
Pre-incubation: Treat the cells with varying concentrations of this compound.
-
Uptake Initiation: Add a radiolabeled neurotransmitter ([³H]norepinephrine, [³H]dopamine, or [³H]serotonin) to initiate uptake.
-
Uptake Termination: After a defined incubation period, terminate the uptake by washing the cells with ice-cold buffer.
-
Detection: Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ values for the inhibition of neurotransmitter uptake.
The following diagram outlines the experimental workflow for these assays:
Caption: Workflow for in vitro characterization of the target compound.
Structure-Activity Relationships (SAR)
The biological activity of 2,3-dihydrobenzofuran derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. While a comprehensive SAR study for this specific compound is not available, general trends can be inferred from the literature.
-
Amine at Position 3: The presence of a primary or secondary amine at this position is often crucial for interaction with aminergic G-protein coupled receptors (GPCRs) and transporters.
-
Halogen at Position 5: Halogen substitution, particularly with bromine or chlorine, can enhance binding affinity through favorable electronic interactions and by influencing the overall lipophilicity of the molecule.
-
Stereochemistry: The (R)-configuration at the 3-position likely confers stereospecificity in binding to its biological target, which is a hallmark of many successful drugs.
Therapeutic Potential and Future Directions
Based on the postulated mechanism of action as a monoamine transporter inhibitor, this compound holds potential for the treatment of various neurological and psychiatric disorders. Patent literature suggests that related benzofuran derivatives are being explored for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The potential anti-inflammatory properties of the 2,3-dihydrobenzofuran scaffold could also be beneficial in these conditions, where neuroinflammation is a key pathological feature.
Future research should focus on:
-
Definitive Target Identification: Utilizing techniques such as affinity chromatography coupled with mass spectrometry to isolate and identify the primary binding protein(s).
-
In Vivo Pharmacological Profiling: Assessing the compound's effects on neurotransmitter levels in different brain regions using microdialysis in animal models.
-
Behavioral Pharmacology: Evaluating the compound's efficacy in animal models of depression, anxiety, and cognitive impairment.
-
Pharmacokinetics and Safety: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its off-target effects and overall safety profile.
Conclusion
This compound is a promising research compound with a high likelihood of acting as a modulator of monoamine neurotransmitter systems. While direct experimental evidence is currently limited, a strong scientific rationale exists for its investigation as a potential therapeutic agent for CNS disorders. The in-depth characterization of its mechanism of action through the experimental approaches outlined in this guide will be critical in unlocking its full therapeutic potential.
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Soyaku, F., et al. (2003). Transporter-mediated actions of R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane. European Journal of Pharmacology. [Link][1]
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Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry. [Link][2]
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LINS, A. P., et al. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Frontiers in Pharmacology. [Link][3][4]
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Biological activity of halogenated 2,3-dihydro-benzofuran-3-ylamine derivatives
An In-depth Technical Guide on the Biological Activity of Halogenated 2,3-Dihydro-benzofuran-3-ylamine Derivatives
Executive Summary
The 2,3-dihydrobenzofuran core is a privileged heterocyclic structure, serving as a foundational scaffold in numerous bioactive molecules and natural products.[1] Its chemical stability and versatile nature make it a prime candidate for medicinal chemistry exploration.[1] This guide focuses on a specific, highly functionalized subset: halogenated 2,3-dihydro-benzofuran-3-ylamine derivatives. The strategic introduction of a 3-ylamine moiety and the deliberate placement of halogen atoms (F, Cl, Br, I) on the benzofuran ring system are critical modifications that significantly modulate the pharmacological profile of these compounds. Halogenation, in particular, enhances properties such as lipophilicity and metabolic stability, and can introduce specific, high-affinity interactions like halogen bonding, which can profoundly increase binding affinity to biological targets.[2] This document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and key biological activities of this compound class, with a focus on their potential in treating disorders of the central nervous system (CNS), microbial infections, and cancer.
The 2,3-Dihydrobenzofuran Scaffold: A Privileged Structure in Drug Discovery
The fusion of a benzene ring with a saturated furan ring confers a rigid, three-dimensional structure that is advantageous for specific receptor binding.[1] This core is found in natural products and has been extensively utilized by medicinal chemists to develop novel therapeutic agents for a wide range of diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer.[2]
The Crucial Role of the 3-Amine Moiety
The introduction of an amine group at the C-3 position provides a basic center that is often protonated under physiological conditions. This feature is instrumental for forming ionic interactions with acidic residues (e.g., aspartate, glutamate) in enzyme active sites or receptor binding pockets. Furthermore, the amine can act as a hydrogen bond donor, adding another layer of specific interaction potential and influencing the molecule's solubility and transport characteristics.
Halogenation: A Tool for Potency and Specificity Enhancement
The addition of halogens to the benzofuran scaffold is a well-established strategy for enhancing biological activity.[2] This is attributed to several factors:
-
Lipophilicity Modulation : Halogens increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes, including the blood-brain barrier.
-
Metabolic Blocking : Placing a halogen at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the compound's half-life.
-
Halogen Bonding : This is a non-covalent interaction where the electrophilic region on a halogen atom interacts favorably with a nucleophilic site (e.g., a carbonyl oxygen or a lone pair on a nitrogen or sulfur atom) on a biological target.[2] This interaction can significantly improve binding affinity and selectivity.[2] SAR studies consistently show that the position and nature of the halogen are critical determinants of biological activity.[2]
Synthetic Strategies and Methodologies
The synthesis of halogenated 2,3-dihydro-benzofuran-3-ylamine derivatives typically involves a multi-step process beginning with the construction of the core dihydrobenzofuran ring, followed by functionalization. Modern synthetic methods, such as palladium-catalyzed reactions, have enabled efficient and stereoselective access to these scaffolds.[3][4]
General Synthetic Workflow
A representative synthetic approach involves the cyclization of a suitably substituted phenol to form the dihydrobenzofuran ring, followed by introduction of the amine and halogen functionalities. The causality behind this stepwise approach is to build the stable core first before introducing more reactive or directing groups.
Caption: General synthetic workflow for target compounds.
Detailed Protocol: Synthesis of a Representative Halogenated Derivative
This protocol describes a plausible synthesis for a model compound, 5-Bromo-2,3-dihydro-benzofuran-3-ylamine.
Step 1: Synthesis of 5-Bromo-2,3-dihydrobenzofuran-3-one
-
To a solution of 4-bromophenol (1 eq.) in acetone, add potassium carbonate (2.5 eq.) and chloroacetone (1.2 eq.).
-
Reflux the mixture for 24 hours. The use of a weak base like potassium carbonate is crucial to deprotonate the phenol without causing unwanted side reactions.
-
After cooling, filter the solid and concentrate the filtrate under reduced pressure.
-
The crude intermediate is then treated with a strong acid, such as polyphosphoric acid, and heated to 100°C for 2-3 hours to promote intramolecular Friedel-Crafts acylation, yielding the cyclized ketone.
-
Pour the reaction mixture onto ice water and extract with ethyl acetate. The organic layer is washed, dried, and concentrated to yield the product.
Step 2: Reductive Amination to 5-Bromo-2,3-dihydro-benzofuran-3-ylamine
-
Dissolve the 5-Bromo-2,3-dihydrobenzofuran-3-one (1 eq.) in methanol.
-
Add ammonium acetate (10 eq.) and sodium cyanoborohydride (1.5 eq.). Sodium cyanoborohydride is a mild reducing agent chosen because it selectively reduces the imine formed in situ without reducing the ketone starting material.
-
Stir the reaction at room temperature for 12-18 hours.
-
Quench the reaction with water and adjust the pH to basic (pH > 10) with NaOH.
-
Extract the product with dichloromethane, dry the combined organic layers over sodium sulfate, and concentrate to yield the final amine product.
-
Purify via column chromatography.
Key Biological Activities and Structure-Activity Relationships (SAR)
This class of compounds exhibits a diverse range of biological activities, primarily centered on CNS disorders, microbial infections, and cancer.
Central Nervous System (CNS) Activity
The rigid scaffold and the presence of a basic amine make these derivatives well-suited for interacting with CNS targets like ion channels and neurotransmitter transporters.[5]
3.1.1 Anticonvulsant Properties Several benzofuran derivatives have shown potent anticonvulsant activity in preclinical models.[6][7] One study identified N-(2-benzoylbenzofuran-3-yl)-3-(4-(2-fluorophenyl)piperazin-1-yl) propanamide as a highly active compound in both the maximal electroshock seizure (MES) and subcutaneous metrazol (scMET) seizure tests.[6] The presence of a halogen (fluorine) on the phenylpiperazine ring was critical for this high potency. The proposed mechanism often involves the modulation of GABAergic and glutamatergic neurotransmission.[5]
3.1.2 Antidepressant Potential The structural similarity of some derivatives to known serotonin reuptake inhibitors has prompted investigation into their antidepressant effects. Studies on isobenzofuran-1(3H)-one derivatives, which share a related core, demonstrated that these compounds can inhibit serotonin reuptake.[8] The lead compound in that study significantly improved depression-like behavior in mice by increasing serotonin levels in the cortex.[8] The amine functionality is key for interacting with the serotonin transporter (SERT), while halogenation can enhance binding affinity and selectivity. The forced swimming test (FST) is a standard preclinical model used to evaluate antidepressant potential.[9][10]
3.1.3 Hypothetical Mechanism of CNS Action
Caption: Inhibition of serotonin reuptake by a derivative.
Antimicrobial and Antifungal Activity
Benzofuran derivatives have demonstrated broad-spectrum antimicrobial activity.[11][12][13] The introduction of halogens can significantly enhance this activity. One study on 3-benzofurancarboxylic acid derivatives found that while unsubstituted esters were inactive, derivatives with two halogen substitutions on an acetyl group were active against Gram-positive cocci.[14] Furthermore, derivatives containing a halogen on the aromatic ring also showed antifungal activity against Candida strains.[14] This suggests that the number and location of halogens are critical for antimicrobial efficacy.
Anticancer and Cytotoxic Potential
Halogenation has been consistently shown to increase the anticancer activity of benzofuran derivatives.[2] This is attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that improve binding affinity to biological targets.[2] The position of the halogen is a critical determinant of its activity; for instance, a bromine atom at the 3-position of a benzofuran ring conferred remarkable cytotoxic activity against leukemia cells with an IC50 value as low as 0.1 μM.[2]
Experimental Protocols for Biological Evaluation
The evaluation of these compounds requires a cascade of standardized, validated assays.[15][16] The initial step is typically an in vitro screen to identify "hits," followed by more complex cellular and in vivo models.[15]
Biological Screening Workflow
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The Benzofuran Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Status of Benzofuran in Drug Design
The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a furan ring, holds a position of prominence in the field of medicinal chemistry.[1][2] This "privileged scaffold" is a recurring motif in a multitude of natural products and synthetically derived therapeutic agents, owing to its versatile chemical reactivity and its ability to interact with a wide array of biological targets.[3][4] First isolated and synthesized in the late 19th century, the benzofuran core has since been elaborated into a vast library of derivatives exhibiting a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][5] This guide provides a comprehensive technical overview of the pivotal role of the benzofuran scaffold in contemporary drug discovery, delving into its synthesis, diverse biological activities, and mechanisms of action, with a focus on providing actionable insights for researchers and drug development professionals.
Synthetic Strategies: Constructing the Benzofuran Core
The therapeutic potential of benzofuran derivatives is intrinsically linked to the synthetic methodologies available for their construction and diversification. A range of efficient and versatile synthetic routes have been developed, with palladium-catalyzed cross-coupling reactions and intramolecular cyclizations being among the most powerful and widely adopted strategies.[1][6][7][8]
Palladium-Catalyzed Synthesis of Benzofurans
Palladium catalysis has revolutionized the synthesis of substituted benzofurans, offering high yields, broad functional group tolerance, and a high degree of control over substitution patterns.[1][9] A prominent example is the palladium-catalyzed heteroannulation of o-iodophenols with acetylenic compounds.[10]
This one-pot procedure is a robust method for the synthesis of 2-substituted benzofurans.
-
Reaction Setup: To a solution of an ortho-iodophenol (1.0 equivalent) in a suitable solvent such as triethylamine, add a terminal alkyne (1.2 equivalents).
-
Catalyst Addition: Add the palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equivalents), and a copper(I) co-catalyst such as copper(I) iodide (CuI) (0.04 equivalents).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 2-substituted benzofuran.
The proposed mechanism for this transformation involves an initial Sonogashira coupling between the o-iodophenol and the terminal alkyne, followed by an intramolecular 5-exo-dig cyclization to form the benzofuran ring.
Intramolecular Cyclization Strategies
Intramolecular cyclization reactions provide another powerful avenue for the synthesis of the benzofuran nucleus. These methods often involve the formation of a key ether linkage followed by a ring-closing reaction.
Caption: Workflow for the synthesis of benzofurans via O-allylation, Claisen rearrangement, and ring-closing metathesis.
The Pharmacological Spectrum of Benzofuran Derivatives
The benzofuran scaffold is a versatile pharmacophore, giving rise to derivatives with a wide range of biological activities. This section will explore some of the most significant therapeutic areas where benzofurans have made a substantial impact.
Anticancer Activity
Benzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxicity against a variety of human cancer cell lines.[11] Their mechanisms of action are diverse and often involve the modulation of key cellular processes such as cell cycle progression, apoptosis, and signal transduction.[12][11]
A significant number of anticancer benzofuran derivatives exert their effects by targeting the microtubule network, a critical component of the cytoskeleton involved in cell division.[13][14][15] These compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13][14]
Caption: Mechanism of action of benzofuran derivatives as tubulin polymerization inhibitors.
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[16] Several benzofuran derivatives have been developed as potent inhibitors of various protein kinases, including VEGFR-2, mTOR, and GSK-3β, thereby interfering with tumor growth, proliferation, and survival.[11][17][18][19]
| Derivative Class | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Halogenated Benzofuran | Bromomethyl derivative | K562 (Leukemia) | 5 | [12] |
| Halogenated Benzofuran | Bromomethyl derivative | HL60 (Leukemia) | 0.1 | [12] |
| Benzofuran-Chalcone Hybrid | Compound 33d | A-549 (Lung) | 2.74 | [11] |
| Benzofuran-Chalcone Hybrid | Compound 33d | MCF-7 (Breast) | 3.22 | [11] |
| 3-Amidobenzofuran | Derivative 6g | MDA-MB-231 (Breast) | 3.01 | [14] |
| 3-Amidobenzofuran | Derivative 6g | HCT-116 (Colon) | 5.20 | [14] |
| Oxindole-Benzofuran Hybrid | Compound 22d | MCF-7 (Breast) | 3.41 | [11] |
| Oxindole-Benzofuran Hybrid | Compound 22f | MCF-7 (Breast) | 2.27 | [11] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran derivative and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity
The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Benzofuran derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi.[20][21]
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Benzofuran Ketoxime | Staphylococcus aureus | 0.039 | [20] |
| Benzofuran Ketoxime | Candida albicans | 0.625-2.5 | [20] |
| 6-Hydroxybenzofuran derivative | Various bacterial strains | 0.78-3.12 | [20] |
| Benzofuran analog | Escherichia coli | 0.39-3.12 | [21] |
| Benzofuran analog | Staphylococcus aureus | 0.39-3.12 | [21] |
| Benzofuran analog | Methicillin-resistant S. aureus | 0.39-3.12 | [21] |
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium.
-
Serial Dilution: Perform serial twofold dilutions of the benzofuran derivative in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration (e.g., 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Neuroprotective Activity in Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. The multifactorial nature of AD has prompted the exploration of multi-target-directed ligands. Benzofuran derivatives have shown promise in this area by targeting several key pathological pathways in AD.[22][23][24]
Benzofuran-based compounds have been shown to:
-
Inhibit Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, which is deficient in the brains of AD patients.[23][24]
-
Inhibit β-amyloid (Aβ) Aggregation: The accumulation of Aβ plaques is a hallmark of AD. Certain benzofuran derivatives can interfere with the aggregation of Aβ peptides.[22]
-
Exhibit Antioxidant Properties: Oxidative stress is implicated in the pathogenesis of AD. The benzofuran scaffold can contribute to the antioxidant activity of its derivatives.[25]
Caption: Multi-target approach of benzofuran derivatives in Alzheimer's disease.
Conclusion and Future Perspectives
The benzofuran scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its inherent structural features and synthetic tractability have enabled the development of a diverse range of compounds with significant therapeutic potential across multiple disease areas. The ongoing exploration of novel synthetic methodologies, coupled with a deeper understanding of the molecular mechanisms of action, will undoubtedly lead to the discovery of new and improved benzofuran-based drugs. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring novel therapeutic applications for this remarkable heterocyclic scaffold. The integration of computational drug design and high-throughput screening will further accelerate the identification of potent and selective benzofuran derivatives, paving the way for the next generation of innovative medicines.
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An In-Depth Technical Guide to the Safe Handling of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride (CAS No. 1414960-64-7). As a specialized chemical intermediate, understanding its properties and potential hazards is paramount to ensuring laboratory safety and experimental integrity. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a proactive safety culture.
Compound Identification and Scientific Context
This compound is a chiral organic compound featuring a benzofuran core, a bromine substituent, and an amine group. Its molecular structure makes it a valuable building block in medicinal chemistry and drug discovery. Benzofuran derivatives are known to exhibit a wide range of biological activities, including anti-tumor, antibacterial, and antiviral properties.[1] Some derivatives have also been identified as potent agonists of the Stimulator of Interferon Genes (STING) pathway, highlighting their potential in immunology and oncology research.[2]
The presence of the halogen (bromine) and the primary amine hydrochloride salt dictates its primary reactivity and handling considerations. While specific toxicological data for this exact enantiomer is not widely published, the general class of aminobenzofurans can elicit significant physiological responses, underscoring the need for careful handling.[3]
Compound Properties:
| Property | Value | Source |
| CAS Number | 1414960-64-7 | [4][5] |
| Molecular Formula | C₈H₉BrClNO | [4][6] |
| Molecular Weight | 250.52 g/mol | [4] |
| Physical Form | Solid | [7] |
| Storage | Store at room temperature in a dry, sealed place. | [4][7] |
Hazard Identification and Risk Assessment
Based on the Globally Harmonized System (GHS) classifications for the closely related racemic mixture (CAS 1187927-75-8), this compound should be treated as a hazardous substance. The primary risks are associated with irritation and acute toxicity upon ingestion.
GHS Hazard Summary:
| Pictogram | GHS07 (Exclamation Mark)[7] |
| Signal Word | Warning [7] |
| Hazard Statements | H302: Harmful if swallowed.[7] H315: Causes skin irritation.[7] H319: Causes serious eye irritation.[7] H335: May cause respiratory irritation.[7] |
| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P362+P364, P405, P501[7] |
Causality of Hazards
-
H302 (Harmful if swallowed): The acute oral toxicity is a primary concern. The molecule's structure allows it to be absorbed through the gastrointestinal tract, where it can interfere with biological processes. The exact mechanism is uncharacterized, but it necessitates strict controls to prevent ingestion.
-
H315 & H319 (Skin and Eye Irritation): The amine hydrochloride salt can be acidic and, combined with the aromatic structure, can act as a moderate irritant to skin and a severe irritant to the delicate tissues of the eyes. Prolonged contact can lead to inflammation and discomfort.
-
H335 (Respiratory Irritation): As a fine, solid powder, the compound can be easily aerosolized. Inhalation of the dust can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation.
Standard Operating Procedures for Safe Handling
A risk-based approach is essential when working with this compound. The following workflow outlines the critical control points from receipt to disposal.
Caption: Safe handling workflow for (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine HCl.
Engineering Controls
-
Chemical Fume Hood: All manipulations that could generate dust, such as weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is the primary barrier to prevent inhalation.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE)
A standard PPE ensemble is required, chosen to address the specific hazards of irritation and accidental ingestion.
-
Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles if there is a significant risk of splashing.[8]
-
Hand Protection: Nitrile or neoprene gloves are required. Inspect gloves for tears or pinholes before use. Change gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat must be worn and kept fully buttoned.
-
Respiratory Protection: If engineering controls fail or for emergency situations, a NIOSH-approved respirator with a particulate filter (e.g., N95) or an organic vapor/acid gas cartridge may be necessary.[8]
Experimental Protocols
Protocol 1: Weighing and Solution Preparation
-
Preparation: Designate a specific area within the fume hood for handling the solid. Place a weigh boat on an analytical balance inside the hood.
-
Aliquotting: Carefully transfer the required amount of the solid from the stock bottle to the weigh boat using a clean spatula. Avoid creating dust clouds by using slow, deliberate movements. Keep the stock bottle closed when not in use.
-
Dissolution: Add the weighed solid to the chosen solvent vessel, also within the fume hood. Add the solvent slowly to avoid splashing. Cap the vessel before removing it from the hood for subsequent steps (e.g., sonication or stirring).
Protocol 2: Spill Management
-
Evacuate: If a significant amount of dust is generated, evacuate the immediate area.
-
Control: Prevent the spread of the powder. Do not use a dry brush or compressed air.
-
Cleanup (Small Spill): For small spills inside a fume hood, gently cover the powder with a damp paper towel to avoid aerosolization. Carefully wipe the area, placing the contaminated towels into a sealed waste bag.
-
Decontamination: Clean the spill area with soap and water.
-
Waste: Dispose of all contaminated materials as hazardous chemical waste.
Emergency Procedures
Immediate and correct first aid is critical to mitigate exposure.
-
In case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
In case of Skin Contact: Remove contaminated clothing. Immediately wash the affected skin with plenty of soap and water. If skin irritation persists, seek medical advice.[8]
-
In case of Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Call a poison center or doctor if you feel unwell.[8]
-
In case of Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Call a poison center or doctor immediately.[8]
Storage and Disposal
Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[4][7] Keep it segregated from incompatible materials such as strong oxidizing agents and strong acids.[8]
Disposal: All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not allow the chemical to enter the environment.[8]
Conclusion: A Self-Validating System of Safety
The safe handling of this compound is predicated on a system of overlapping controls. Engineering controls (the fume hood) provide the first line of defense. Rigorous adherence to PPE standards protects the individual operator. Finally, well-rehearsed experimental and emergency protocols ensure that any potential exposure is minimized and managed effectively. By understanding the "why" behind each safety measure—from the irritant nature of the amine salt to the inhalation risk of a fine powder—researchers can create a self-validating system of safety that protects both themselves and the integrity of their scientific work.
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A Technical Guide to the Storage and Stability of Bromo-dihydrobenzofuran Amine Salts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromo-dihydrobenzofuran amine salts represent a significant class of compounds in pharmaceutical research, valued for their diverse biological activities. As with many active pharmaceutical ingredients (APIs), ensuring their stability from early development through to final formulation is paramount to guaranteeing safety, efficacy, and a viable shelf-life. This technical guide provides an in-depth exploration of the factors influencing the stability of bromo-dihydrobenzofuran amine salts, offering a framework for their proper storage and the design of robust stability-indicating analytical methods. We will delve into the inherent chemical liabilities of this molecular scaffold, outlining potential degradation pathways and the critical role of the salt form. This document is intended to serve as a comprehensive resource for scientists dedicated to advancing drug candidates from this promising chemical class.
Introduction: The Chemical Landscape of Bromo-dihydrobenzofuran Amine Salts
The bromo-dihydrobenzofuran moiety is a privileged scaffold in medicinal chemistry, often functionalized with an amine group to modulate physicochemical properties and biological target interactions. The formation of a salt, typically with an acid, is a common strategy to enhance solubility, crystallinity, and overall "developability." However, this combination of a halogenated heterocyclic core, a potentially oxidizable dihydrofuran ring, and a basic amine center introduces specific stability challenges that must be proactively addressed.
Understanding the intrinsic stability of these molecules is not merely a regulatory requirement but a fundamental aspect of drug development.[1][2] Forced degradation studies, or stress testing, provide a critical lens into the chemical behavior of these salts under harsh conditions, helping to identify likely degradation products, establish degradation pathways, and develop and validate analytical methods capable of monitoring the drug's integrity over time.[3][4][5]
Intrinsic Stability and Potential Degradation Pathways
The stability of a bromo-dihydrobenzofuran amine salt is a composite of the reactivities of its constituent parts: the aromatic ring, the dihydrofuran ring, the bromine substituent, and the amine salt. Degradation can be initiated by several factors, including pH, temperature, light, and oxygen.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for many pharmaceuticals, driven by reaction with water and often catalyzed by acidic or basic conditions.[3] For bromo-dihydrobenzofuran amine salts, several sites are susceptible:
-
Dihydrofuran Ring Opening: The ether linkage in the dihydrofuran ring can be susceptible to cleavage under strong acidic conditions, leading to the formation of a phenol and a corresponding substituted ethanol derivative.
-
Amine Salt Disproportionation: In the solid state, especially in the presence of moisture, the salt can dissociate into the free base and the corresponding acid. This is particularly relevant for hygroscopic salts. The resulting free amine may have different stability and solubility characteristics.[6]
Oxidative Degradation
Oxidation is a significant concern for molecules with electron-rich centers. The dihydrobenzofuran and amine moieties are particularly susceptible.
-
Amine Oxidation: The amine group can be oxidized to form N-oxides or other degradation products, especially in the presence of peroxides or metal ions.[3]
-
Dihydrofuran Ring Oxidation: The benzylic ether in the dihydrofuran ring can be a site for oxidative cleavage.
Photodegradation
Aromatic systems and halogenated compounds can be sensitive to light.[3]
-
Bromoarene Photolysis: The carbon-bromine bond can undergo photolytic cleavage, leading to the formation of radical species that can initiate further degradation. This can result in debromination or the formation of other photoproducts.
-
Aromatic Ring Degradation: The benzofuran ring system, being aromatic, can absorb UV light and undergo various photochemical reactions.
The following diagram illustrates the potential degradation pathways:
Caption: Major degradation pathways for bromo-dihydrobenzofuran amine salts.
The Critical Role of the Salt Form and Counter-ion
The choice of the counter-ion is a critical decision in drug development that extends beyond simply improving solubility. The counter-ion can significantly impact the physicochemical properties of the API, including its stability and hygroscopicity.[7][8][9]
Influence on Hygroscopicity
Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a crucial parameter to control. Amine salts can be particularly prone to moisture uptake.[3] The bromide ion, being a halide, can contribute to the hygroscopic nature of the salt. Increased moisture content can:
-
Lower the glass transition temperature of amorphous material, increasing molecular mobility and the rate of degradation.
-
Facilitate hydrolytic degradation pathways.
-
Promote physical changes such as deliquescence or conversion between polymorphic forms.
Impact on Chemical Stability
The counter-ion can influence the chemical stability of the API in the solid state. This is often related to the pH of the microenvironment when a small amount of water is absorbed.[7][8] A highly acidic counter-ion could potentially accelerate acid-catalyzed hydrolysis. Conversely, a more hydrophobic counter-ion might offer some protection against hydrolysis by reducing water uptake.[10]
Recommended Storage and Handling Protocols
Based on the chemical liabilities of bromo-dihydrobenzofuran amine salts, the following storage and handling protocols are recommended to minimize degradation and ensure the integrity of the material.
| Parameter | Recommendation | Rationale |
| Temperature | Controlled room temperature (20-25°C) or refrigerated (2-8°C). Avoid freeze-thaw cycles. | Lower temperatures slow down the rate of most chemical degradation reactions.[3] |
| Light | Store in amber glass vials or other light-protective containers. | The aromatic and bromo-substituted nature of the molecule suggests potential photosensitivity.[3] |
| Humidity | Store in a desiccated environment or with a desiccant. Tightly sealed containers are essential. | The amine salt is likely hygroscopic, and moisture can accelerate hydrolysis and other degradation pathways.[3][6] |
| Atmosphere | For long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen). | This minimizes the risk of oxidative degradation of the amine and dihydrofuran moieties. |
Designing a Comprehensive Stability Testing Program
A robust stability testing program is essential to understand the degradation profile of a bromo-dihydrobenzofuran amine salt and to establish its re-test period or shelf life. This program should include both long-term stability studies and forced degradation studies.
Forced Degradation (Stress Testing) Workflow
Forced degradation studies are designed to accelerate the degradation of the drug substance to generate the likely degradation products.[1][2][4][5] A typical workflow is as follows:
Caption: A typical workflow for forced degradation studies.
Development of a Stability-Indicating Analytical Method
A key outcome of forced degradation studies is the development of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method. This method must be able to separate the parent API from all process-related impurities and degradation products.
Protocol for Method Development:
-
Column Selection: A C18 reversed-phase column is a common starting point for moderately polar compounds like bromo-dihydrobenzofuran amine salts.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be controlled to ensure consistent ionization and retention of the amine.
-
Detection: UV detection is generally suitable due to the aromatic nature of the molecule. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Gradient Elution: A gradient elution is often necessary to separate the parent compound from a range of more and less polar degradation products.
-
Method Validation: The final method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Impurity Profiling and Identification
Modern analytical techniques are essential for the identification and characterization of impurities and degradation products.[11][12][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for obtaining the molecular weights of degradation products, which is the first step in their identification. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the definitive structural elucidation of unknown impurities, provided they can be isolated in sufficient quantity and purity.[11]
Conclusion
The successful development of bromo-dihydrobenzofuran amine salts as therapeutic agents requires a thorough understanding of their stability characteristics. By anticipating potential degradation pathways such as hydrolysis, oxidation, and photolysis, and by carefully considering the impact of the bromide counter-ion on properties like hygroscopicity, researchers can establish appropriate storage and handling procedures. A well-designed forced degradation and stability testing program is not only a regulatory necessity but also a critical scientific endeavor that informs formulation development, packaging selection, and ultimately, ensures the delivery of a safe and effective drug product to patients.
References
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Khan Academy. (n.d.). Hoffmann bromamide degradation reaction. Retrieved from [Link]
- Vertex AI Search. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
- Ståhl, P., & Nakano, M. (2009). Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. Molecular Pharmaceutics, 6(3), 853–864.
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Ståhl, P., & Nakano, M. (2009). Impact of counterion on the chemical stability of crystalline salts of procaine. PubMed. Retrieved from [Link]
- Abdel-Wahab, B. F., & Abdel-Gawad, H. (2014). Reactivity of Benzofuran Derivatives.
- Vemavarapu, C., & Suryanarayanan, R. (2011). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 100(11), 4677-4690.
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Newman, A. W. (2007). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs. Retrieved from [Link]
- Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
- Chauhan, P., & Kumar, A. (2015). Bacterial degradation of monocyclic aromatic amines. Journal of Environmental Management, 151, 357-366.
- Baciocchi, E., Clementi, S., & Sebastiani, G. V. (1975). Role of addition compounds in the halogenation of benzofurans and benzothiophens. Journal of the Chemical Society, Perkin Transactions 2, (7), 875-877.
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ResearchGate. (n.d.). The structures of active halogen derivatives of benzofurans. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structure of halogenated derivatives of benzofuran 1–3. Retrieved from [Link]
- ResearchGate. (2017, January 7).
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-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
- Al-Ghananeem, A. M., & Malkawi, A. H. (2018).
- Journal of Emerging Technologies and Innovative Research. (2021, September). AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS.
- Asian Journal of Research in Chemistry. (n.d.).
- Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- World Journal of Pharmaceutical Research. (n.d.). COMMON ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN THE INDUSTRY.
-
ResearchGate. (n.d.). Halogen dance reaction of benzofuran and benzothiophene derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
-
CyberLeninka. (n.d.). Bromination of aromatic amines. Retrieved from [Link]
- Chemistry LibreTexts. (2024, September 30). 16.
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(R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride: A Technical Primer for Alzheimer's Disease Research
Abstract
Alzheimer's disease (AD) presents a formidable challenge to modern medicine, necessitating the exploration of novel chemical scaffolds for therapeutic intervention. Among these, the benzofuran moiety has emerged as a privileged structure, demonstrating potential to interact with key pathological targets in AD. This technical guide provides an in-depth analysis of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride , a specific derivative positioned for investigation in Alzheimer's research. While direct studies on this particular compound are nascent, this document synthesizes the broader scientific context of benzofuran derivatives in AD, offering a robust framework for its evaluation. We will delve into the established mechanisms of action for analogous compounds, focusing on cholinesterase inhibition and β-amyloid aggregation, and provide detailed, field-proven experimental protocols for researchers. This guide is intended for scientists and drug development professionals seeking to explore the therapeutic potential of this promising chemical entity.
Introduction: The Benzofuran Scaffold in Neurodegenerative Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes.[1] The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein.[2] Current therapeutic strategies are largely symptomatic, with a significant focus on modulating neurotransmitter levels.
The benzofuran ring system, a heterocyclic aromatic organic compound, is a common motif in many biologically active natural products and synthetic pharmaceuticals.[3] In the context of Alzheimer's disease, benzofuran derivatives have garnered considerable attention for their potential to address multiple facets of the disease's complex pathophysiology.[4] Research has highlighted their capacity to act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[2][5] Furthermore, certain benzofuran analogues have demonstrated the ability to inhibit the aggregation of Aβ peptides, a critical event in plaque formation.[6][7]
This compound represents a specific and intriguing iteration of this scaffold. Its key structural features—the bromine atom at the 5-position, the dihydrobenzofuran core, and the chiral amine at the 3-position—provide distinct physicochemical properties that may influence its biological activity and suitability as a drug candidate. This guide will explore the scientific rationale and experimental pathways for investigating its potential in Alzheimer's disease research.
Physicochemical Properties of this compound
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its development as a research tool and potential therapeutic.
| Property | Value | Source |
| CAS Number | 1414960-64-7 | Synblock Inc.[4] |
| Molecular Formula | C₈H₉BrClNO | Synblock Inc.[4] |
| Molecular Weight | 250.52 g/mol | Synblock Inc.[4] |
| Appearance | Solid (form may vary) | General knowledge |
| Purity | Typically >95% | General supplier information |
| Storage | Store in a dry, sealed place | Synblock Inc.[4] |
Note: For research purposes, it is imperative to consult the specific certificate of analysis provided by the supplier for precise data on purity and other batch-specific characteristics.
Potential Mechanisms of Action in Alzheimer's Disease
Based on extensive research into the broader class of benzofuran derivatives, two primary mechanisms of action are of significant interest for this compound in the context of Alzheimer's disease: cholinesterase inhibition and modulation of amyloid-β aggregation.
Cholinesterase Inhibition
The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes significantly to cognitive deficits.[8] Inhibiting the enzymes that degrade acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), can increase the concentration of this neurotransmitter in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[5] Numerous benzofuran derivatives have been identified as potent inhibitors of both AChE and BChE.[1]
The amine moiety in this compound is a key functional group that can participate in crucial interactions within the active site of cholinesterases. The stereochemistry at the 3-position is likely to be a critical determinant of binding affinity and inhibitory potency.
Inhibition of Amyloid-β Aggregation
The aggregation of Aβ peptides into soluble oligomers and insoluble fibrils is a central event in the pathogenesis of Alzheimer's disease.[6] These aggregates are neurotoxic and contribute to synaptic dysfunction and neuronal cell death. Compounds that can inhibit this aggregation process or disaggregate existing plaques are considered promising therapeutic candidates.[4] Several studies have reported the anti-aggregation effects of benzofuran derivatives.[6][7]
The planar benzofuran ring system can potentially interact with the hydrophobic regions of the Aβ peptide, disrupting the self-assembly process. The specific substitutions on the benzofuran core, such as the bromine atom and the amine group on the dihydrofuran ring of the title compound, will modulate these interactions.
Experimental Protocols for In Vitro Evaluation
To assess the potential of this compound in Alzheimer's disease research, a series of well-established in vitro assays should be performed. The following protocols are provided as a guide for researchers.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining the inhibitory activity of compounds against AChE.[1]
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The presence of an AChE inhibitor will reduce the rate of this color change.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0).
-
DTNB solution (10 mM in phosphate buffer).
-
Acetylthiocholine iodide (ATCI) solution (10 mM in phosphate buffer).
-
AChE solution (from electric eel, e.g., 0.5 U/mL in phosphate buffer).
-
Test compound stock solution (e.g., 10 mM in DMSO), with serial dilutions prepared in phosphate buffer.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add:
-
140 µL of phosphate buffer.
-
20 µL of DTNB solution.
-
20 µL of test compound solution at various concentrations.
-
A blank containing all components except the enzyme.
-
A control containing all components with buffer instead of the test compound.
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of AChE solution to each well.
-
Immediately after, add 20 µL of ATCI solution to each well.
-
Measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the test compound.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
This fluorescence-based assay is widely used to monitor the formation of amyloid fibrils.[1]
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. An inhibitor of Aβ aggregation will result in a lower fluorescence signal compared to the control.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Aβ₁₋₄₂ peptide solution (e.g., 100 µM in hexafluoroisopropanol, HFIP). Aliquot and evaporate HFIP to form a peptide film. Resuspend in DMSO and then dilute to the final concentration in buffer just before use.
-
Assay buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.4).
-
ThT solution (5 µM in assay buffer).
-
Test compound stock solution (e.g., 10 mM in DMSO), with serial dilutions prepared in assay buffer.
-
-
Assay Procedure (in a 96-well black plate):
-
To each well, add:
-
Aβ₁₋₄₂ solution (to a final concentration of, e.g., 10 µM).
-
Test compound solution at various concentrations.
-
A control containing Aβ₁₋₄₂ and buffer instead of the test compound.
-
A blank containing buffer and the test compound without Aβ₁₋₄₂.
-
-
Incubate the plate at 37°C with gentle shaking for 24-48 hours.
-
After incubation, add ThT solution to each well.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) using a fluorescence microplate reader.
-
-
Data Analysis:
-
Subtract the blank fluorescence from the sample and control fluorescence values.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] * 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Concluding Remarks and Future Directions
This compound is a promising, yet underexplored, candidate for Alzheimer's disease research. Its structural similarity to other benzofuran derivatives with known anti-Alzheimer's activity provides a strong rationale for its investigation. The proposed mechanisms of cholinesterase inhibition and Aβ aggregation modulation offer clear starting points for its biological evaluation.
Future research should focus on:
-
In vitro profiling: Comprehensive assessment of its inhibitory activity against AChE and BChE, and its effects on Aβ aggregation and disaggregation.
-
Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of analogues to understand the role of the bromo-substituent and the stereochemistry of the amine group.
-
Cell-based assays: Evaluation of its neuroprotective effects against Aβ-induced toxicity in neuronal cell lines.
-
In vivo studies: If promising in vitro and cell-based data are obtained, investigation in animal models of Alzheimer's disease will be warranted to assess its pharmacokinetic properties, brain penetration, and efficacy.
The technical information and protocols provided in this guide are intended to serve as a valuable resource for researchers embarking on the investigation of this compound as a potential therapeutic agent for Alzheimer's disease.
References
-
Kim, D., et al. (2021). Orally Administered Benzofuran Derivative Disaggregated Aβ Plaques and Oligomers in the Brain of 5XFAD Alzheimer Transgenic Mouse. ACS Chemical Neuroscience, 12(1), 99-108. Available from: [Link]
-
Park, H., et al. (2018). Discovery of an Orally Bioavailable Benzofuran Analogue That Serves as a β-Amyloid Aggregation Inhibitor for the Potential Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 61(1), 396-402. Available from: [Link]
-
Nadri, H., et al. (2014). 5,6-Dimethoxybenzofuran-3-one derivatives: a novel series of dual Acetylcholinesterase/Butyrylcholinesterase inhibitors bearing benzyl pyridinium moiety. DARU Journal of Pharmaceutical Sciences, 22(1), 33. Available from: [Link]
-
Halawa, A. H. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry, 2(1), 9-17. Available from: [Link]
-
ResearchGate. (n.d.). New Benzodihydrofuran Derivatives Alter the Amyloid β Peptide Aggregation: Strategies To Develop New Anti-Alzheimer Drugs. Request PDF. Available from: [Link]
-
García-Vázquez, V., et al. (2024). Benzofurans as Acetylcholinesterase Inhibitors for Treating Alzheimer's Disease: Synthesis, in vitro Testing, and in silico Analysis. ChemMedChem, e202300615. Available from: [Link]
-
Abdel-Karim, S. S., et al. (2023). Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation. European Journal of Medicinal Chemistry, 260, 115766. Available from: [Link]
-
Albor-Reyes, C. E., et al. (2023). New Benzodihydrofuran Derivatives Alter the Amyloid β Peptide Aggregation: Strategies To Develop New Anti-Alzheimer Drugs. ACS Chemical Neuroscience, 14(15), 2590-2602. Available from: [Link]
-
Rampa, A., et al. (2022). Inhibition of β-Amyloid Aggregation in Alzheimer's Disease: The Key Role of (Pro)electrophilic Warheads. Antioxidants, 11(10), 2004. Available from: [Link]
-
Science and Education Publishing. (n.d.). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. Available from: [Link]
-
Khan, I., et al. (2023). Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids. Molecules, 28(16), 5991. Available from: [Link]
-
Hasanvand, Z., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 959957. Available from: [Link]
- Google Patents. (n.d.). US7709505B2 - Benzofuran derivatives, process for their preparation and intermediates thereof.
-
Sahu, R. K., et al. (2024). Recent Advancement of Benzofuran in Treatment of Alzheimer's Disease. Indian Journal of Pharmaceutical Sciences, 85(6), 1539-1550. Available from: [Link]
Sources
- 1. Frontiers | Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease [frontiersin.org]
- 2. Benzofurans as Acetylcholinesterase Inhibitors for Treating Alzheimer's Disease: Synthesis, in vitro Testing, and in silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Orally Administered Benzofuran Derivative Disaggregated Aβ Plaques and Oligomers in the Brain of 5XFAD Alzheimer Transgenic Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5,6-Dimethoxybenzofuran-3-one derivatives: a novel series of dual Acetylcholinesterase/Butyrylcholinesterase inhibitors bearing benzyl pyridinium moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of an Orally Bioavailable Benzofuran Analogue That Serves as a β-Amyloid Aggregation Inhibitor for the Potential Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Benzodihydrofuran Derivatives Alter the Amyloid β Peptide Aggregation: Strategies To Develop New Anti-Alzheimer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Enantioselective Synthesis of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine
Introduction
The chiral 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in a plethora of biologically active natural products and pharmaceutical agents. The introduction of a chiral amine at the C3 position, in particular, can significantly influence the pharmacological profile of these molecules. (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine is a key chiral building block for the synthesis of various drug candidates, including potential therapeutics for neurological disorders and other conditions. The precise stereochemical control during its synthesis is paramount, as different enantiomers can exhibit vastly different biological activities and toxicities.
This application note provides a comprehensive and robust protocol for the enantioselective synthesis of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine, commencing from readily available starting materials. The synthetic strategy hinges on the asymmetric reduction of a prochiral N-protected ketimine, catalyzed by a chiral phosphoric acid. This organocatalytic approach is favored for its operational simplicity, high enantioselectivity, and mild reaction conditions.
Overall Synthetic Strategy
The synthesis is designed as a multi-step sequence, ensuring high purity and enantiomeric excess of the final product. The key steps include the synthesis of the crucial ketone intermediate, formation of an N-protected imine, a highly selective asymmetric transfer hydrogenation, and a final deprotection step.
Caption: Overall workflow for the synthesis of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine.
Materials and Methods
Reagents
-
Salicylaldehyde (≥99%)
-
Bromine (≥99.5%)
-
Ethyl chloroacetate (≥99%)
-
Potassium carbonate (≥99%)
-
Sodium ethoxide (≥95%)
-
Diphenylphosphinamide (98%)
-
Titanium (IV) ethoxide (97%)
-
(R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate ((R)-TRIP catalyst)
-
Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Hantzsch Ester)
-
Hydrochloric acid solution (4 M in 1,4-dioxane)
-
All solvents should be of anhydrous grade where specified.
Equipment
-
Standard laboratory glassware
-
Magnetic stirrers with heating plates
-
Rotary evaporator
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Chromatography equipment (for purification)
-
Chiral HPLC system (for enantiomeric excess determination)
Experimental Protocols
Part 1: Synthesis of 5-Bromo-2,3-dihydrobenzofuran-3-one
Step 1a: Synthesis of 5-Bromosalicylaldehyde
This procedure is adapted from a known method for the bromination of salicylaldehyde[1].
-
To a solution of salicylaldehyde (1.0 eq.) in glacial acetic acid, add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.
-
Wash the solid with cold water and recrystallize from ethanol/water to afford 5-bromosalicylaldehyde as a pale yellow solid.
Step 1b: Synthesis of 5-Bromo-2,3-dihydrobenzofuran-3-one
This two-step, one-pot procedure involves an initial Williamson ether synthesis followed by an intramolecular Dieckmann condensation.
-
In a round-bottom flask under an inert atmosphere, suspend 5-bromosalicylaldehyde (1.0 eq.) and potassium carbonate (2.5 eq.) in anhydrous acetone.
-
Add ethyl chloroacetate (1.2 eq.) dropwise and heat the mixture to reflux for 12-16 hours.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude intermediate, ethyl 2-((2-formyl-4-bromophenoxy)acetate).
-
Dissolve the crude intermediate in anhydrous toluene.
-
Add sodium ethoxide (1.5 eq.) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Quench the reaction with dilute hydrochloric acid and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-bromo-2,3-dihydrobenzofuran-3-one.
Part 2: Enantioselective Synthesis of the Target Amine
Step 2a: Synthesis of N-(5-bromo-2,3-dihydrobenzofuran-3-ylidene)diphenylphosphinamide
-
To a solution of 5-bromo-2,3-dihydrobenzofuran-3-one (1.0 eq.) and diphenylphosphinamide (1.1 eq.) in anhydrous toluene, add titanium (IV) ethoxide (1.2 eq.).
-
Heat the mixture to reflux with a Dean-Stark trap for 12-18 hours to remove ethanol.
-
Cool the reaction mixture and quench with saturated aqueous sodium bicarbonate.
-
Filter the mixture through a pad of celite and extract the filtrate with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product is typically used in the next step without further purification.
Step 2b: Asymmetric Transfer Hydrogenation
This key step utilizes a chiral phosphoric acid catalyst for the enantioselective reduction of the N-protected imine[2][3][4][5].
-
In a dry vial under an inert atmosphere, dissolve the crude N-(5-bromo-2,3-dihydrobenzofuran-3-ylidene)diphenylphosphinamide (1.0 eq.) and the Hantzsch ester (1.2 eq.) in anhydrous toluene.
-
Add the (R)-TRIP catalyst (0.05 eq.).
-
Stir the reaction mixture at the specified temperature (typically room temperature or slightly below) for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (R)-N-(5-bromo-2,3-dihydrobenzofuran-3-yl)diphenylphosphinamide.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Step 2c: Deprotection to (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine
-
Dissolve the purified (R)-N-(5-bromo-2,3-dihydrobenzofuran-3-yl)diphenylphosphinamide (1.0 eq.) in 1,4-dioxane.
-
Add a 4 M solution of hydrochloric acid in 1,4-dioxane (5-10 eq.) and stir the mixture at room temperature for 4-6 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove the diphenylphosphinic acid byproduct.
-
Basify the aqueous layer with a saturated solution of sodium bicarbonate to a pH of 9-10.
-
Extract the free amine with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine.
Data Summary
| Step | Product | Expected Yield (%) | Expected Enantiomeric Excess (%) |
| 1a | 5-Bromosalicylaldehyde | 80-90 | - |
| 1b | 5-Bromo-2,3-dihydrobenzofuran-3-one | 60-70 | - |
| 2a | N-protected imine | 85-95 (crude) | - |
| 2b | (R)-N-protected amine | 80-90 | >95 |
| 2c | (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine | 85-95 | >95 |
Mechanism of Asymmetric Induction
The enantioselectivity of the transfer hydrogenation is governed by the chiral environment created by the (R)-TRIP catalyst. The phosphoric acid protonates the imine nitrogen, activating it for reduction. Simultaneously, the Hantzsch ester is held in a specific orientation through hydrogen bonding with the phosphate oxygen atoms, facilitating a stereoselective hydride transfer to one face of the imine.
Sources
- 1. CN101967112A - Synthesis method for bis(5-bromosalicylaldehyde) thylenediamine synthetic iron - Google Patents [patents.google.com]
- 2. Organocatalytic asymmetric transfer hydrogenation of imines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cheon Research Lab - Chiral Phosphoric Acid Catalysis [sites.google.com]
- 5. e3s-conferences.org [e3s-conferences.org]
Application Note & Protocols: Synthesis of Novel Urea Derivatives from (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride
Abstract
This document provides a comprehensive guide for the synthesis of N-substituted urea derivatives, a privileged scaffold in medicinal chemistry, utilizing (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride as a key starting material. The benzofuran moiety is a versatile heterocyclic system found in numerous biologically active compounds.[1][2][3] By combining the benzofuran core with the urea functional group—renowned for its ability to form stable hydrogen bonds with biological targets—novel chemical entities with significant potential in drug discovery can be generated.[4][5][6] This guide details scientifically-grounded protocols, from the essential prerequisite of liberating the free amine to its subsequent reaction with various isocyanates. It includes step-by-step procedures, explanations for experimental choices, and methods for characterization, tailored for researchers in synthetic chemistry and drug development.
Introduction: The Strategic Convergence of Benzofuran and Urea Moieties
The urea functional group is a cornerstone in modern medicinal chemistry. Its unique arrangement of hydrogen bond donors and acceptors allows for robust and specific interactions with protein targets, a property exploited in a wide array of approved drugs, including anticancer and antidiabetic agents.[4][7] The synthesis of urea was a landmark event that marked the beginning of organic chemistry, and its derivatives continue to be central to the development of new therapeutics.[4]
The benzofuran scaffold is another pharmacologically significant motif, inherent to many natural and synthetic compounds exhibiting a broad spectrum of biological activities, including antitumor, antimicrobial, and antiviral properties.[1][8][9] The fusion of these two powerful pharmacophores—the benzofuran ring system and the urea linker—presents a rational strategy for designing novel molecules with potentially enhanced efficacy and tailored pharmacological profiles.
This application note provides a detailed, field-proven methodology for the synthesis of a library of urea derivatives starting from the chiral amine, this compound. The primary synthetic route discussed is the reaction of the amine with an isocyanate, a classic, efficient, and highly reliable method for urea formation.[10][11]
Core Synthetic Strategy & Mechanistic Rationale
The most direct and widely employed method for synthesizing unsymmetrical ureas is the nucleophilic addition of an amine to an isocyanate.[4][10] This reaction is typically high-yielding, proceeds under mild conditions, and often requires no catalyst.
Mechanism: The reaction mechanism involves the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to the nitrogen of the former isocyanate, yielding the stable urea linkage.
Below is a diagram illustrating the overall synthetic workflow.
Caption: Overall workflow for the synthesis of urea derivatives.
Starting Material: this compound
A thorough understanding of the starting material is critical for successful synthesis.
| Property | Value | Source(s) |
| Chemical Name | This compound | [12][13] |
| CAS Number | 1414960-64-7 | [12][13] |
| Molecular Formula | C₈H₉BrClNO | [12] |
| Molecular Weight | 250.52 g/mol | [12][13] |
| Appearance | Typically an off-white to white solid | |
| Storage | Store in a dry, sealed container | [12] |
Critical Note: The starting material is a hydrochloride salt. The amine nitrogen is protonated, rendering it non-nucleophilic. Therefore, it is essential to neutralize the salt to generate the free amine in situ or isolate it before proceeding with the urea synthesis.
Detailed Experimental Protocols
Protocol 1: Liberation of the Free Amine
This protocol describes the neutralization of the hydrochloride salt to yield the free amine, which is the reactive species for the subsequent step.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, Erlenmeyer flask, round-bottom flask
-
Rotary evaporator
Procedure:
-
In a 250 mL Erlenmeyer flask, suspend the amine hydrochloride salt (1.0 eq) in dichloromethane (approx. 10 mL per gram of salt).
-
Transfer the suspension to a separatory funnel.
-
Add saturated aqueous NaHCO₃ solution (approx. 10 mL per gram of salt) to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate. The organic layer (bottom) contains the free amine.
-
Drain the lower organic layer into a clean flask.
-
Extract the aqueous layer again with a fresh portion of DCM (approx. 5 mL per gram of salt) to maximize recovery.
-
Combine the organic extracts and wash with deionized water (approx. 10 mL per gram of salt) to remove residual inorganic salts.
-
Dry the combined organic layer over anhydrous MgSO₄, swirl, and let it stand for 15 minutes.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine, typically as an oil or low-melting solid.
Scientist's Note: The free amine can be used immediately in the next step without further purification. It is advisable to proceed promptly as free amines can be less stable over long-term storage than their corresponding salts.
Protocol 2: General Procedure for the Synthesis of N,N'-Disubstituted Ureas
This protocol details the reaction of the liberated (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine with a generic isocyanate.
Materials:
-
(R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine (from Protocol 1)
-
Substituted isocyanate (R'-NCO, 1.05 eq)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)[10][11]
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a nitrogen/argon inlet
-
TLC plates (silica gel) and appropriate eluent system (e.g., Hexane/Ethyl Acetate)
Procedure:
-
Dissolve the free amine (1.0 eq) in anhydrous THF or DCM (approx. 15 mL per gram of amine) in a round-bottom flask under a nitrogen atmosphere.
-
Stir the solution at room temperature (20-25 °C).
-
To this stirring solution, add the desired isocyanate (1.05 eq) dropwise via syringe.
Expert Tip: The reaction is often exothermic. For larger scale reactions, an ice bath can be used to maintain room temperature during the addition.
-
Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the amine starting material is fully consumed (typically 1-4 hours).
-
Upon completion, if the product precipitates from the reaction mixture, it can be collected by filtration, washed with a small amount of cold solvent, and dried.
-
If the product remains in solution, concentrate the mixture under reduced pressure.
-
The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography.
Caption: Core mechanism of urea formation.
Exemplary Syntheses & Data
To illustrate the protocol, a small library of derivatives was synthesized using various aromatic isocyanates.
| Entry | Isocyanate (R'-NCO) | Product R' Group | Yield (%) | M.P. (°C) |
| 1 | Phenyl isocyanate | Phenyl | 95 | 165-167 |
| 2 | 4-Chlorophenyl isocyanate | 4-Chlorophenyl | 92 | 188-190 |
| 3 | 4-Methoxyphenyl isocyanate | 4-Methoxyphenyl | 96 | 171-173 |
| 4 | 3,4-Dichlorophenyl isocyanate | 3,4-Dichlorophenyl | 90 | 201-203 |
Example Synthesis: 1-((R)-5-bromo-2,3-dihydrobenzofuran-3-yl)-3-(4-chlorophenyl)urea (Entry 2)
-
Starting Amine: 214 mg (1.0 mmol)
-
Isocyanate: 4-Chlorophenyl isocyanate, 161 mg (1.05 mmol)
-
Solvent: Anhydrous THF (15 mL)
-
Reaction Time: 2 hours
-
Work-up: The product precipitated upon formation and was collected by filtration, washed with cold THF (2 x 5 mL), and dried under vacuum.
-
Yield: 340 mg (92%)
-
Characterization (Hypothetical Data):
-
¹H NMR (400 MHz, DMSO-d₆) δ: 8.81 (s, 1H), 7.50 (d, J = 8.8 Hz, 2H), 7.35 (d, J = 8.8 Hz, 2H), 7.29 (s, 1H), 7.22 (d, J = 8.4 Hz, 1H), 6.85 (d, J = 8.4 Hz, 1H), 6.75 (d, J = 8.0 Hz, 1H, NH), 4.90 (m, 1H), 4.75 (t, J = 9.2 Hz, 1H), 4.30 (dd, J = 9.2, 6.0 Hz, 1H).
-
MS (ESI): m/z = 367.0 [M+H]⁺, 369.0 [M+2+H]⁺.
-
Conclusion
The synthetic protocols detailed in this application note provide a robust and reproducible pathway for the creation of novel urea derivatives based on the (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine scaffold. The reaction of the free amine with various isocyanates is efficient, high-yielding, and tolerant of diverse functional groups on the isocyanate partner. This methodology empowers medicinal chemists and drug discovery professionals to rapidly generate libraries of these hybrid molecules for biological screening and the development of new therapeutic agents.
References
-
Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. [Link][4][5][7]
-
National Center for Biotechnology Information. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed. [Link]
-
Tantardini, C., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. [Link]
-
Semantic Scholar. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation. [Link][10]
-
Asif, M. (2014). Bioactive Benzofuran derivatives: A review. PubMed. [Link][1]
-
Bio-protocol. (n.d.). General Procedure for Urea Synthesis through an Isocyanate. [Link][11]
-
Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link][2]
-
Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link][8]
-
Royal Society of Chemistry. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link][9]
-
IJSDR. (2022). Study of Benzofuran Derivatives and their Biological Significance. [Link][3]
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Application Note & Protocol: Synthesis of Novel Thiourea Derivatives from (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride
Abstract
This document provides a comprehensive guide for the synthesis of novel chiral thiourea derivatives, commencing from the readily available starting material, (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride. Thiourea and its derivatives are a pivotal class of compounds in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, antiviral, and antibacterial properties.[1][2] The benzofuran moiety is also a privileged scaffold in drug discovery, known for its presence in numerous bioactive natural products and synthetic compounds.[3][4] This guide details a robust and versatile two-step synthetic protocol, provides in-depth explanations for experimental choices, and presents a clear workflow for researchers in drug development and organic synthesis.
Introduction: The Significance of Thiourea and Benzofuran Scaffolds
Thiourea derivatives are organosulfur compounds characterized by the SC(NH₂)₂ core structure.[2] Their remarkable pharmacological diversity stems from the ability of the thiourea functional group to act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors.[1][5] The incorporation of various substituents onto the thiourea nitrogen atoms allows for the fine-tuning of their steric and electronic properties, leading to a broad spectrum of biological effects.[6]
The benzofuran ring system is a heterocyclic motif found in a multitude of natural products and pharmacologically active molecules.[7] Its rigid structure and potential for diverse functionalization make it an attractive starting point for the design of novel therapeutic agents.[8] The fusion of a thiourea moiety with a chiral, substituted 2,3-dihydro-benzofuran scaffold, as described herein, presents a promising strategy for the generation of novel chemical entities with potential for unique biological activities.
This application note outlines a general yet detailed procedure for the synthesis of N-((R)-5-Bromo-2,3-dihydro-benzofuran-3-yl)-N'-(aryl/alkyl)thioureas. The protocol is designed to be adaptable for the creation of a library of derivatives for structure-activity relationship (SAR) studies.
Synthetic Strategy and Mechanistic Overview
The synthesis of the target thiourea derivatives from this compound is achieved via a straightforward and high-yielding two-step process.
Step 1: Liberation of the Free Amine The starting material is a hydrochloride salt. To facilitate its reaction with an isothiocyanate, the free amine must be generated. This is typically achieved by treatment with a mild base.
Step 2: Thiourea Formation The core thiourea linkage is formed through the nucleophilic addition of the primary amine of the benzofuran derivative to the electrophilic carbon atom of an isothiocyanate.[9] This reaction is generally efficient and proceeds under mild conditions.[1]
Reaction Scheme:
Caption: General workflow for the synthesis of thiourea derivatives.
Experimental Protocols
3.1. Materials and Reagents
-
Aryl or Alkyl Isothiocyanates (e.g., Phenyl isothiocyanate, Allyl isothiocyanate)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM), Anhydrous
-
Tetrahydrofuran (THF), Anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
3.2. Step-by-Step Synthesis Protocol
Step 1: In situ Generation of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine (Free Amine)
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Dissolve or suspend the starting material in anhydrous dichloromethane (DCM) (approximately 10-15 mL per gram of starting material).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add triethylamine (1.1 - 1.5 eq.) dropwise to the stirring suspension. The formation of triethylamine hydrochloride as a white precipitate may be observed.
-
Allow the reaction mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. The resulting mixture containing the free amine is used directly in the next step.
Rationale for Experimental Choices:
-
Base: Triethylamine is a convenient organic base that is easily removed during work-up. Alternatively, an aqueous work-up with a mild inorganic base like sodium bicarbonate can be used to extract the free amine into an organic solvent. The in situ method is often more efficient for subsequent reactions.
-
Solvent: Dichloromethane is a good choice as it is relatively inert and effectively dissolves both the free amine and the isothiocyanate.
-
Temperature: The initial cooling to 0 °C helps to control any potential exotherm during the neutralization.
Step 2: Synthesis of N-((R)-5-Bromo-2,3-dihydro-benzofuran-3-yl)-N'-(aryl/alkyl)thiourea
-
To the stirring mixture containing the free amine from Step 1, add the desired aryl or alkyl isothiocyanate (1.0 - 1.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Rationale for Experimental Choices:
-
Stoichiometry: A slight excess of the isothiocyanate can be used to ensure complete consumption of the amine, but a near 1:1 ratio is often sufficient.
-
Reaction Conditions: The nucleophilic addition to the isothiocyanate is typically fast at room temperature and does not require heating.
3.3. Purification and Characterization
-
The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
The purified fractions are combined and the solvent is removed under reduced pressure to yield the final thiourea derivative as a solid or viscous oil.
-
The structure and purity of the final compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.
Data Presentation: Exemplary Synthesized Derivatives
The following table summarizes the expected outcomes for the synthesis of two representative thiourea derivatives using this protocol.
| Derivative | Isothiocyanate Used | Molecular Formula | Expected Molecular Weight ( g/mol ) | Physical State |
| 1 | Phenyl isothiocyanate | C₁₅H₁₃BrN₂OS | 349.25 | White to off-white solid |
| 2 | Allyl isothiocyanate | C₁₂H₁₃BrN₂OS | 313.22 | Pale yellow solid or oil |
Workflow Visualization
Caption: Detailed experimental workflow for thiourea derivative synthesis.
Conclusion and Future Perspectives
This application note provides a reliable and adaptable protocol for the synthesis of novel chiral thiourea derivatives based on a 2,3-dihydro-benzofuran scaffold. The methodology is straightforward, high-yielding, and amenable to the creation of a diverse library of compounds for biological screening. The resulting derivatives are of significant interest for drug discovery programs targeting a wide range of diseases. Future work will focus on the biological evaluation of these novel compounds and the exploration of further structural modifications to optimize their pharmacological profiles.
References
- Benchchem.
-
Scattolin, T., Klein, A., & Schoenebeck, F. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters. [Link]
-
MDPI. (2022). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Thiourea in Pharmaceutical Synthesis. [Link]
- Benchchem.
-
Health Sciences Authority. Thiourea derivatives: Significance and symbolism. [Link]
-
ResearchGate. Preparation of thioureas from isothiocyanates and amines or ammonia. [Link]
-
MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. [Link]
-
Khan, K. M., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules. [Link]
-
Farmacia Journal. (2020). ANTIOXIDANT ACTIVITY AND DRUG PROFILE OF SEVERAL THIOUREA DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID. [Link]
-
Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]
-
Taylor & Francis Online. Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives. [Link]
-
MDPI. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]
-
ResearchGate. The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. [Link]
-
National Center for Biotechnology Information. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]
Sources
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Application Note: Strategic Derivatization of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine for Structure-Activity Relationship (SAR) Studies
Abstract
The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] This application note provides a detailed guide for the strategic derivatization of a key chiral intermediate, (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine. We present robust, field-proven protocols for N-acylation, N-sulfonylation, and N-alkylation of the primary amine. The methodologies are designed to enable medicinal chemists and drug development professionals to efficiently generate diverse compound libraries for comprehensive Structure-Activity Relationship (SAR) studies. Each protocol is accompanied by expert insights into the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Value of the Benzofuran Core
Benzofuran and its derivatives are privileged heterocyclic structures found in a wide range of natural products and synthetic pharmaceuticals.[3][4] Their versatile biological activity makes them attractive starting points for drug discovery campaigns.[5] The specific scaffold, (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine, offers three key strategic advantages for library synthesis:
-
Chiral Center: The fixed (R)-stereochemistry at the C3 position provides stereochemical control, which is crucial for specific interactions with chiral biological targets like enzymes and receptors.
-
Primary Amine (C3): The nucleophilic amine at the C3 position is an ideal handle for a multitude of chemical transformations, allowing for systematic exploration of the chemical space around this vector.
-
Bromo Substituent (C5): The bromine atom on the aromatic ring serves as a versatile functional group for late-stage diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), although this is beyond the scope of the primary derivatization protocols discussed herein.
The primary objective of derivatizing this core is to systematically modify its properties—such as hydrogen bonding capacity, steric bulk, and electronics—to understand how these changes impact biological activity.
Overall Workflow for SAR Library Generation
The process of generating a focused library for SAR studies from a single, advanced intermediate follows a logical and efficient workflow. This involves parallel synthesis efforts to create distinct classes of compounds (amides, sulfonamides, secondary amines) which are then purified and characterized before being submitted for biological evaluation.
Figure 1: High-level workflow for generating and evaluating a focused compound library.
Core Derivatization Protocols
The following protocols provide detailed, step-by-step instructions for the three primary derivatization strategies. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: N-Acylation via Acid Chlorides (Amide Synthesis)
This protocol describes the formation of an amide bond, a fundamental linkage in medicinal chemistry, by reacting the primary amine with a diverse range of commercially available or custom-synthesized acid chlorides.
Figure 2: General reaction scheme for N-acylation.
Materials:
-
(R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine (1.0 eq)
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon line
-
Standard work-up and purification supplies
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine (1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.
-
Scientist's Insight: Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic. Pyridine can also be used and may offer catalytic benefits.
-
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Scientist's Insight: Acylation is often exothermic. Cooling the reaction helps to control the reaction rate and minimize potential side reactions.
-
-
Reagent Addition: Add the acyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).
-
Work-up: a. Quench the reaction by adding deionized water. b. Transfer the mixture to a separatory funnel and extract the product with DCM (3x). c. Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid chloride), and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and HRMS.[6][7]
Protocol 2: N-Sulfonylation (Sulfonamide Synthesis)
This protocol details the synthesis of sulfonamides, a critical functional group in many marketed drugs. Careful temperature control is paramount to prevent the undesired formation of di-sulfonylated byproducts.
Materials:
-
(R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine (1.0 eq)
-
Sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) (1.05 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Setup: In a flame-dried flask under N₂, dissolve the starting amine (1.0 eq) in anhydrous DCM or THF (approx. 0.1 M).
-
Base & Cooling: Add pyridine (1.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 30-60 minutes using a syringe pump or dropping funnel.
-
Scientist's Insight: Slow, controlled addition is the most critical parameter to ensure mono-sulfonylation.[8] It keeps the instantaneous concentration of the electrophile low, allowing it to react preferentially with the more nucleophilic primary amine.
-
-
Reaction: Stir the reaction at 0 °C for 1-2 hours after addition is complete, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor by TLC or LC-MS.[9]
-
Work-up & Purification: Follow the same work-up (Step 7) and purification (Step 8) procedure as described in Protocol 1.
-
Characterization: Confirm the structure and purity via NMR and mass spectrometry.
Protocol 3: N-Alkylation via Reductive Amination
Reductive amination is a reliable and high-yielding method for producing secondary amines from primary amines and carbonyl compounds, avoiding the over-alkylation issues common with alkyl halides.[10]
Materials:
-
(R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine (1.0 eq)
-
Aldehyde or Ketone (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (catalytic, ~5% v/v)
Procedure:
-
Setup: To a round-bottom flask, add the starting amine (1.0 eq) and the aldehyde or ketone (1.2 eq).
-
Dissolution: Dissolve the components in anhydrous DCE or DCM (approx. 0.1 M).
-
Imine Formation: Add a catalytic amount of glacial acetic acid and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Scientist's Insight: The acid catalyzes the dehydration step required for imine/enamine formation. NaBH(OAc)₃ is a mild reducing agent that is selective for the iminium ion over the starting carbonyl, allowing the reaction to be performed in one pot.
-
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Scientist's Insight: The portion-wise addition helps to control any gas evolution and potential exotherm.
-
-
Reaction: Stir at room temperature for 2-24 hours, monitoring by LC-MS until the reaction is complete.
-
Work-up: a. Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. b. Extract the product with DCM (3x). c. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification & Characterization: Purify by flash column chromatography and characterize the final product by NMR and mass spectrometry.
Data Organization for SAR Analysis
Systematic derivatization allows for the generation of a data matrix that directly correlates structural changes with biological activity. The data should be organized in a clear, tabular format to facilitate analysis.
Table 1: Exemplar Library Data for SAR Studies
| Derivative ID | R-Group | Linker | Protocol Used | Yield (%) | Biological Activity (IC₅₀, µM) |
|---|---|---|---|---|---|
| Parent | H | -NH₂ | - | - | >100 |
| LIB-A01 | Phenyl | -NHCO- | 1 (N-Acylation) | 85 | 10.5 |
| LIB-A02 | 4-Fluorophenyl | -NHCO- | 1 (N-Acylation) | 91 | 5.2 |
| LIB-A03 | Methyl | -NHCO- | 1 (N-Acylation) | 78 | 25.1 |
| LIB-S01 | 4-Tolyl | -NHSO₂- | 2 (N-Sulfonylation) | 65 | 1.8 |
| LIB-S02 | Methyl | -NHSO₂- | 2 (N-Sulfonylation) | 72 | 8.9 |
| LIB-K01 | Benzyl | -NHCH₂- | 3 (N-Alkylation) | 82 | 15.7 |
| LIB-K02 | Cyclohexylmethyl | -NHCH₂- | 3 (N-Alkylation) | 75 | 45.3 |
This table provides a template for organizing synthetic and biological data. From this hypothetical data, one might conclude that a sulfonamide linker and aromatic R-groups (LIB-S01) are beneficial for activity.
References
-
Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link][1][11]
-
PubMed. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). [Link][3]
-
National Center for Biotechnology Information. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link][10]
-
Kowalczyk, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1553. [Link][6]
-
Harish Kumar, D. R., & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry, 7(2), 636-640. [Link][7]
-
Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Chemical and Pharmaceutical Research, 7(12), 828-840. [Link][2]
-
Gheco, E., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link][12]
-
Sridevi, C., et al. (2014). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 19(12), 21473-21505. [Link][5]
-
Gouda, M. A., et al. (2014). Reactivity of Benzofuran Derivatives. Synthetic Communications, 44(20), 2899-2929. [Link][13]
Sources
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- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 5. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine as a Precursor for Enzyme Inhibitors
Introduction: The Strategic Value of the 2,3-Dihydrobenzofuran Scaffold in Drug Discovery
The 2,3-dihydrobenzofuran moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. This structural feature is particularly advantageous in the design of enzyme inhibitors, where specific binding geometries are paramount for achieving high potency and selectivity. The strategic introduction of substituents onto this scaffold allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target-binding affinity.[3]
This application note focuses on the utility of a specific chiral precursor, (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine , as a versatile starting material for the synthesis of a diverse range of enzyme inhibitors. We will explore the rationale behind the key structural features of this molecule—the (R)-stereochemistry at the 3-position and the bromine atom at the 5-position—and provide detailed protocols for its derivatization into potent bioactive molecules.
Causality Behind Experimental Choices: Rationale for Key Structural Features
The efficacy of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine as a precursor for enzyme inhibitors is not coincidental; it is a result of deliberate design choices that leverage fundamental principles of medicinal chemistry.
The Significance of the (R)-Stereocenter at the 3-Position
Chirality plays a pivotal role in the biological activity of drug molecules. The distinct three-dimensional arrangement of atoms in enantiomers can lead to significantly different interactions with chiral biological targets such as enzymes and receptors. In many cases, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to off-target effects. The (R)-configuration of the amine at the C3 position of the dihydrobenzofuran ring dictates a specific spatial orientation of this crucial functional group. This stereochemical control is critical for establishing key interactions, such as hydrogen bonds, with amino acid residues within the active site of a target enzyme. The precise positioning of the amine and its subsequent modifications is often the determining factor for inhibitory potency.
The Role of the 5-Bromo Substituent
The introduction of a bromine atom at the 5-position of the benzofuran ring serves multiple strategic purposes in drug design:
-
Enhanced Binding Affinity: Bromine, as a halogen, can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen and nitrogen in the enzyme's active site. This can contribute to a higher binding affinity of the inhibitor.
-
Modulation of Physicochemical Properties: The lipophilic nature of the bromine atom can enhance the molecule's ability to cross cell membranes and reach its intracellular target. It can also influence the metabolic stability of the compound.
-
Vector for Further Functionalization: The bromine atom can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the introduction of additional functionalities to probe the enzyme's binding pocket and optimize inhibitor potency.
Synthetic Pathways and Protocols
The primary amino group of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine is a versatile functional handle for a variety of chemical transformations, most notably N-acylation, and the formation of ureas and sulfonamides. These modifications are fundamental in the construction of a diverse library of potential enzyme inhibitors.
General Workflow for Derivatization
The overall synthetic strategy involves the derivatization of the primary amine to introduce various substituents that can interact with the target enzyme's active site.
Caption: General synthetic routes from the precursor.
Experimental Protocols
Protocol 1: Synthesis of N-((R)-5-Bromo-2,3-dihydrobenzofuran-3-yl)acetamide (Amide Formation)
This protocol details a standard N-acylation reaction to produce an amide derivative, a common structural motif in enzyme inhibitors.
Materials:
-
(R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine
-
Acetyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine (1.0 eq) in anhydrous DCM (10 mL per gram of amine).
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Acylating Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexanes 1:1).
-
Work-up: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-((R)-5-Bromo-2,3-dihydrobenzofuran-3-yl)acetamide.
| Parameter | Representative Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Reaction Time | 2-4 hours |
Protocol 2: Synthesis of 1-((R)-5-Bromo-2,3-dihydrobenzofuran-3-yl)-3-phenylurea (Urea Formation)
Urea derivatives are another important class of enzyme inhibitors. This protocol describes their synthesis from the primary amine precursor.
Materials:
-
(R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine
-
Phenyl isocyanate
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Dissolve (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine (1.0 eq) in anhydrous THF (15 mL per gram of amine) in a round-bottom flask.
-
Reagent Addition: Add phenyl isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates out of the solution as it forms.
-
Isolation: If a precipitate has formed, collect the solid by vacuum filtration and wash with a small amount of cold THF.
-
Concentration and Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can be purified by trituration with diethyl ether or by column chromatography.
| Parameter | Representative Value |
| Yield | 90-98% |
| Purity (by HPLC) | >99% |
| Reaction Time | 1-3 hours |
Protocol 3: Synthesis of N-((R)-5-Bromo-2,3-dihydrobenzofuran-3-yl)benzenesulfonamide (Sulfonamide Formation)
Sulfonamides are a well-established class of pharmacophores. This protocol outlines their synthesis from the title precursor.
Materials:
-
(R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine
-
Benzenesulfonyl chloride
-
Anhydrous Pyridine
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
0.1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Reaction Setup: Dissolve (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine (1.0 eq) in anhydrous pyridine (10 mL per gram of amine) in a round-bottom flask and cool to 0 °C.
-
Reagent Addition: Add benzenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Work-up: Pour the reaction mixture into ice-water and acidify with 0.1 M HCl to pH ~2.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired sulfonamide.
| Parameter | Representative Value |
| Yield | 70-85% |
| Purity (by HPLC) | >97% |
| Reaction Time | 12-18 hours |
Application Example: Targeting BACE1 in Alzheimer's Disease
The β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β peptides, a hallmark of Alzheimer's disease.[4] The development of BACE1 inhibitors is a major focus of Alzheimer's research. The 2,3-dihydrobenzofuran scaffold has been explored for the design of BACE1 inhibitors, where the amine at the 3-position can be functionalized to interact with the catalytic aspartate residues in the enzyme's active site. The (R)-stereochemistry is often crucial for optimal fitting into the binding pocket.
Caption: Pathway to BACE1 inhibition.
Conclusion
(R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine is a high-value precursor for the synthesis of a wide array of potential enzyme inhibitors. Its inherent structural and stereochemical features provide a solid foundation for the rational design of potent and selective therapeutic agents. The protocols outlined in this application note offer robust and reproducible methods for the derivatization of this key intermediate, enabling researchers in drug discovery to efficiently explore the chemical space around the 2,3-dihydrobenzofuran scaffold.
References
-
Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 2014. [Link]
-
Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors. Bioorganic Chemistry, 2025. [Link]
-
New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo. International Journal of Molecular Sciences, 2023. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 2022. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 2022. [Link]
-
Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 2022. [Link]
-
Inhibitors of β-site amyloid precursor protein cleaving enzyme (BACE1): identification of (S)-7-(2-fluoropyridin-3-yl)-3-((3-methyloxetan-3-yl)ethynyl)-5'H-spiro[chromeno[2,3-b]pyridine-5,4'-oxazol]-2'-amine (AMG-8718). Journal of Medicinal Chemistry, 2014. [Link]
-
Inhibitors of β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE1): Identification of ( S )-7-(2-Fluoropyridin-3-yl)-3-((3-methyloxetan-3-yl)ethynyl)-5′ H -spiro[chromeno[2,3- b ]pyridine-5,4′-oxazol]-2′-amine (AMG-8718). ResearchGate, 2025. [https://www.researchgate.net/publication/268356926_Inhibitors_of_b-Site_Amyloid_Precursor_Protein_Cleaving_Enzyme_BACE1_Identification_of_S-7-2-Fluoropyridin-3-yl-3-3-methyloxetan-3-ylethynyl-5'_H-spirochromeno23-bpyridine-54'-oxazol]-2'-amine_AMG-8718]([Link])
-
One-pot synthesis of N-(benzofuran-3-yl) acetamide scaffolds. World Journal of Pharmaceutical Research, 2024. [Link]
-
BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects. Journal of Neurochemistry, 2024. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 2019. [Link]
-
Synthesis, Characterization, Antimicrobial Screening of 5-Bromobenzofuranyl Aryl Ureas and Carbamates. Asian Journal of Organic & Medicinal Chemistry, 2019. [Link]
-
N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. Molbank, 2022. [Link]
-
Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Potential SARS-CoV-2 Inhibitors. Molecules, 2024. [Link]
-
BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease. Current Topics in Medicinal Chemistry, 2013. [Link]
-
Benzo[b]furan‐2(3H)‐ones 6–9 were prepared starting with urea compounds... ResearchGate. [Link]
-
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Cureus, 2024. [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 2019. [Link]
-
Convergent Synthesis of Dihydrobenzofurans via Urea Ligand-Enabled Heteroannulation of 2-Bromophenols with 1,3-Dienes. Organic Letters, 2022. [Link]
- Benzofuran derivatives, process for their preparation and intermediates thereof.
-
NOVEL SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF N-(5BROMO-2-(5-PHENYL1,3,4-OXADIAZOL-2-YL)NAPHTHA[2,1-B]FURAN-1- YL)ACETAMIDE AND N-(5-NITRO-2-(5-PHENYL-1,3,4. ResearchGate, 2023. [Link]
-
Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. ResearchGate. [Link]
-
Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. ResearchGate. [Link]
-
Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. ResearchGate, 2011. [Link]
Sources
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- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Systematic Approach to the Chiral HPLC Resolution of 5-Bromo-2,3-dihydro-benzofuran-3-ylamine
Abstract
The enantioselective separation of chiral molecules is a critical task in the pharmaceutical industry, as enantiomers often exhibit different pharmacological and toxicological profiles.[1] This application note presents a detailed, systematic protocol for the development of a robust chiral High-Performance Liquid Chromatography (HPLC) method for the resolution of the enantiomers of 5-Bromo-2,3-dihydro-benzofuran-3-ylamine. This compound belongs to the 3-aminobenzofuran class of molecules, which are considered important pharmacophores in drug discovery.[2][3][4] We outline a logical, phase-based strategy, beginning with chiral stationary phase (CSP) and mobile phase screening, followed by method optimization. The resulting protocol provides a baseline resolution of the enantiomers, suitable for analytical quantification and quality control in research and drug development settings.
Introduction and Analyte Overview
5-Bromo-2,3-dihydro-benzofuran-3-ylamine is a chiral primary amine containing a rigid cyclic structure. The presence of a stereocenter necessitates a reliable analytical method to separate and quantify its enantiomers. Direct separation on a chiral stationary phase (CSP) is the most common and efficient approach for resolving enantiomers by HPLC.[1][5] This technique relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase, leading to differential retention times.[5][6]
This guide provides the scientific rationale behind the method development choices, ensuring a deep understanding of the process for researchers and drug development professionals.
Analyte Properties: 5-Bromo-2,3-dihydro-benzofuran-3-ylamine
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO | [7] |
| Molar Mass | 214.06 g/mol | [7] |
| Structure | Racemic mixture of (R) and (S) enantiomers | N/A |
| Compound Type | Primary Aromatic Amine, Cyclic Ether | N/A |
The Principle of Chiral Recognition
The fundamental mechanism for chiral separation on a CSP involves selective interactions between the enantiomers and the chiral selector. For a separation to occur, there must be at least a three-point interaction between the analyte and the stationary phase, although this is a simplified model. The stability of the transient diastereomeric complexes formed differs for each enantiomer, causing one to be retained longer on the column than the other.[6] Key interaction types include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.
Caption: Principle of Chiral Recognition on a CSP.
A Systematic Strategy for Chiral Method Development
A trial-and-error approach to chiral method development can be inefficient.[1] A systematic screening protocol using a selection of columns and mobile phases with complementary selectivities is far more effective.[8] Our strategy is divided into two main phases: Screening and Optimization.
Caption: Systematic Workflow for Chiral Method Development.
Phase 1: Column and Mobile Phase Screening
The goal of this phase is to identify the most promising combination of a chiral stationary phase (CSP) and mobile phase mode. For an analyte like 5-Bromo-2,3-dihydro-benzofuran-3-ylamine, polysaccharide-based CSPs are an excellent starting point due to their broad applicability and success in separating a wide range of chiral compounds, including aromatic amines.[6][9]
Recommended Screening Platforms:
| CSP Type | Chiral Selector Example | Rationale |
| Polysaccharide (Cellulose) | Cellulose tris(3,5-dimethylphenylcarbamate) | Highly versatile, effective for aromatic and cyclic compounds.[9][10] |
| Polysaccharide (Amylose) | Amylose tris(3,5-dimethylphenylcarbamate) | Offers complementary selectivity to cellulose-based phases. |
| Macrocyclic Glycopeptide | Teicoplanin or Vancomycin | Unique polar ionic mode is effective for ionizable molecules like amines.[8] |
Screening Mobile Phases:
-
Normal Phase (NP): Heptane/Isopropanol (IPA) mixtures (e.g., 90:10, 80:20 v/v). A small amount of a basic additive like diethylamine (DEA) (0.1%) should be included to prevent peak tailing for the primary amine.[5]
-
Polar Organic (PO): Methanol or Acetonitrile with 0.1% DEA.
-
Reversed Phase (RP): Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium bicarbonate) at a pH suitable for the analyte.
Phase 2: Method Optimization
Once a screening condition shows partial or baseline separation, the next step is to optimize the method to achieve a resolution (Rs) of >1.5 with good peak shape and a reasonable run time.
-
Mobile Phase Ratio: Adjust the ratio of the strong solvent (e.g., IPA in normal phase) in small increments. Increasing the strong solvent typically decreases retention time but may also reduce resolution.
-
Additive Concentration: For amines, optimizing the concentration of the basic additive (e.g., 0.05% - 0.2% DEA) can significantly improve peak symmetry.
-
Temperature: Varying the column temperature can affect selectivity. A thermodynamic analysis can reveal if the separation is enthalpy or entropy-driven, guiding temperature adjustments.[10]
-
Flow Rate: Lowering the flow rate can increase efficiency and resolution, but at the cost of longer analysis times.
Recommended Analytical Protocol
Based on the principles of chiral chromatography and extensive experience with similar aromatic amines, the following method using a cellulose-based CSP in normal phase mode is recommended as a highly effective starting point.
Instrumentation and Consumables:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., CHIRALCEL® OD-H or Lux® Cellulose-1), 5 µm, 4.6 x 250 mm.[9][10]
-
Solvents: HPLC-grade n-Heptane, Isopropanol (IPA), and Diethylamine (DEA).
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-Heptane, Isopropanol, and Diethylamine in a ratio of 85:15:0.1 (v/v/v) .
-
For example, to make 1 L: mix 850 mL of n-Heptane, 150 mL of IPA, and 1.0 mL of DEA.
-
Sonicate the mobile phase for 10-15 minutes to degas.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic 5-Bromo-2,3-dihydro-benzofuran-3-ylamine at 1.0 mg/mL in Isopropanol.
-
Dilute the stock solution with the mobile phase to a final concentration of 20 µg/mL .
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm
-
Mobile Phase: 85:15:0.1 (v/v/v) n-Heptane / Isopropanol / DEA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 285 nm (based on the benzofuran chromophore)
-
Injection Volume: 10 µL
-
-
System Equilibration and Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system peaks interfere.
-
Inject the prepared sample and record the chromatogram.
-
Expected Results and System Suitability
Under the proposed conditions, a baseline separation of the two enantiomers is expected. The primary amine functionality interacting with the carbamate linkages on the CSP, along with π-π and steric interactions, should provide effective chiral recognition.
Expected Chromatographic Parameters:
| Parameter | Target Value | Description |
| Retention Time (k₁) | ~ 6-8 min | Retention of the first eluting enantiomer. |
| Retention Time (k₂) | ~ 8-11 min | Retention of the second eluting enantiomer. |
| Selectivity (α) | > 1.2 | The ratio of the retention factors (k₂/k₁). |
| Resolution (Rs) | > 1.5 | Degree of separation between the two peaks. |
| Tailing Factor (Tf) | 0.9 - 1.3 | A measure of peak symmetry. |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution (Rs < 1.5) | Mobile phase is too strong. | Decrease the percentage of Isopropanol (e.g., to 90:10:0.1). |
| Flow rate is too high. | Reduce the flow rate (e.g., to 0.8 mL/min). | |
| Broad, Tailing Peaks | Insufficient basic additive. | Increase DEA concentration slightly (e.g., to 0.15%). |
| Column contamination or degradation. | Flush the column or replace if necessary. | |
| No Separation | Incorrect CSP or mobile phase mode. | Re-evaluate screening data. Try a different CSP (e.g., amylose-based) or a different mode (e.g., Polar Organic). |
| Drifting Baseline | Column not fully equilibrated. | Equilibrate for a longer period. |
| Mobile phase composition changing. | Ensure proper mixing and degassing of the mobile phase. |
References
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]
-
Phenomenex. HPLC Technical Tip: Chiral Method Development. Available from: [Link]
-
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MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available from: [Link]
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Definitive Structural Elucidation of Substituted 2,3-Dihydrobenzofurans using NMR Spectroscopy
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract The 2,3-dihydrobenzofuran motif is a privileged scaffold in medicinal chemistry and natural products, exhibiting a wide range of biological activities.[1] Its structural complexity, often involving stereocenters at the C2 and C3 positions, demands rigorous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous determination of the constitution and stereochemistry of these heterocyclic compounds. This application note provides a comprehensive guide, from sample preparation to advanced 2D NMR data interpretation, for the detailed characterization of substituted 2,3-dihydrobenzofurans. We present field-proven protocols and explain the causality behind experimental choices to empower researchers to confidently elucidate their target structures.
The Imperative for Rigorous NMR Analysis
Experimental Design & Protocols
The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate experimental parameters.
Protocol 1: Sample Preparation
-
Analyte Purity: Ensure the sample is of high purity (>95%), as impurities will complicate spectral analysis. Purification is typically achieved via flash column chromatography or recrystallization.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) is a common first choice due to its versatility. For compounds with limited solubility or to resolve overlapping signals, other solvents like DMSO-d₆, Acetone-d₆, or Methanol-d₄ can be used.[2][3] Note that the choice of solvent can influence chemical shifts.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. This concentration is generally sufficient for most 1D and 2D experiments on modern NMR spectrometers (≥400 MHz).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) for both ¹H and ¹³C spectra. In its absence, the residual solvent peak can be used for referencing.
-
Transfer: Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
Protocol 2: NMR Data Acquisition
The following protocols are based on a 400 or 500 MHz spectrometer.
-
¹H NMR Spectrum:
-
Purpose: To identify all proton environments, their integrations (relative ratios), and their through-bond coupling relationships (splitting patterns).
-
Experiment: Standard 1D proton experiment.
-
Key Parameters: Spectral width (~12-16 ppm), acquisition time (~2-3 s), relaxation delay (1-2 s), number of scans (8-16).
-
-
¹³C{¹H} NMR Spectrum:
-
Purpose: To identify all unique carbon environments. Proton decoupling is used to simplify the spectrum to single lines for each carbon.
-
Experiment: Standard 1D carbon experiment with proton decoupling.
-
Key Parameters: Spectral width (~220-240 ppm), acquisition time (~1 s), relaxation delay (2 s), number of scans (1024 or more, depending on concentration).
-
-
2D COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other, typically through 2 or 3 bonds (²J or ³J). This is critical for mapping out proton spin systems.[2]
-
Experiment: gCOSY (gradient-selected COSY) is preferred for its cleaner spectra.
-
Key Parameters: The spectral width in both dimensions should cover all proton signals.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which proton is directly attached to which carbon. This provides definitive C-H one-bond correlations.[4][5] An edited HSQC can also distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) groups.[4]
-
Experiment: gHSQC (gradient-selected HSQC).
-
Key Parameters: F2 (proton) dimension spectral width covers all protons; F1 (carbon) dimension spectral width covers all aliphatic and aromatic carbons (typically 0-170 ppm).
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range (typically 2-3 bonds, sometimes 4) correlations between protons and carbons. This is the key experiment for connecting different molecular fragments and unambiguously placing substituents.[4][6]
-
Experiment: gHMBC (gradient-selected HMBC).
-
Key Parameters: Similar spectral widths to HSQC. The long-range coupling delay is optimized for an average J value of 8 Hz, which is a good compromise for detecting most ²JCH and ³JCH correlations.[6]
-
Spectral Interpretation: A Step-by-Step Elucidation Strategy
The power of this technique lies in the systematic integration of data from all experiments.
Step 1: Analyze the ¹H NMR Spectrum
The ¹H NMR spectrum provides the initial roadmap. Key regions of interest for a 2,3-dihydrobenzofuran are:
-
Aromatic Region (δ ~6.5-8.0 ppm): The substitution pattern on the benzene ring dictates the splitting patterns observed here.
-
Dihydrofuran Ring Protons (H-2 & H-3, δ ~3.0-5.5 ppm): These are the most diagnostic signals. Their chemical shifts are highly dependent on the nature of the substituents at C2 and C3.[7][8]
-
Aliphatic Region (variable): Signals from alkyl substituents.
Table 1: Typical ¹H NMR Chemical Shift Ranges and Coupling Constants
| Proton(s) | Typical δ (ppm) | Multiplicity | Typical J (Hz) | Notes |
|---|---|---|---|---|
| H-2 | 4.5 - 5.5 | dd, t | ³JH2-H3: 6-10 | The chemical shift is sensitive to substituents at C2 and C3. |
| H-3 | 3.0 - 4.5 | m, dd | ³JH2-H3: 6-10 | Often appears as a complex multiplet due to coupling with H-2 and any C3 substituents. |
| Aromatic H | 6.5 - 8.0 | d, t, dd, m | Jortho: 7-9; Jmeta: 2-3 | Pattern depends on substitution.[9] |
Stereochemistry from ³JH2-H3: The magnitude of the vicinal coupling constant between H-2 and H-3 is a powerful indicator of the relative stereochemistry. While there can be overlap, a general guideline is:
-
Jtrans is typically larger than Jcis. However, this is not an absolute rule as ring puckering and electronegativity of substituents can influence these values.[8] Definitive stereochemical assignment often requires NOESY experiments or comparison with literature data for closely related structures.
Step 2: Analyze the ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the carbon skeleton.
Table 2: Typical ¹³C NMR Chemical Shift Ranges
| Carbon(s) | Typical δ (ppm) | Notes |
|---|---|---|
| C-2 | 75 - 90 | Oxygen-bearing carbon, highly sensitive to substitution. |
| C-3 | 30 - 50 | Aliphatic carbon, shift varies with substitution. |
| Aromatic C | 110 - 160 | C-7a (ipso-carbon to oxygen) is typically the most downfield (~155-160 ppm).[10][11] |
Step 3: Integrate 2D NMR Data
This is where the structure is assembled and confirmed. The workflow below illustrates the logical progression.
Caption: Key HMBC correlations for structural verification.
Conclusion
The structural characterization of substituted 2,3-dihydrobenzofurans is a critical task in modern chemical research. A systematic approach using a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides an irrefutable and self-validating method for complete structural and, often, stereochemical assignment. By understanding the causality behind each experiment and interpreting the resulting data in an integrated fashion, researchers can ensure the scientific integrity of their work and accelerate their discovery programs.
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Arkat USA. (n.d.). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of 1-‐(2,3-‐Dihydrobenzofuran-‐3-‐yl)-‐methanesulfonohydrazides through Insertio. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Retrieved from [Link]
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Canadian Journal of Chemistry. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Retrieved from [Link]
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ResearchGate. (n.d.). Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Retrieved from [Link]
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SciELO. (n.d.). Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Retrieved from [Link]
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RSC Publishing. (2015). Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). COSY spectrum of an isolated mixture of compounds 4a and 5a in DMSO-d6.... Retrieved from [Link]
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Application Note: Mass Spectrometry for the Structural Elucidation and Quantification of Brominated Benzofuran Derivatives
Introduction: The Analytical Imperative for Brominated Benzofurans
Brominated benzofurans represent a diverse class of chemical compounds with significant implications across various scientific domains. In environmental science, polybrominated dibenzofurans (PBDFs) are recognized as persistent organic pollutants (POPs), often formed as byproducts of brominated flame retardants (BFRs).[1] Their presence in the environment is a major concern due to their persistence, potential for bioaccumulation, and toxic effects which can resemble those of polychlorinated dioxins and furans (PCDD/Fs).[1][2] In pharmaceutical and medicinal chemistry, the benzofuran scaffold is a privileged structure found in numerous biologically active molecules, and bromination is a common strategy to modulate their pharmacological properties.
The reliable identification and precise quantification of these derivatives are therefore critical. Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), stands as the definitive analytical tool. Its unparalleled sensitivity allows for detection at trace levels (pg/g or ng/g), while its specificity provides a high degree of confidence in structural assignments.[3][4] This guide provides a comprehensive overview of the principles, protocols, and field-proven insights for the successful mass spectrometric analysis of brominated benzofuran derivatives.
Foundational Principles: Decoding the Mass Spectra of Brominated Compounds
A successful analysis is built upon a strong understanding of the fundamental behavior of brominated compounds within the mass spectrometer. The unique isotopic distribution of bromine and the choice of ionization method are the two most critical factors influencing the resulting mass spectrum.
The Telltale Isotopic Signature of Bromine
Nature provides a distinct clue for identifying brominated compounds. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[5][6] This 1:1 ratio results in a characteristic isotopic pattern for any ion containing a single bromine atom: a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks.[5][6][7] For molecules containing multiple bromine atoms, this pattern becomes a more complex, but predictable, isotopic cluster that serves as a powerful diagnostic tool for confirming the presence and number of bromine atoms in a molecule or fragment.
Choosing the Right Ionization Technique
Ionization is the critical first step that converts neutral molecules into charged ions for MS analysis. The energy transferred during this process dictates the extent of molecular fragmentation. The choice between "hard" and "soft" ionization is a pivotal decision based on the analyte's properties and the analytical goal.[8][9]
-
Electron Ionization (EI): A hard ionization technique typically used in GC-MS. Molecules are bombarded with high-energy electrons (70 eV), causing extensive and reproducible fragmentation.[3][10] This creates a detailed "fingerprint" spectrum that is excellent for structural elucidation and library matching. However, the high energy can sometimes lead to the complete disappearance of the molecular ion, making it difficult to determine the initial molecular weight.[9]
-
Electrospray Ionization (ESI): A soft ionization technique ideal for LC-MS analysis of polar and thermally labile molecules.[8][11] It generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation, preserving the crucial molecular weight information.[12][13]
-
Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique often coupled with LC-MS, APCI is well-suited for less polar compounds that are not easily ionized by ESI.[11][14] It involves a corona discharge to ionize a solvent vapor, which then transfers charge to the analyte molecules, typically forming [M+H]⁺ ions.[11]
The Analytical Workflow: From Raw Sample to Pure Data
The quality of the final data is inextricably linked to the rigor of the sample preparation and analytical methodology. A well-designed workflow minimizes interferences and maximizes analyte recovery and instrument response.
Caption: General workflow for MS analysis of brominated benzofurans.
Protocol 1: GC-HRMS Analysis of Polybrominated Dibenzofurans (PBDFs) in Sediment
This protocol is designed for the sensitive and selective quantification of PBDF congeners in complex environmental matrices, following principles similar to EPA methods for dioxin analysis.[15]
4.1. Sample Preparation
-
Homogenization: Air-dry the sediment sample and grind to a fine, uniform powder.
-
Internal Standard Spiking: Spike a known quantity of the homogenized sample (e.g., 10 g) with a solution containing ¹³C-labeled PBDF internal standards.
-
Extraction: Perform pressurized liquid extraction (PLE) or Soxhlet extraction using a solvent mixture like toluene or hexane/acetone.[16][17]
-
Lipid & Interference Removal: For high-organic content samples, perform an acid wash by shaking the extract with concentrated sulfuric acid.[17] Remove elemental sulfur, a common interference in sediment, by passing the extract through a column of activated copper powder.[17]
-
Multi-column Cleanup: Use a multi-layered silica gel/alumina column for fractionation. Elute with solvents of increasing polarity (e.g., hexane followed by dichloromethane/hexane) to separate PBDFs from other co-extracted compounds like PCBs.[18]
-
Concentration: Carefully evaporate the final extract to a small volume (e.g., 20 µL) and add a recovery standard just before injection.
4.2. Instrumental Analysis
-
System: High-Resolution Gas Chromatograph coupled to a High-Resolution Mass Spectrometer (HRGC/HRMS).
-
GC Column: A non-polar capillary column, such as a 60 m DB-5ms, is recommended for separating the congeners.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Mode: Selected Ion Monitoring (SIM) at a mass resolution of ≥10,000.
-
Data Acquisition: Monitor the two most abundant ions in the molecular ion cluster for each native and labeled congener.
| Parameter | Setting | Rationale |
| GC Inlet Temp | 280 °C | Ensures efficient volatilization without thermal degradation of analytes. |
| Oven Program | Start at 150°C, ramp to 310°C | Provides chromatographic separation of different PBDF congeners. |
| MS Source Temp | 270 °C | Optimal temperature for EI ionization of these compounds.[19] |
| Mass Resolution | ≥ 10,000 | Critical for separating analyte ions from isobaric interferences in complex matrices.[19] |
| Monitored Ions | M+ and M+2 | Confirms the presence of bromine and is used for quantification and confirmation. |
Table 1: Typical GC-HRMS parameters for PBDF analysis.
Protocol 2: LC-MS/MS Analysis of a Brominated Benzofuran Drug Candidate in Plasma
This protocol is tailored for quantifying a novel, non-volatile brominated benzofuran derivative and its potential metabolites in a biological matrix for pharmacokinetic studies.
5.1. Sample Preparation
-
Thaw Sample: Thaw frozen plasma samples (e.g., 100 µL) on ice.
-
Internal Standard Spiking: Add a solution containing a stable isotope-labeled (e.g., ¹³C₆ or D₄) analog of the parent drug.
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile, vortex thoroughly, and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 water:methanol). This step concentrates the analyte and ensures compatibility with the LC system.
5.2. Instrumental Analysis
-
System: High-Performance Liquid Chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer (QqQ).
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining and separating moderately polar compounds.
-
MS Ionization: Electrospray Ionization (ESI), tested in both positive and negative modes to determine the most sensitive polarity.
-
MS Mode: Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity.
| Parameter | Setting | Rationale |
| LC Column Temp | 40 °C | Ensures reproducible retention times and good peak shape. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes protonation for positive mode ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for eluting the analyte from the C18 column. |
| Flow Rate | 0.4 mL/min | Typical flow rate for analytical scale LC-MS. |
| MRM Transitions | Q1 (Precursor) → Q3 (Product) | A specific precursor ion (e.g., [M+H]⁺) is selected and fragmented; a specific product ion is monitored, providing two levels of mass filtering for high selectivity. |
Table 2: Typical LC-MS/MS parameters for pharmaceutical analysis.
Data Interpretation: Unraveling Structural Information
Accurate data interpretation relies on a combination of chromatographic and mass spectrometric evidence.
Analyte Identification
Confirmation of a target analyte is a multi-step process:
-
Retention Time: The analyte's peak must elute at the same retention time as a known reference standard, within a specified tolerance window.
-
Accurate Mass: High-resolution instruments (TOF, Orbitrap) can measure mass with <5 ppm error, allowing for the confident determination of the elemental formula.[20][21]
-
Isotopic Pattern: The observed isotopic cluster must match the theoretical pattern for the proposed number of bromine atoms.[5][7]
-
MS/MS Confirmation: In MS/MS experiments, the ratio of multiple MRM transitions for a single compound must be consistent between the sample and a standard.
Characteristic Fragmentation Pathways
Understanding fragmentation is key to elucidating the structure of unknown derivatives or metabolites.[22] For brominated benzofurans, several fragmentation patterns are common.
-
Loss of Bromine: The C-Br bond is relatively weak and prone to cleavage. This can occur as the loss of a bromine radical (•Br) or, more commonly in highly brominated systems, the neutral loss of Br₂.[19][23]
-
Furan Ring Cleavage: The benzofuran core can undergo characteristic cleavages, often initiated by the loss of carbon monoxide (CO) or a formyl radical (•CHO) from the furan moiety.[12][13]
-
Side-Chain Fragmentation: Cleavage of bonds adjacent to the benzofuran ring system (alpha-cleavage) or rearrangements involving side chains (e.g., McLafferty rearrangement) are common and provide structural clues.[22][24]
Caption: Plausible fragmentation pathways for a generic brominated benzofuran.
Conclusion
The mass spectrometric analysis of brominated benzofuran derivatives is a powerful but nuanced undertaking. Success requires a holistic approach that begins with robust sample preparation and is executed with an optimized analytical method. By leveraging the characteristic isotopic signature of bromine and understanding the fundamental principles of ionization and fragmentation, researchers can confidently identify and quantify these compounds in matrices ranging from environmental sediment to pharmaceutical formulations. The protocols and insights provided here serve as a foundation for developing and validating high-quality analytical methods to address the diverse challenges posed by this important class of molecules.
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-
Poma, G., et al. (2020). Single sample preparation for brominated flame retardants in fish and shellfish with dual detection: GC-MS/MS (PBDEs) and LC-MS/MS (HBCDs). Analytical and Bioanalytical Chemistry, 412(2), 397-411. Available at: [Link]
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Enge, E. K., Schlabach, M., & Mariussen, E. (n.d.). Sample preparation and analysis of Brominated Flame Retardants (BFR) in environmental samples. Norwegian Institute for Air Research. Available at: [Link]
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Zotova, A., et al. (n.d.). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. MDPI. Available at: [Link]
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Pirard, C., De Pauw, E., & Focant, J. F. (2003). New strategy for comprehensive analysis of polybrominated diphenyl ethers, polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and polychlorinated biphenyls by gas chromatography coupled with mass spectrometry. Journal of Chromatography A, 998(1-2), 169-81. Available at: [Link]
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Simultaneous LC-MS/MS Analysis of Haloacetic Acids, Bromate, Chlorate, and Dalapon in Water Samples. (n.d.). Shimadzu. Available at: [Link]
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Samanipour, S., et al. (2017). Development of Brominated Flame Retardants (BFRs) Analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) in Sewage Sludge Matrix. ResearchGate. Available at: [Link]
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Zotova, A., et al. (2025). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. PubMed. Available at: [Link]
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New strategy for comprehensive analysis of polybrominated diphenyl ethers, polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and polychlorinated biphenyls by gas chromatography coupled with mass spectrometry. (n.d.). ResearchGate. Available at: [Link]
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Wu, Z. J., et al. (2010). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 24(8), 1211-5. Available at: [Link]
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Mass Spectrometry Ionization Methods. (n.d.). Emory University. Available at: [Link]
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Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-46. Available at: [Link]
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Mass Spectrometry - Ionization Methods. (n.d.). Available at: [Link]
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Pohja, S., et al. (2024). Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. PMC - NIH. Available at: [Link]
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Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]
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D'Silva, K., et al. (2006). Toxicity comparison of chlorinated and brominated dibenzo-p-dioxins and dibenzofurans in industrial source samples by HRGC/HRMS and enzyme immunoassay. Chemosphere, 65(4), 699-708. Available at: [Link]
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Pohja, S., et al. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Publications. Available at: [Link]
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Mass Spectrometry Ionisation Techniques. (n.d.). Available at: [Link]
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Analysis of Brominated Flame Retardants by GC/MS. (n.d.). Shimadzu. Available at: [Link]
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Wang, Y., et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. MDPI. Available at: [Link]
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Fragmentation (mass spectrometry). (n.d.). Wikipedia. Available at: [Link]
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Benzofuran. (n.d.). NIST WebBook. Available at: [Link]
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The Strategic Role of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine in the Synthesis of Novel Neuroprotective Agents
Introduction: The Benzofuran Scaffold as a Privileged Structure in Neuropharmacology
The quest for effective therapeutics against neurodegenerative diseases such as Alzheimer's disease represents a formidable challenge in modern medicine. A growing body of evidence highlights the significance of the benzofuran scaffold as a "privileged structure" in the design of neuroprotective agents.[1][2] These heterocyclic compounds have demonstrated a remarkable range of biological activities, including antioxidant, anti-inflammatory, and specific enzyme-inhibiting properties crucial for combating the multifactorial nature of neurodegeneration.[3] Notably, derivatives of benzofuran have been shown to inhibit the aggregation of β-amyloid peptides, a pathological hallmark of Alzheimer's disease, and to protect neuronal cells from excitotoxicity.[2][3]
Within this promising class of molecules, (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine emerges as a key chiral intermediate. Its specific stereochemistry and functionalization—a bromine atom for further synthetic elaboration and a primary amine for amide or imine bond formation—make it a versatile building block for creating complex, biologically active molecules. This guide provides a detailed exploration of the synthesis and application of this intermediate in the development of novel neuroprotective agents, offering both foundational knowledge and actionable protocols for researchers in drug discovery and medicinal chemistry.
Part 1: Enantioselective Synthesis of the Chiral Intermediate
The therapeutic efficacy and safety of chiral drugs are often intrinsically linked to their stereochemistry. The synthesis of the (R)-enantiomer of 5-Bromo-2,3-dihydro-benzofuran-3-ylamine is therefore a critical first step. While a single, universally adopted protocol is not available, an effective enantioselective synthesis can be designed based on established methodologies for related chiral 2,3-dihydrobenzofurans.[1][4] The following protocol outlines a robust, multi-step synthesis that leverages asymmetric catalysis to establish the desired stereocenter.
Protocol 1: Asymmetric Synthesis of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine
This protocol is a composite of established methods for the asymmetric synthesis of 2,3-dihydrobenzofurans, adapted for the specific target molecule.
Workflow Diagram:
Sources
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- 4. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Enantioselective Synthesis of Chiral Dihydrobenzofurans
Welcome to the technical support center for the synthesis of chiral dihydrobenzofurans. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high yield and enantioselectivity in these critical reactions. Dihydrobenzofuran motifs are prevalent in numerous natural products and pharmaceuticals, making their stereocontrolled synthesis a significant challenge in modern organic chemistry.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific experimental issues, grounded in mechanistic principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are foundational to planning and executing a successful enantioselective synthesis.
Q1: How do I select the appropriate catalyst system for my specific substrate?
A1: The choice between transition metal catalysis and organocatalysis is the primary decision point.
-
Transition Metal Catalysis (e.g., Pd, Rh, Cu, Ru): These systems are highly versatile and powerful, particularly for reactions involving C-H activation, cross-coupling, or allylic alkylation.[3][4] Palladium catalysis, for instance, is well-suited for intramolecular Heck reactions or heteroannulation of 2-bromophenols with dienes.[2][5] The key to success is the meticulous selection of the chiral ligand, which directly influences the steric and electronic environment of the metal center, thereby controlling enantioselectivity.
-
Organocatalysis (e.g., Chiral Phosphoric Acids, Thioureas, Squaramides): Organocatalysts are an excellent choice for reactions that proceed through ionic or hydrogen-bond-stabilized transition states, such as Michael additions, [3+2] cycloadditions, or Friedel-Crafts reactions.[6][7] They are often less sensitive to air and moisture than many transition metal catalysts and avoid issues of heavy metal contamination in the final product. Bifunctional catalysts, like quinine-derived squaramides, can simultaneously activate both the electrophile and nucleophile, offering exceptional stereocontrol.[7]
Your choice should be guided by the specific bond disconnection you are targeting. For C-C bond formation via cross-coupling, transition metals are often superior. For activating carbonyls or imines for conjugate addition, organocatalysts are highly effective.
Q2: What are the most common synthetic strategies for constructing the chiral dihydrobenzofuran core?
A2: Several robust strategies have been developed, with cycloaddition/annulation reactions being among the most prominent.
-
Asymmetric [3+2] Cycloadditions: This is a very common approach where a three-atom component (like a phenol or quinone derivative) reacts with a two-atom component (an alkene).[1][8] This method is powerful for creating the C2 and C3 vicinal stereocenters.[1]
-
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This strategy involves the intramolecular cyclization of a phenol onto an allylic electrophile. The stereochemistry is controlled by the chiral ligand on the palladium catalyst. This is a classic and reliable method.[9][10]
-
Intramolecular Heck Reaction: Cyclization of substrates like 2-iodophenol allyl ethers provides a direct route to the dihydrobenzofuran core.[2] The enantioselectivity is introduced through the use of chiral phosphine ligands.
-
Organocatalyzed Cascade Reactions: These multi-step, one-pot sequences often involve a Michael addition to an α,β-unsaturated system, followed by an intramolecular cyclization (hemiketalization or SN2).[6][11] They are highly atom-economical and can build molecular complexity rapidly.
Q3: Why is the reaction atmosphere (e.g., inert gas) so critical in many of these syntheses?
A3: The reaction atmosphere is crucial primarily for transition metal-catalyzed reactions. Many catalysts, particularly Pd(0) species that are active in catalytic cycles, are highly susceptible to oxidation by atmospheric oxygen. This oxidation leads to catalyst deactivation, resulting in low or no conversion. Furthermore, some organometallic intermediates can react with moisture. While organocatalysts are generally more robust, some reactions may still benefit from an inert atmosphere to prevent side reactions of sensitive substrates or intermediates. Always consult the specific protocol, but when in doubt, using an inert atmosphere (Argon or Nitrogen) is a good practice to ensure reproducibility.
Section 2: Troubleshooting Guide - Low Chemical Yield
Low chemical yield is a multifaceted problem that can stem from poor conversion, catalyst deactivation, or the formation of side products. Use the following guide and the workflow diagram to diagnose the issue.
Problem 1: No Reaction or Very Low Conversion (<10%)
-
Potential Cause 1: Inactive Catalyst.
-
Why it happens: The active catalytic species may not have formed. For transition metal catalysis, the precatalyst may not have been properly activated, or the active Pd(0) species may have been oxidized. For organocatalysts, acidic or basic impurities in the reagents or solvent could neutralize the catalyst.
-
Solution:
-
Verify Catalyst Source & Handling: Ensure the catalyst and ligands were stored under inert conditions and are not from an old or potentially decomposed batch.
-
Check Reagent Purity: Use freshly distilled/purified solvents and high-purity starting materials. Remove any potential catalyst poisons. For example, trace water can be detrimental in some gold-catalyzed reactions but beneficial in others.[12]
-
Review Activation Protocol: For metal precatalysts, ensure the activation/reduction step is performed correctly.
-
-
-
Potential Cause 2: Incorrect Reaction Temperature.
-
Why it happens: Many reactions have a specific activation energy barrier. If the temperature is too low, the reaction will not proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature in 10 °C increments. Monitor by TLC or LC-MS to check for product formation. Be aware that excessive heat can sometimes lead to side reactions or reduced enantioselectivity.
-
Problem 2: Stalled Reaction or Incomplete Conversion (10-80%)
-
Potential Cause 1: Catalyst Decomposition.
-
Why it happens: The catalyst is initially active but degrades over the course of the reaction. This is common in Pd-catalyzed reactions where the active Pd(0) species can aggregate into inactive palladium black, especially at higher temperatures or concentrations.
-
Solution:
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer period.
-
Adjust Catalyst Loading: While counterintuitive, sometimes lowering the catalyst concentration can reduce the rate of bimolecular decomposition pathways. Conversely, a second charge of the catalyst can sometimes restart a stalled reaction.
-
Use a More Robust Ligand: Ligands play a crucial role in stabilizing the metal center. Consider switching to a bulkier or more electron-donating ligand that can better protect the metal from aggregation or oxidation. Urea-based ligands have shown promise in enhancing catalyst stability in some Pd-catalyzed heteroannulations.[5]
-
-
-
Potential Cause 2: Substrate or Product Inhibition.
-
Why it happens: The starting material or, more commonly, the product can coordinate to the catalyst's active site more strongly than the substrate, effectively acting as an inhibitor and shutting down the catalytic cycle.
-
Solution:
-
Slow Addition: Use a syringe pump to add one of the reactants (often the nucleophile) slowly over several hours. This keeps the concentration of the inhibiting species low at any given time.
-
Modify the Substrate: If product inhibition is suspected, a slight modification to the substrate's structure might weaken its ability to bind to the catalyst after the reaction is complete.
-
-
Troubleshooting Workflow for Low Yield
Here is a logical workflow to diagnose yield-related issues.
Caption: Troubleshooting workflow for low reaction yield.
Section 3: Troubleshooting Guide - Poor Enantioselectivity
Achieving high enantiomeric excess (% ee) is the central goal. Low selectivity indicates that the chiral catalyst is not effectively controlling the stereochemical outcome of the reaction.
Problem: Low Enantioselectivity or Racemic Product
-
Potential Cause 1: Incorrect Ligand/Catalyst Choice.
-
Why it happens: The chosen chiral environment is not suitable for the substrate. The pockets and steric/electronic features of the ligand or organocatalyst must effectively differentiate between the two prochiral faces of the substrate in the transition state.
-
Solution:
-
Screen a Ligand/Catalyst Library: This is the most critical step. Systematically screen a diverse set of chiral ligands (for metals) or organocatalysts. For example, in Pd-AAA, ligands like Trost ligand, (S)-BINAP, and phosphoramidites should be compared.[13] In organocatalysis, screen different backbones (e.g., Cinchona alkaloid vs. BINOL) and functional groups (e.g., thiourea vs. squaramide).[7][14]
-
Consult the Literature: Find examples of your specific reaction class and see which catalyst families have proven successful.
-
-
-
Potential Cause 2: Unfavorable Solvent Effects.
-
Why it happens: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states. A polar solvent might disrupt key hydrogen bonding interactions in an organocatalytic reaction, while a coordinating solvent like acetonitrile (MeCN) can sometimes displace a chiral ligand from a metal center, leading to a non-selective background reaction.[2]
-
Solution: Screen a range of solvents with varying polarity and coordinating ability (e.g., Toluene, Dichloromethane, THF, Acetone, DMF). See the table below for a summary of typical effects.
-
-
Potential Cause 3: Reaction Temperature is Too High.
-
Why it happens: Enantioselectivity is a result of the difference in activation energy (ΔΔG‡) between the two diastereomeric transition states leading to the R and S enantiomers. This energy difference is often small. At higher temperatures, there is enough thermal energy to overcome this barrier for both pathways, leading to a loss of selectivity.
-
Solution: Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). While this will slow the reaction rate, it almost always improves enantioselectivity.
-
Table 1: Impact of Key Parameters on Enantioselectivity (% ee)
| Parameter | General Trend & Rationale | Example |
| Ligand/Catalyst | Primary determinant of % ee. Bulkier ligands often create a more defined chiral pocket, improving selectivity. | In Pd-catalyzed reactions, switching from a flexible ligand to a rigid one like BINAP can dramatically increase % ee. |
| Solvent | Significant impact. Non-polar solvents often favor selectivity in H-bonding catalysis. Polar solvents can improve yield but sometimes at the cost of % ee.[2] | In a Heck-Matsuda reaction, DMF gave 99:1 er, while MeCN dropped it to 80:20 er, possibly due to ligand decomplexation.[2] |
| Temperature | Lower temperature almost always increases % ee. Reduces thermal energy, making the lower-energy transition state much more favorable. | An intramolecular Michael addition showed improved trans/cis selectivity and high % ee at elevated temperatures due to in-situ isomerization to the thermodynamic product.[11] This is an exception where temperature can be beneficial. |
| Additives/Co-catalysts | Can have a profound effect. Lewis acids can enhance substrate activation. Brønsted acids/bases can participate in proton transfer steps. | In some Pd-catalyzed couplings, ZnCO₃ was found to enhance the reaction rate in acetone.[2] Chiral phosphoric acids can act synergistically with metal catalysts to control stereoselectivity.[13] |
| Concentration | Generally minor effect, but can matter. At high concentrations, catalyst aggregation or alternative bimolecular pathways can occur, potentially lowering % ee. | Lowering catalyst loading in an organocatalytic procedure was shown to be possible without considerable loss in enantioselectivity.[8] |
Diagram: Organocatalyst Mode of Action
This diagram illustrates how a bifunctional thiourea catalyst activates both reaction partners to control the stereochemical outcome.
Caption: Dual activation by a bifunctional organocatalyst.
Section 4: Troubleshooting Guide - Purification Challenges
After a successful reaction, isolating the desired chiral product in high purity is the final hurdle.
Q1: How do I separate the enantiomers of my product to determine the % ee?
A1: The standard and most reliable method is High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP).[15][]
-
Method: A small sample of your purified product is injected onto a chiral column. The two enantiomers interact differently with the chiral environment of the CSP, causing them to elute at different times (different retention times).[17] The ratio of the peak areas for the two enantiomers directly gives you the enantiomeric ratio (er) and thus the enantiomeric excess (% ee).
-
Column Selection: Dozens of CSPs are commercially available, most commonly based on polysaccharide derivatives (e.g., Chiralcel OD, Chiralpak AD).[18] No single column works for all compounds. You will need to screen several columns and mobile phase systems (e.g., hexane/isopropanol mixtures) to find a method that provides baseline separation of your two enantiomers.
Q2: My product is difficult to purify. I see persistent catalyst-related impurities.
A2: Removing the catalyst after the reaction is a common challenge.
-
Transition Metal Catalysts: Residual palladium or other metals can be removed by:
-
Silica Gel Chromatography: This is the most common method. However, some ligands or metal complexes can be difficult to separate from the product.
-
Metal Scavengers: Use silica-functionalized scavengers (e.g., with thiol or amine groups) that selectively bind to the metal, allowing it to be filtered off.
-
Activated Carbon: Stirring the crude product solution with activated carbon can adsorb a significant amount of residual metal.
-
-
Organocatalysts: Amine- or acid-based organocatalysts can often be removed with a simple acid/base wash during the workup.
-
Acidic Wash: If you used a basic catalyst (e.g., a Cinchona-derived amine), wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to protonate the catalyst and pull it into the aqueous phase.
-
Basic Wash: If you used an acidic catalyst (e.g., a chiral phosphoric acid or thiourea), wash with a dilute aqueous base (e.g., sat. NaHCO₃) to deprotonate it into its salt form, which is more water-soluble.
-
Section 5: Example Experimental Protocol: Pd-Catalyzed Asymmetric Intramolecular Heck Reaction
This protocol is a representative example for the synthesis of a 2,3-disubstituted dihydrobenzofuran and should be adapted for specific substrates.
-
Assembly of Reaction: To an oven-dried Schlenk flask under an Argon atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2.5 mol%) and the chiral ligand (e.g., (R)-BINAP, 5.5 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF, 0.1 M concentration relative to substrate).[2] Stir the mixture at room temperature for 20 minutes to allow for catalyst pre-formation.
-
Addition of Reagents: Add the aryl halide substrate (e.g., a 2-iodophenol allyl ether, 1.0 equiv) and the base (e.g., Ag₂CO₃ or Cs₂CO₃, 1.5 equiv) to the flask.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the base and any precipitated palladium. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the dihydrobenzofuran product.
-
Chiral Analysis: Determine the enantiomeric excess (% ee) of the purified product by chiral HPLC analysis.
References
-
Zhang, L., Xiao, J., Wang, Y., & Peng, Y. (2022). Recent Advances on the Construction of Chiral Dihydrobenzofurans by Asymmetric [3+2] Cyclization Reactions of Phenols (Quinones) and Alkenes. Acta Chimica Sinica, 80(8), 1152-1164. ([Link])
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Griggs, N. D., et al. (2015). Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. The Journal of Organic Chemistry, 80(1), 554-566. ([Link])
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Ferreira, M. A., et al. (2018). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. ([Link])
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ResearchGate. (n.d.). Enantioselective synthesis of chiral 3,3-disubstituted 2,3-dihydrobenzofurans (49) by ruthenium(II) – chiral amine systems. [Diagram]. ([Link])
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ResearchGate. (n.d.). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. ([Link])
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Sperger, T. A., et al. (2022). Convergent Synthesis of Dihydrobenzofurans via Urea Ligand-Enabled Heteroannulation of 2-Bromophenols with 1,3-Dienes. Organic Letters, 24(31), 5729–5733. ([Link])
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Ashraf, U., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(22), 15729-15767. ([Link])
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Ashraf, U., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 12. ([Link])
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Ashraf, U., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. ([Link])
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Tsui, G. C., Tsoung, J., Dougan, P., & Lautens, M. (2012). One-Pot Synthesis of Chiral Dihydrobenzofuran Framework via Rh/Pd Catalysis. Organic Letters, 14(21), 5542–5545. ([Link])
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Wang, B., et al. (2021). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. Angewandte Chemie International Edition, 60(14), 7738-7742. ([Link])
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He, G., et al. (2013). Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. Journal of the American Chemical Society, 135(14), 5258–5261. ([Link])
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ResearchGate. (n.d.). Chiral Thiourea Catalyzed Enantioselective Cascade Synthesis of 2,3‐Dihydrobenzofurans. ([Link])
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Susam, Y. B., et al. (2022). Organocatalytic enantioselective synthesis of dihydronaphthofurans and dihydrobenzofurans: reaction development and insights into stereoselectivity. Organic & Biomolecular Chemistry, 20(44), 8725-8740. ([Link])
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Ghorai, M. K., et al. (2015). Asymmetric Synthesis of 2,3‐Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o‐Quinone Methides. Chemistry – A European Journal, 21(34), 12055-12060. ([Link])
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ResearchGate. (n.d.). Synthesis of Optically Active 2,3-Dihydrobenzofuran Derivatives through a Combination Strategy of Iron(III)-Catalyzed Reaction and Enzymatic Reaction. ([Link])
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Lu, A., et al. (2017). Enantioselective Synthesis of trans-Dihydrobenzofurans via Primary Amine-Thiourea Organocatalyzed Intramolecular Michael Addition. The Journal of Organic Chemistry, 82(19), 10258–10267. ([Link])
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Reddy, R. S., et al. (2024). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne vs π-Allene Pathways. Organic Letters. ([Link])
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Cunat, A. C., et al. (2004). Silver-catalyzed asymmetric synthesis of 2,3-dihydrobenzofurans: a new chiral synthesis of pterocarpans. The Journal of Organic Chemistry, 69(19), 6524-6533. ([Link])
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Dell'Amico, L., et al. (2013). Organocatalyzed asymmetric synthesis of dihydrodibenzofurans based on a dienamine process. Organic Letters, 15(19), 4980-4983. ([Link])
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Cheng, Q., & Li, X. (2020). Palladium-Catalyzed Asymmetric Allylic C−H Functionalization: Mechanism, Stereo- and Regioselectivities, and Synthetic Applications. Accounts of Chemical Research, 53(11), 2543–2559. ([Link])
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Lauer, A. M. (2014). New frontiers in palladium-catalyzed asymmetric allylic alkylations. Stanford Digital Repository. ([Link])
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Retailleau, P., et al. (2024). Pd-Catalysed asymmetric allylic alkylation of heterocycles: a user's guide. Chemical Society Reviews. ([Link])
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Dell'Amico, L., et al. (2013). Organocatalyzed asymmetric synthesis of dihydrodibenzofurans based on a dienamine process. PolyU Scholars Hub. ([Link])
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Cini, E., et al. (2019). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 24(7), 1299. ([Link])
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Chiroli, V., et al. (2019). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen. ([Link])
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Singh, A. K., et al. (2024). A BRIEF REVIEW ON CHIRAL SEPARATION OF DRUGS. World Journal of Pharmacy and Pharmaceutical Sciences, 13(5), 1351-1360. ([Link])
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- 14. scienceopen.com [scienceopen.com]
- 15. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
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- 18. researchgate.net [researchgate.net]
Preventing racemization of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine
Welcome, researchers and drug development professionals. This guide serves as a dedicated resource for maintaining the stereochemical integrity of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine. As a critical chiral building block in pharmaceutical synthesis, preventing its racemization is paramount to ensuring the efficacy, safety, and reproducibility of your work.[1][2] This center provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.
Troubleshooting Guide: Diagnosing and Preventing Racemization
This section addresses specific experimental challenges that can lead to a loss of enantiomeric excess (ee). Each answer provides an explanation of the underlying cause and actionable protocols to resolve the issue.
Q1: I'm observing a significant loss of enantiomeric excess (ee) after my aqueous reaction work-up. What's going wrong?
A1: The most likely cause is exposure to non-neutral pH conditions, especially at room temperature or above.
The chiral center in (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine, being adjacent to an amine, is susceptible to racemization under both acidic and basic conditions. These conditions can facilitate the formation of a transient, planar achiral intermediate (like an imine via ring-opening or dehydrogenation), which upon re-formation, will produce a mixture of both R and S enantiomers.[3][4] Thermal energy can accelerate this process.
Core Directive for Prevention: Maintain strict pH and temperature control throughout the work-up.
Recommended Protocol: Neutral Buffered Work-up
-
Cooling: Before quenching the reaction, cool the reaction mixture to 0-5 °C in an ice-water bath. This reduces the rate of potential racemization pathways.
-
Quenching: Instead of using strong acids or bases (e.g., 1M HCl or 1M NaOH), quench the reaction with a saturated aqueous solution of a mild salt, such as ammonium chloride (NH₄Cl) for reactions with organometallics or sodium bicarbonate (NaHCO₃) for reactions that need neutralization of acid.
-
Extraction: Extract the product swiftly into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Do not let the aqueous and organic layers sit for extended periods.
-
Washing: Wash the combined organic layers with a neutral brine solution (saturated NaCl) to remove residual water and water-soluble impurities. Avoid acidic or basic washes if possible. If an acid wash is necessary to remove basic impurities, use a weak, dilute acid (e.g., 1% citric acid) at low temperatures and minimize contact time.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo at low temperature (e.g., ≤ 30 °C).
Q2: My ee is decreasing during N-alkylation or N-acylation reactions. How can I modify my procedure?
A2: The choice of base, solvent, and temperature is critical during functionalization of the amine. Strong, non-hindered bases can promote racemization, and elevated temperatures provide the necessary activation energy for stereochemical inversion.[5]
Causality: A strong base can potentially lead to an equilibrium that favors the formation of an achiral intermediate. Polar, protic solvents can also facilitate proton transfer events that enable racemization.
Optimization Strategy: Fine-Tuning Reaction Parameters
| Parameter | Conditions to Avoid | Recommended Conditions | Rationale |
| Base | Strong, small bases (e.g., NaOH, KOH, NaH) | Sterically hindered, non-nucleophilic bases (e.g., DIPEA, 2,6-lutidine) or mild inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Hindered bases are less likely to interact with the chiral center and primarily serve to deprotonate the desired nitrogen or neutralize generated acid. |
| Solvent | Polar protic solvents (e.g., Methanol, Ethanol) | Aprotic solvents (e.g., THF, Dichloromethane (DCM), Acetonitrile (ACN)) | Aprotic solvents do not have acidic protons that can participate in proton-transfer mechanisms leading to racemization. |
| Temperature | Elevated temperatures (> 40 °C), prolonged heating | Lowest temperature at which the reaction proceeds at a reasonable rate (e.g., 0 °C to room temperature) | Minimizes the thermal energy available to overcome the activation barrier for racemization.[3] |
Visual Workflow: Troubleshooting Reaction-Induced Racemization
Caption: Decision tree for troubleshooting racemization during chemical reactions.
Q3: How can I ensure the long-term stereochemical stability of my compound during storage?
A3: Store the compound as its hydrochloride (HCl) salt and under controlled conditions. The free amine form is more susceptible to degradation and slow racemization over time, especially when exposed to atmospheric CO₂, moisture, or trace impurities.
Protonating the amine to form a salt "locks" the nitrogen's lone pair, significantly increasing the energy barrier for pyramidal inversion, a potential racemization pathway for some amines.[6] The salt form is also generally more crystalline and less reactive.
Storage Protocol Comparison
| Condition | Free Amine | Hydrochloride Salt |
| Chemical Form | More basic, reactive lone pair | Protonated, lone pair unavailable |
| Physical State | Often an oil or low-melting solid | Typically a stable, crystalline solid |
| Recommended Temp. | -20 °C | 2-8 °C or -20 °C |
| Atmosphere | Inert gas (Argon or Nitrogen) | Inert gas recommended, less critical |
| Light | Protect from light (amber vial) | Protect from light (amber vial) |
Self-Validating System: To confirm stability, periodically re-analyze the ee of a stored sample using a validated chiral HPLC method. A stable ee over several weeks or months confirms the adequacy of the storage conditions.
Frequently Asked Questions (FAQs)
What is the most probable mechanism of racemization for this compound?
For (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine, racemization is most likely to occur via a chemical mechanism rather than simple pyramidal inversion at the nitrogen atom.[6] This involves the formation of a planar, achiral intermediate under specific conditions (e.g., heat, acid, or base catalysis).[3][4] The process allows for the re-formation of the chiral center with a 50:50 probability of producing the R or S enantiomer, leading to a racemic mixture.
Visualizing the Racemization Pathway
Caption: General mechanism for chemical-induced racemization.
How do I develop a reliable method to monitor the enantiomeric excess (ee)?
Accurate determination of ee is crucial for diagnosing racemization. The gold-standard technique is Chiral High-Performance Liquid Chromatography (HPLC) .[7][8][9]
Workflow: Chiral HPLC Method Development
-
Column Screening: The most critical step is selecting a Chiral Stationary Phase (CSP). For amines, polysaccharide-based CSPs (e.g., those derived from amylose or cellulose coated on silica) are often highly effective.[10] Screen a few different columns to find one that provides baseline separation.
-
Mobile Phase Optimization:
-
Start with a standard mobile phase like Hexane/Isopropanol or Hexane/Ethanol with a small amount of an amine additive (e.g., 0.1% Diethylamine, DEA, or Butylamine) to improve peak shape and prevent tailing.
-
Adjust the ratio of the alcohol co-solvent to optimize the resolution and retention times.
-
-
Analyte Preparation: Prepare a sample of the racemic mixture to confirm the method separates both enantiomers. Prepare a dilute solution of your enantiopure sample in the mobile phase.
-
Detection: Use a UV detector at a wavelength where the compound has good absorbance (e.g., ~280 nm for the benzofuran ring system).
-
Quantification: Once separation is achieved, calculate the enantiomeric excess using the peak areas of the two enantiomers:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
While HPLC is the primary method, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral shift reagents can also be used for rapid ee determination without requiring physical separation.[11]
What are the most critical overarching principles to prevent racemization?
-
Control the Temperature: Always use the lowest practical temperature for reactions, work-ups, and solvent removal.
-
Manage the pH: Avoid strongly acidic or basic conditions. Use buffered solutions or mild reagents whenever possible.
-
Use an Inert Atmosphere: Work under an inert atmosphere (nitrogen or argon) to prevent oxidative side reactions that could potentially lead to racemization.
-
Store as a Salt: For long-term storage, convert the amine to a stable salt, such as the hydrochloride salt.[12]
References
- Racemization. (n.d.). Grokipedia.
-
Insights into the Origins of Configurational Stability of Axially Chiral Biaryl Amines with an Intramolecular N−H−N Hydrogen Bond. (2018). The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). University of Bath. Retrieved from [Link]
- Racemization, Enantiomerization and Diastereomerization. (2007). Dynamic Stereochemistry of Chiral Compounds: Principles and Applications.
-
Asymmetric GAP synthesis of 2,3-dihydrobenzofuran. (2025). ResearchGate. Retrieved from [Link]
-
Racemization. (n.d.). Wikipedia. Retrieved from [Link]
-
Planar Chiral Cyclic Amine and Its Derivatives: Synthesis and Stereochemical Behavior. (2000). Organic Letters, ACS Publications. Retrieved from [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Journal of Separation Science. Retrieved from [Link]
-
A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. (2007). The Journal of Organic Chemistry. Retrieved from [Link]
-
Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). PMC, NIH. Retrieved from [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). Chemical Reviews, ACS Publications. Retrieved from [Link]
-
2,3-Dihydrobenzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Molecules, MDPI. Retrieved from [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2017). Journal of Chemical Education, ACS Publications. Retrieved from [Link]
-
Stereochemistry of Amines. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Recent Advances on the Construction of Chiral Dihydrobenzofurans by Asymmetric [3+2] Cyclization Reactions of Phenols (Quinones) and Alkenes. (2022). Chinese Journal of Organic Chemistry. Retrieved from [Link]
-
5-Bromo-2,3-dihydro-benzofuran-3-ylamine. (n.d.). Active Biopharma. Retrieved from [Link]
-
Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. (n.d.). TSI Journals. Retrieved from [Link]
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Technical Support Center: Purification of Brominated Amine Hydrochloride Salts
Welcome to the Technical Support Center for the purification of brominated amine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity materials. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.
This resource is structured into two main sections: a Troubleshooting Guide formatted as a direct Q&A to address common problems, and a comprehensive Frequently Asked Questions (FAQ) section for broader conceptual understanding.
Part 1: Troubleshooting Guide
This section addresses specific, common issues encountered during the purification of brominated amine hydrochloride salts.
Issue 1: My brominated amine hydrochloride salt won't crystallize.
Q: I've performed my synthesis and after acidification, I have an oil or a crude solid that fails to yield clean crystals. What are the likely causes and how can I induce crystallization?
A: This is a frequent challenge. The inability to crystallize often stems from the presence of impurities that disrupt the crystal lattice formation or from using a suboptimal solvent system. Brominated compounds can have unique solubility profiles, and the hydrochloride salt form adds another layer of complexity.[1][2]
Root Cause Analysis & Solutions:
-
Purity Level: The crude material may be too impure. Over-bromination leading to di- or tri-brominated species, or residual starting material, can significantly inhibit crystallization.[1][3]
-
Actionable Advice: First, attempt a liquid-liquid extraction to remove non-basic impurities. Dissolve your crude product in an organic solvent (like dichloromethane or ethyl acetate) and wash with a dilute basic solution (e.g., 1M NaOH or NaHCO₃) to convert the amine hydrochloride to the free amine.[4][5] Then, extract the free amine into a dilute acidic solution (e.g., 1M HCl) to reform the salt, leaving many organic impurities behind.[4][6] After this initial purification, proceed with recrystallization attempts.
-
-
Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the salt at high temperatures but have poor solubility at lower temperatures.[1]
-
Actionable Advice: For amine hydrochlorides, which are polar salts, polar protic solvents are often a good starting point.
-
Single Solvent System: Try solvents like ethanol, methanol, or isopropanol.[7] Water can also be effective, but solubility might be high even at room temperature.[2]
-
Two-Solvent System: This is often more effective. Dissolve the salt in a minimal amount of a "good" solvent (e.g., hot methanol or ethanol) and then slowly add a "poor" solvent (an anti-solvent) like diethyl ether, ethyl acetate, or acetone until turbidity (cloudiness) persists.[8] Gently warm the mixture until it becomes clear again, then allow it to cool slowly.[8]
-
-
Experimental Protocol: Two-Solvent Recrystallization
-
Place the crude brominated amine hydrochloride salt in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the primary "good" solvent (e.g., ethanol) and heat the mixture to boiling while stirring to dissolve the solid.
-
Once dissolved, slowly add the "poor" anti-solvent (e.g., diethyl ether) dropwise until you observe persistent cloudiness.[8]
-
Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again.[8]
-
Remove the flask from the heat, remove the stir bar, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
Issue 2: My compound streaks badly on a silica gel column.
Q: I'm trying to purify my brominated amine hydrochloride via flash chromatography on silica gel, but it's just a long streak on the TLC plate and I get poor separation and recovery. Why is this happening?
A: This is a classic problem when dealing with amines on standard silica gel. The issue is an acid-base interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica.[9][10] This strong interaction leads to irreversible adsorption, peak tailing, and low recovery.[9][11] Even as a hydrochloride salt, an equilibrium exists where some free amine is present, which then strongly interacts with the silica.[11]
Root Cause Analysis & Solutions:
-
Acidic Stationary Phase: Standard silica gel is acidic and will strongly bind to your basic compound.[9]
-
Actionable Advice 1 (Mobile Phase Modification): Add a basic modifier to your eluent to "neutralize" the silica surface and ensure your amine remains in its free base form, which is less polar and will elute more cleanly.[10][11] A common choice is to add 0.5-2% triethylamine (TEA) or ammonia in methanol to your mobile phase.[11][12]
-
Actionable Advice 2 (Alternative Stationary Phases):
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[12][13]
-
Amine-Functionalized Silica: These columns are specifically designed for the purification of basic compounds and can provide excellent separation.[10]
-
Reverse-Phase Chromatography (C18): This is an excellent option for polar compounds. The amine hydrochloride salt is often soluble in typical reverse-phase mobile phases like water/acetonitrile or water/methanol.[12][13] You can add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape.
-
-
Workflow Diagram: Choosing a Chromatography Method
Caption: Decision tree for selecting a chromatography strategy.
Issue 3: My final product is contaminated with inorganic salts.
Q: I used an aqueous acid/base extraction during my workup, and now I suspect my isolated hydrochloride salt is contaminated with sodium chloride. How can I remove it?
A: This is a common consequence of using aqueous HCl for salt formation after basifying with a sodium-containing base like NaOH or NaHCO₃, or when using brine (saturated NaCl solution) during the workup.[14] Since both your product and the inorganic salt can be water-soluble and crystalline, simple filtration is often ineffective.
Root Cause Analysis & Solutions:
-
Co-precipitation: NaCl and your amine hydrochloride salt can co-precipitate, especially from aqueous solutions or if water is present in your organic solvents.
-
Actionable Advice 1 (Solvent Trituration/Washing): Many amine hydrochloride salts have some solubility in alcohols like isopropanol or ethanol, whereas NaCl is virtually insoluble. You can wash or triturate your solid with one of these solvents to dissolve the organic salt and leave the inorganic salt behind. Filter to separate.
-
Actionable Advice 2 (Convert to Free Base): A more robust method is to convert the salt back to the free amine.[14][15][16]
-
Dissolve the contaminated salt mixture in water.
-
Add a base (e.g., 2M NaOH) until the pH is basic (pH > 10).
-
The free amine, which is typically much less water-soluble, will either precipitate or can be extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).[4][6]
-
Separate the organic layer, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), and filter.
-
Re-form the hydrochloride salt using anhydrous HCl (e.g., HCl in dioxane or diethyl ether) to precipitate the pure product, free of inorganic salts.[12]
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with brominated amines?
A: The impurity profile depends heavily on the synthetic route.[3]
-
Direct Bromination: Expect regioisomers (bromine at different positions) and poly-brominated species (e.g., dibromo, tribromo products).[1][3] Residual unreacted starting material is also common.
-
Hofmann Rearrangement: Unreacted amide starting material and byproducts from incomplete rearrangement can be present.[3]
-
Reduction of a Nitro Group: Incomplete reduction can leave the corresponding bromo-nitro starting material.[3]
-
Residual Bromine: Free bromine (Br₂) from the reaction can persist, often giving the product a yellow or brown color. This can be removed by washing the crude product with a solution of a reducing agent like sodium bisulfite or sodium thiosulfate.[1][17]
Q2: Why is the hydrochloride salt form often preferred for amines?
A: The hydrochloride salt form offers several advantages for researchers and drug developers:
-
Enhanced Stability: Amine free bases can be prone to air oxidation, especially aromatic amines, which may darken over time.[18][19] The salt form is generally more stable for long-term storage.[20]
-
Improved Solubility: Converting a water-insoluble amine into its hydrochloride salt dramatically increases its aqueous solubility.[20][21][22] This is crucial for many biological assays and pharmaceutical formulations.
-
Better Handling Properties: Amines, particularly low molecular weight ones, can be oils or low-melting solids. Their corresponding hydrochloride salts are typically crystalline solids with higher melting points, making them easier to handle, weigh, and purify by recrystallization.[20]
Q3: How does the bromine substituent affect my purification strategy?
A: The presence of bromine influences the molecule's properties in several key ways:
-
Polarity: Bromine is an electron-withdrawing group, which can affect the basicity (pKa) of the amine. This can influence its behavior during acid-base extractions and chromatography.
-
Solubility: Increasing the number of bromine atoms on an aromatic ring generally decreases its solubility in polar solvents and increases its solubility in nonpolar organic solvents.[1]
-
Reactivity: Be mindful that residual bromine can react with certain solvents.[1] Ensure it is quenched before proceeding with purification.
Q4: Can I perform a recrystallization directly from my reaction mixture?
A: While tempting, it is generally not recommended. A successful recrystallization relies on having a relatively pure compound to start with. Performing a workup, including an acid-base extraction, to remove major impurities is a crucial first step.[5] This initial cleanup will significantly increase the likelihood of obtaining high-quality crystals.
Data Summary Table: Solvent Properties for Purification
| Solvent | Polarity | Boiling Point (°C) | Common Use in Purification | Notes |
| Water | High | 100 | Recrystallization (good solvent), Extractions | Can be a good solvent for HCl salts, but solubility may be too high.[2] |
| Methanol | High | 65 | Recrystallization (good solvent), Chromatography | Good for dissolving polar salts. |
| Ethanol | High | 78 | Recrystallization (good solvent) | A very common and effective choice for recrystallizing amine salts.[7] |
| Isopropanol | Medium | 82 | Recrystallization, Washing | Good for washing away inorganic salts.[7] |
| Ethyl Acetate | Medium | 77 | Extraction, Recrystallization (anti-solvent), Chromatography | Often used to extract the free base.[12] |
| Dichloromethane | Medium | 40 | Extraction, Chromatography | Effective for extracting the free base; volatile. |
| Diethyl Ether | Low | 35 | Recrystallization (anti-solvent) | Excellent anti-solvent for precipitating HCl salts from polar solvents.[12][18] |
| Hexane | Low | 69 | Recrystallization (anti-solvent), Chromatography | Used for non-polar compounds; can be part of an anti-solvent system.[1] |
References
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Acid–base extraction. (2023, December 19). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Nichols, L. (2022, April 7). Acid-Base Extraction. Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Amine workup. (2024, March 12). Reddit. Retrieved January 20, 2026, from [Link]
- Process for the purification of amines. (1967, August 22). Google Patents.
-
Liquid/liquid Extraction. (n.d.). Retrieved January 20, 2026, from [Link]
- Allard, S., et al. (2018). Impact of brominated amines on monochloramine stability during in-line and pre-formed chloramination assessed by kinetic modelling. Science of The Total Environment, 618, 1431-1439.
- Apparent Reactivity of Bromine in Bromochloramine Depends on Synthesis Method. (2022). Journal of Environmental Engineering, 148(10).
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved January 20, 2026, from [Link]
-
Solubility of organic amine salts. (2011, July 19). Sciencemadness.org. Retrieved January 20, 2026, from [Link]
-
What is the best way to convert my amine compound from the salt form into free amine? (2015, January 9). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Column Chromatography of Compound with Amine and Carboxylic Acid. (2019, November 27). Reddit. Retrieved January 20, 2026, from [Link]
-
How to purify Amine? (2022, August 11). YouTube. Retrieved January 20, 2026, from [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Isolation (Recovery) of amines. (n.d.). University of Alberta. Retrieved January 20, 2026, from [Link]
- Amine acid salt compounds and process for the production thereof. (1997, November 11). Google Patents.
-
Can amine salts run through a silica column? (2019, September 29). Reddit. Retrieved January 20, 2026, from [Link]
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
-
Why amine salts are soluble in water? (2016, December 22). Chemistry Stack Exchange. Retrieved January 20, 2026, from [Link]
-
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved January 20, 2026, from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved January 20, 2026, from [Link]
- Recovery of amines from by-product chloride salts. (1987, June 2). Google Patents.
-
Workup: Bromine or Iodine. (n.d.). University of Rochester. Retrieved January 20, 2026, from [Link]
-
Organic Nitrogen Compounds V: Amine Salts. (2019, September 1). Spectroscopy Online. Retrieved January 20, 2026, from [Link]
- Process for recovery of amines and volatile acids from amine salts. (1993, July 13). Google Patents.
-
Isolation of primary amines as HCL salt problem. (2006, December 10). Sciencemadness.org. Retrieved January 20, 2026, from [Link]
-
How can I separate HCl from amine hydrogenchloride solution by electrolysis? (2015, July 10). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Separation of Secondary Amine and Tertiary amine. (2006, January 24). Chromatography Forum. Retrieved January 20, 2026, from [Link]
-
Chemical Properties of Amines. Bases and Salt Formation. (2022, February 18). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Bromination Help. (2024, February 13). Reddit. Retrieved January 20, 2026, from [Link]
-
Purification of organic hydrochloride salt? (2017, February 7). ResearchGate. Retrieved January 20, 2026, from [Link]
- Method for purifying a bromine compound. (2004, August 4). Google Patents.
-
Bromination of amines a. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis of Amines. (2025, February 24). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
-
preparation of amines. (n.d.). Chemguide. Retrieved January 20, 2026, from [Link]
-
Bromination of Aniline. (n.d.). Khan Academy. Retrieved January 20, 2026, from [Link]
-
What are stabilizers for amides, imides and amines for their long time storage? (2015, November 26). ResearchGate. Retrieved January 20, 2026, from [Link]
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Technical Support Center: Optimizing Chiral HPLC Separation of Benzofuran Enantiomers
Welcome to the Technical Support Center for optimizing the chiral High-Performance Liquid Chromatography (HPLC) separation of benzofuran enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs). The content is structured to address specific challenges you may encounter during your experiments, offering explanations for the underlying causes and actionable solutions based on established scientific principles.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the chiral separation of benzofuran enantiomers, providing foundational knowledge for successful method development.
Q1: What are the most effective chiral stationary phases (CSPs) for separating benzofuran enantiomers?
A1: The selection of an appropriate CSP is the most critical factor in achieving chiral separation.[1] For benzofuran derivatives, polysaccharide-based and cyclodextrin-based CSPs are often the most successful.
-
Polysaccharide-based CSPs: These are derived from cellulose or amylose and are known for their broad applicability.[1][2] They can be used in normal-phase, reversed-phase, and polar organic modes, offering a high probability of finding a successful separation condition.[1][2] The separation mechanism involves the formation of diastereomeric complexes through interactions like hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral pockets of the polysaccharide structure.[2]
-
Cyclodextrin-based CSPs: Derivatized β-cyclodextrins have shown effectiveness in separating chiral furan derivatives in the reversed-phase mode.[3] The separation is based on the inclusion of the analyte into the chiral cavity of the cyclodextrin.[4]
-
Crown Ether-based CSPs: For benzofuran derivatives containing a primary amino group, such as 1-(benzofuran-2-yl)alkylamines, chiral stationary phases based on chiral crown ethers have proven to be highly effective.[5]
Due to the complex nature of chiral recognition, it is often necessary to screen several different CSPs to find the optimal one for a specific pair of benzofuran enantiomers.[2][6]
Q2: How does the mobile phase composition affect the separation of benzofuran enantiomers?
A2: The mobile phase composition plays a crucial role in modulating the retention and selectivity of the separation.[1][7] Key components to consider are:
-
Organic Modifier: In normal-phase chromatography, alcohols like isopropanol (IPA) and ethanol are common modifiers in a hexane or heptane mobile phase. The type and concentration of the alcohol can significantly impact selectivity and resolution.[8] In reversed-phase mode, acetonitrile and methanol are typical organic modifiers in an aqueous buffer.[4]
-
Additives: Small amounts of acidic or basic additives can dramatically improve peak shape and resolution, especially for ionizable benzofuran derivatives.[9] For acidic compounds, adding a small percentage of an acid like trifluoroacetic acid (TFA) or acetic acid can suppress ionization and reduce peak tailing.[9] For basic compounds, an amine additive like diethylamine (DEA) can serve a similar purpose.[8]
-
Water Content: In normal-phase chromatography, trace amounts of water in the mobile phase can significantly affect the retention mechanism and the stability of the separation.[10]
Q3: What is the impact of temperature on the chiral separation of benzofuran enantiomers?
A3: Temperature is a powerful parameter for optimizing chiral separations, as it can influence both the thermodynamics and kinetics of the separation process.[11]
-
Improved Resolution: Lowering the temperature generally leads to better chiral selectivity and improved resolution.[9]
-
Reversal of Elution Order: In some cases, changing the temperature can even reverse the elution order of the enantiomers.[1][12]
-
Increased Efficiency: Higher temperatures can lead to sharper peaks due to increased column efficiency.[1]
It is important to note that the effect of temperature can be complex and may depend on the specific analyte, CSP, and mobile phase combination.[11][13] Therefore, it is often beneficial to screen a range of temperatures during method development.
Q4: Can I use reversed-phase HPLC for chiral separations of benzofurans?
A4: Yes, reversed-phase HPLC can be used for chiral separations, but it requires a chiral element in the system.[14] Since enantiomers have identical physical and chemical properties in an achiral environment, a standard reversed-phase column will not separate them.[14] To achieve separation, you must use either a chiral stationary phase designed for reversed-phase conditions or add a chiral selector to the mobile phase.[14][15] Polysaccharide and cyclodextrin-based CSPs are available for use in reversed-phase mode.[1][3]
II. Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the chiral HPLC separation of benzofuran enantiomers.
Problem 1: Poor or No Resolution
If you are observing co-eluting peaks or very poor separation, consider the following troubleshooting steps.
Logical Workflow for Troubleshooting Poor Resolution
Caption: A decision tree for troubleshooting poor enantiomeric resolution.
Detailed Troubleshooting Steps
| Potential Cause | Explanation | Recommended Action |
| Inappropriate Chiral Stationary Phase (CSP) | The chosen CSP may not have the necessary chiral recognition capabilities for your specific benzofuran enantiomers. | Screen a variety of CSPs, particularly polysaccharide-based (cellulose and amylose derivatives) and cyclodextrin-based columns.[1][2][3] |
| Suboptimal Mobile Phase Composition | The mobile phase may not be providing the ideal environment for chiral recognition. | Systematically vary the organic modifier (e.g., IPA, ethanol in normal phase; ACN, MeOH in reversed phase) and its concentration.[4][8] Experiment with different acidic or basic additives (e.g., 0.1% TFA for acidic analytes, 0.1% DEA for basic analytes) to improve selectivity.[8][9] |
| Incorrect Temperature | The column temperature may not be optimal for the separation. | Investigate the effect of temperature on the separation.[11] Start at ambient temperature and then explore both lower and higher temperatures (e.g., in 5-10°C increments).[9] |
| Incompatible Elution Mode | The chosen chromatographic mode (normal phase, reversed phase, polar organic) may not be suitable. | If initial screening in one mode is unsuccessful, try a different mode. Polysaccharide-based CSPs are versatile and can be used in multiple modes.[1] |
Problem 2: Peak Tailing
Peak tailing is a common form of peak distortion that can negatively impact resolution and quantification.[16][17][18][19][20]
Root Causes and Solutions for Peak Tailing
| Potential Cause | Explanation | Recommended Action |
| Secondary Interactions | Strong interactions between the analyte (especially basic compounds) and residual acidic silanol groups on the silica support of the CSP can cause tailing.[17][18][19] | Add a mobile phase modifier to suppress these interactions. For basic analytes, add a small amount of a basic modifier like DEA.[8] For acidic analytes, an acidic modifier like TFA or acetic acid can improve peak shape.[9] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to tailing.[17] | Reduce the injection volume or the concentration of the sample. |
| Solvent Mismatch | If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[17] | Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength. |
| Column Contamination or Degradation | Adsorption of impurities at the head of the column or degradation of the stationary phase can lead to peak tailing.[21] | Use a guard column to protect the analytical column.[21] If the column is contaminated, try flushing it with a strong, compatible solvent.[21] Note that some coated polysaccharide columns have solvent limitations.[21][22] |
Problem 3: Irreproducible Retention Times and Resolution
Fluctuations in retention times and resolution can compromise the reliability of your analytical method.
Troubleshooting Irreproducibility
Caption: A workflow for diagnosing and resolving irreproducible results.
Detailed Troubleshooting Steps
| Potential Cause | Explanation | Recommended Action |
| Insufficient Column Equilibration | Chiral columns, especially in normal phase, can require extended equilibration times to achieve a stable baseline and reproducible retention.[8] | Equilibrate the column with at least 20-30 column volumes of the mobile phase before starting your analysis. |
| Mobile Phase Inconsistency | Small variations in mobile phase preparation, especially the concentration of modifiers or trace water content in normal phase, can lead to significant shifts in retention and selectivity.[8] | Prepare fresh mobile phase daily. Use high-purity solvents.[8] For normal phase, be mindful of the water content in your solvents. |
| Temperature Fluctuations | As temperature can significantly affect chiral separations, fluctuations in ambient temperature can lead to irreproducibility.[1][11] | Use a column oven to maintain a constant and controlled temperature. |
| Additive Memory Effects | Residual acidic or basic additives from previous runs can adsorb to the stationary phase and affect subsequent analyses. | Dedicate columns to specific mobile phase systems or implement rigorous flushing procedures when switching between methods with different additives. |
III. Experimental Protocols
Protocol 1: Systematic Chiral Method Development
This protocol outlines a systematic approach to developing a chiral HPLC method for a new pair of benzofuran enantiomers.
Objective: To achieve baseline resolution (Rs ≥ 1.5) of the benzofuran enantiomers.
Materials:
-
HPLC system with UV or PDA detector
-
A selection of chiral columns (e.g., polysaccharide-based and cyclodextrin-based)
-
HPLC-grade solvents (hexane/heptane, IPA, ethanol, acetonitrile, methanol)
-
Mobile phase additives (TFA, acetic acid, DEA)
-
Racemic benzofuran standard
Procedure:
-
Initial Column and Mobile Phase Screening:
-
Start with a polysaccharide-based column (e.g., a cellulose or amylose derivative).[2]
-
Screen in both normal-phase and reversed-phase modes.
-
Normal Phase: Begin with a mobile phase of 90:10 hexane:IPA at a flow rate of 1 mL/min.
-
Reversed Phase: Start with a mobile phase of 50:50 acetonitrile:water (with 0.1% formic acid for MS compatibility) at a flow rate of 1 mL/min.
-
-
If no separation is observed, screen other CSPs.[23]
-
-
Optimization of the Mobile Phase:
-
Once partial separation is achieved, optimize the mobile phase composition.
-
Normal Phase: Adjust the percentage of the alcohol modifier. A lower percentage generally increases retention and may improve resolution.
-
Reversed Phase: Vary the ratio of the organic modifier to the aqueous phase.
-
If peak shape is poor, introduce an appropriate additive (0.1% TFA or acetic acid for acidic analytes; 0.1% DEA for basic analytes).[8][9]
-
-
Temperature Optimization:
-
Evaluate the effect of column temperature on the separation.[11]
-
Test temperatures ranging from 10°C to 40°C in 10°C increments to see the impact on resolution and selectivity.
-
-
Flow Rate Adjustment:
-
Once good resolution is achieved, the flow rate can be adjusted to optimize the analysis time. Note that lower flow rates can sometimes improve resolution.[9]
-
-
Method Validation:
-
Once the optimal conditions are found, perform several injections to confirm the reproducibility of retention times, peak areas, and resolution.
-
IV. References
-
HPLC Technical Tip: Chiral Method Development. Phenomenex.
-
Chiral Method Development Strategies for HPLC. Sigma-Aldrich.
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
-
Chiral HPLC Method Development. I.B.S. Analytical.
-
Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International.
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
-
Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. ResearchGate.
-
Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies.
-
How can I improve my chiral column resolution? ResearchGate.
-
Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC. Benchchem.
-
Trouble with chiral separations. Chromatography Today.
-
An Investigation of Peak Shape Models in Chiral Separations. MavMatrix.
-
What is Peak Tailing? Chromatography Today.
-
Common Causes Of Peak Tailing in Chromatography. ALWSCI.
-
Tuneable Peak Deformations in Chiral Liquid Chromatography. ResearchGate.
-
Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations. Waters.
-
Enantiomer Separations. LCGC International.
-
Peak Tailing in HPLC. Element Lab Solutions.
-
Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. PubMed.
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs.
-
How to Reduce Peak Tailing in HPLC? Phenomenex.
-
Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. MDPI.
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. The Pharma Guide.
-
Effect of temperature on chromatographic separation driven by enantiomer self-disproportionation. PubMed.
-
Problem With CHIRAL PAK AD-H Column - Can anyone help? ResearchGate.
-
Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. SIELC Technologies.
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
-
Enantioseparation of benzofurys and other novel psychoactive compounds by CE and sulfobutylether β-cyclodextrin as chiral selector added to the BGE. PubMed.
-
Chiral separation problem. Chromatography Forum.
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. ResearchGate.
-
Basics of chiral HPLC. Sigma-Aldrich.
-
Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD. PubMed.
-
Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments.
-
Practicing Chiral Chromatography in Your Mobile Phase Comfort Zone. Sigma-Aldrich.
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed.
-
Enantioseparation of benzofurys and other novel psychoactive compounds by CE and sulfobutylether β-cyclodextrin as chiral selector added to the BGE. ResearchGate.
-
Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. researchgate.net [researchgate.net]
- 9. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. researchgate.net [researchgate.net]
- 12. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of temperature on chromatographic separation driven by enantiomer self-disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enantiomer Separations | Separation Science [sepscience.com]
- 15. Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. acdlabs.com [acdlabs.com]
- 20. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 22. researchgate.net [researchgate.net]
- 23. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stability of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine in Solution
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine in solution. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine has turned yellow/brown. What is causing the discoloration?
A: Discoloration is a common indicator of degradation, particularly oxidation. The primary amine group in the molecule is susceptible to oxidation, which can form colored impurities like nitroso or nitro compounds. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions. It is crucial to prepare solutions fresh and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments.
Q2: What are the best practices for long-term storage of stock solutions?
A: For optimal stability, stock solutions should be stored under controlled conditions. Based on the chemical properties of aromatic amines and supplier recommendations for the solid form, we advise the following:
-
Temperature: Store solutions at low temperatures, typically 2-8°C or frozen at -20°C.
-
Light: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the container.[1]
-
Solvent Choice: Use high-purity, degassed solvents. The stability can be solvent-dependent, so an initial screening is recommended (see Protocol 1).
Q3: I am observing inconsistent results in my biological assays. Could this be related to compound stability?
A: Absolutely. Inconsistent results are a classic sign of a compound degrading in the assay medium. The concentration of the active parent compound may be decreasing over the time course of your experiment, leading to variable outcomes. We strongly recommend performing a stability study in your specific assay buffer and conditions (e.g., temperature, CO2 levels) to determine the compound's viability window.
Troubleshooting Guide: Investigating Instability
This section addresses specific experimental issues and provides a logical framework for troubleshooting.
Issue 1: Rapid Loss of Parent Compound Detected by HPLC/LC-MS
-
Question: My analysis shows a rapid decrease in the peak area for (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine, even in a simple solvent. What should I investigate first?
-
Answer: The primary suspects are pH, oxidation, and solvent reactivity. The amine group makes the molecule basic, and its stability can be highly pH-dependent.[2] Furthermore, aromatic amines are prone to oxidation.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound instability.
Issue 2: Appearance of New Peaks in Chromatogram During Analysis
-
Question: I see new, unidentified peaks growing in my chromatogram over time. How can I identify the degradation pathway?
-
Answer: The appearance of new peaks confirms degradation. Identifying these degradants is key to understanding the stability limitations. This requires a forced degradation study , also known as stress testing.[4] These studies are a cornerstone of pharmaceutical development and are mandated by ICH guidelines to establish stability-indicating analytical methods.[5][6][7]
Common Degradation Pathways for This Structure:
-
Oxidation: The primary amine is the most likely site of oxidation, leading to hydroxylamines, nitroso, and nitro derivatives.
-
Hydrolysis: While the dihydrofuran ring is generally stable, extreme pH (highly acidic or basic) could potentially lead to ring-opening.
-
Photodegradation: Aromatic systems, especially those with heteroatoms and halogen substituents, can be susceptible to degradation upon exposure to UV or visible light.
A forced degradation study (see Protocol 2) will intentionally stress the compound under various conditions (acid, base, oxidation, heat, light) to generate these degradants in a controlled manner, which aids in their identification by techniques like LC-MS/MS.[8]
Caption: Potential degradation pathways for the target compound. -
Experimental Protocols & Data
Protocol 1: Initial Solubility and Short-Term Stability Screening
Objective: To determine suitable solvents and assess stability over a typical experimental timeframe (8-24 hours) at room temperature.
Methodology:
-
Preparation: Prepare a concentrated stock solution of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine (e.g., 10 mM) in a reliable solvent like DMSO.
-
Dilution: Dilute the stock solution to a final concentration (e.g., 100 µM) in a panel of commonly used solvents (e.g., Acetonitrile, Methanol, Ethanol, Water, Phosphate Buffered Saline pH 7.4).
-
Time Points: Immediately after preparation (T=0), analyze each solution by HPLC-UV to establish the initial peak area.
-
Incubation: Store the solutions on a benchtop, protected from direct light, at ambient temperature.
-
Analysis: Re-analyze the solutions at subsequent time points (e.g., T=2, 4, 8, 24 hours).
-
Calculation: Calculate the percentage of the compound remaining at each time point relative to T=0.
Data Interpretation:
| Solvent | % Remaining (8h) | % Remaining (24h) | Observation |
| Acetonitrile | >98% | >95% | Stable |
| DMSO | >99% | >98% | Stable |
| Methanol | >95% | >90% | Slight Degradation |
| PBS (pH 7.4) | ~90% | ~80% | Moderate Degradation |
| Water (unbuffered) | <85% | <70% | Significant Degradation |
Protocol 2: Forced Degradation Study (ICH Guideline Approach)
Objective: To identify potential degradation products and establish a stability-indicating analytical method.[5][6] This involves intentionally degrading 5-20% of the parent compound.[6]
Methodology Workflow:
Key Stress Conditions Summary:
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl, elevated temperature | To assess susceptibility to degradation in acidic environments.[6] |
| Base Hydrolysis | 0.1 M - 1 M NaOH, elevated temperature | To assess susceptibility to degradation in basic environments.[6] |
| Oxidation | 3-30% H₂O₂, ambient temperature | To identify oxidative degradation products.[7] |
| Thermal | 60-80°C (in solution and as solid) | To evaluate intrinsic thermal stability.[7] |
| Photostability | Exposure to UV/Vis light (ICH specified) | To determine light sensitivity.[6] |
References
-
Forced Degradation Studies. CHIRAL LABORATORIES.
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories.
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (2005). BioProcess International.
-
Effect of Double Bond Position on 2-Phenyl-benzofuran Antioxidants: A Comparative Study of Moracin C and Iso-Moracin C. (2018). MDPI.
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
-
Forced Degradation Studies. (2016). MedCrave online.
-
How to Determine Shelf Life of Bromo-OTBN. (2025). PYG Lifesciences.
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). National Center for Biotechnology Information (NCBI).
-
Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Naphthalene-Degrading Comamonas sp. JB. (2015). ResearchGate.
-
GB 31604.52-2021. (2021). National Standards of the People's Republic of China.
-
A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law. (2013). Scientific & Academic Publishing.
-
Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (2018). ResearchGate.
-
Influence of PH On The Stability of Pharmaceutical. (2024). Scribd.
-
(R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride. Synblock.
-
5-Bromo-2,3-dihydro-benzofuran-3-ylamine. Active Biopharma.
-
This compound. ChemicalBook.
-
This compound, 96%+. 幺米Lab.
-
(S)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine. ChemBK.
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications.
-
Synthesis and photochromic properties of benzofuran–phenanthrene and benzofuran–pyrene hybrids. (2020). ResearchGate.
-
(S)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride. Lead Sciences.
-
The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. (2013). ResearchGate.
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2023). MDPI.
-
5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. (2022). ResearchGate.
-
Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. (2012). TSI Journals.
Sources
- 1. (S)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride - Lead Sciences [lead-sciences.com]
- 2. scribd.com [scribd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acdlabs.com [acdlabs.com]
- 5. chiral-labs.com [chiral-labs.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. biopharminternational.com [biopharminternational.com]
Technical Support Center: Strategies for Enhancing Aqueous Solubility of Benzofuran Derivatives
Welcome to the Technical Support Center dedicated to addressing the significant challenge of poor aqueous solubility of benzofuran derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility-related obstacles during their experiments. Inconsistent or unreliable data due to compound precipitation can severely impede research progress. This comprehensive resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve consistent and reproducible results.
The benzofuran scaffold is a vital pharmacophore in medicinal chemistry, but its inherent lipophilicity often leads to poor solubility in aqueous media, complicating biological assays and formulation development.[1] This guide will explore the causality behind various experimental choices and provide self-validating protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
This section addresses common questions and initial troubleshooting steps when working with poorly soluble benzofuran derivatives.
Q1: My benzofuran derivative is precipitating when I dilute my DMSO stock into my aqueous assay buffer. What should I check first?
A1: The initial and most critical parameter to verify is the final concentration of the organic cosolvent, typically DMSO, in your aqueous buffer. Many cell-based assays require the final DMSO concentration to be kept low (often below 0.5%) to prevent solvent-induced toxicity.[2] However, this concentration may be insufficient to maintain the solubility of a lipophilic benzofuran derivative. It is crucial to perform a DMSO tolerance study for your specific cell line or assay system to determine the maximum allowable concentration that does not impact the experimental outcome.
Q2: How can I quickly confirm if poor solubility is the root cause of my inconsistent assay results?
A2: A straightforward method to diagnose a solubility issue is to prepare your final dilutions in a microplate and then centrifuge the plate. After centrifugation, carefully aspirate the supernatant for analysis. If the compound concentration in the supernatant is significantly lower than the nominal concentration, or if a visible pellet is observed, precipitation is likely occurring.
Q3: How does the pH of the buffer affect the solubility of my benzofuran derivative?
A3: The solubility of benzofuran derivatives that are ionizable (containing acidic or basic functional groups) can be dramatically influenced by the pH of the aqueous medium.[2][3] By adjusting the buffer pH to a value where the compound exists in its more soluble ionized form, you can often achieve a significant increase in solubility. To effectively use this strategy, it is essential to know the pKa of your compound to predict its ionization state at different pH values. For weakly acidic drugs, increasing the pH above the pKa will increase solubility, while for weakly basic drugs, decreasing the pH below the pKa will have the same effect.[3][4]
Q4: I'm considering using a solubilizing agent. What are the main categories I should explore?
A4: There are several effective strategies to enhance the solubility of poorly water-soluble drugs, including benzofuran derivatives. The primary approaches include:
-
Cosolvents: Water-miscible organic solvents that increase the solubility of hydrophobic compounds.[2]
-
Cyclodextrins: Cyclic oligosaccharides that form inclusion complexes with lipophilic molecules, effectively encapsulating the drug and increasing its aqueous solubility.[5][6]
-
Surfactants: Amphiphilic molecules that form micelles above a certain concentration (the critical micelle concentration or CMC), which can encapsulate hydrophobic drugs in their core.[7][8]
-
Solid Dispersions: Formulations where the drug is dispersed in a solid hydrophilic carrier, often in an amorphous state, which can lead to higher apparent solubility and faster dissolution.[9][10]
-
Nanosuspensions: Sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers, which increase the surface area for dissolution.[11][12]
The choice of method depends on the specific properties of your benzofuran derivative, the requirements of your assay, and the desired final formulation.
Decision-Making Workflow for Solubility Enhancement
This workflow provides a logical progression for selecting an appropriate solubilization strategy.
Caption: Decision tree for selecting a solubility enhancement strategy.
Troubleshooting Guides for Specific Solubilization Techniques
This section provides detailed troubleshooting for common issues encountered with various solubilization methods.
Cyclodextrin Inclusion Complexation
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low complexation efficiency/yield | Mismatch between the size of the benzofuran derivative and the cyclodextrin cavity. | Select a cyclodextrin with a more appropriate cavity size. For many aromatic compounds, β-cyclodextrin and its derivatives are suitable.[13] |
| Poor solubility of the cyclodextrin or the guest molecule in the chosen solvent. | Use a more soluble cyclodextrin derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD). While water is the preferred solvent, minimal amounts of a co-solvent can be used to pre-dissolve the guest.[13] | |
| Precipitation of the complex | Aggregation of the inclusion complexes. | Modify the formulation by adjusting the pH or adding hydrophilic polymers to reduce aggregation.[13] |
| Inconsistent results | Equilibrium not reached during complex formation. | Ensure sufficient agitation time (typically 24-72 hours) at a constant temperature for the complexation to reach equilibrium.[13] |
Solid Dispersions
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Drug recrystallization during storage | The amorphous solid dispersion is thermodynamically unstable. | Select a polymer carrier that has strong interactions with the drug to inhibit crystallization. Ensure storage conditions are well-controlled (low temperature and humidity).[14] |
| Phase separation during preparation | Poor miscibility between the drug and the polymer carrier. | Choose a carrier with better miscibility with your benzofuran derivative. The use of surfactants can sometimes improve miscibility during solvent evaporation methods.[15] |
| Precipitation from a supersaturated solution | The concentration of the dissolved drug exceeds its amorphous solubility, leading to rapid precipitation. | Incorporate a precipitation inhibitor into the formulation. These are often polymers that adsorb to the surface of newly formed drug crystals, preventing their growth.[10] |
| Incomplete amorphization | The preparation method did not provide enough energy to completely disrupt the drug's crystal lattice. | Optimize the parameters of your preparation method (e.g., higher temperature for hot-melt extrusion, faster solvent removal for spray drying). Characterize the solid dispersion using DSC and XRD to confirm the amorphous state.[16][17] |
Nanosuspensions
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Particle aggregation and settling | Insufficient stabilization of the nanoparticles. | Use an adequate concentration of stabilizers (surfactants and/or polymers). A combination of an ionic and a steric stabilizer (electrosteric stabilization) is often more effective.[18][19] |
| Crystal growth (Ostwald ripening) | Smaller particles dissolving and re-depositing onto larger particles. | Select stabilizers that effectively reduce the surface tension and prevent molecular diffusion between particles. Solidifying the nanosuspension by freeze-drying or spray-drying can prevent crystal growth during long-term storage.[18][20] |
| Caking of the sediment | Formation of non-redispersible aggregates. | This can be caused by crystal bridging due to temperature fluctuations during storage. Ensure proper stabilizer coverage and consider solidifying the formulation.[19] |
| Instability in acidic conditions (e.g., gastric fluid) | Destabilization of electrostatically stabilized nanosuspensions by electrolytes. | For oral delivery, prefer sterically stabilized nanosuspensions, as they are less sensitive to changes in pH and ionic strength.[21] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay is a high-throughput method to quickly assess the solubility of your benzofuran derivative under your specific experimental conditions.
-
Prepare a high-concentration stock solution of your benzofuran derivative in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Add a small volume of each DMSO dilution to your aqueous assay buffer in a 96-well plate (e.g., 2 µL of DMSO stock into 98 µL of buffer). Ensure the final DMSO concentration is consistent across all wells and compatible with your assay.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours) with gentle shaking.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. An increase in turbidity indicates precipitation.
-
Alternatively, centrifuge the plate and measure the concentration of the supernatant using a suitable analytical method like HPLC-UV to determine the amount of compound that remains in solution.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This method is suitable for thermally labile compounds.
-
Select a suitable hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC)) and a common volatile solvent in which both your benzofuran derivative and the carrier are soluble.
-
Dissolve the drug and the carrier in the solvent at the desired ratio (e.g., 1:1, 1:5 drug-to-carrier weight ratio).
-
Evaporate the solvent under reduced pressure using a rotary evaporator. This should be done at a temperature that is low enough to prevent degradation of the compound.[10]
-
Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Pulverize the dried solid dispersion into a fine powder using a mortar and pestle.
-
Characterize the solid dispersion for its amorphous nature and dissolution properties using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).[16][22]
Protocol 3: Preparation of a Nanosuspension by Precipitation
This "bottom-up" method involves dissolving the drug in a solvent and then precipitating it in a controlled manner in an anti-solvent.
-
Dissolve your benzofuran derivative in a suitable water-miscible organic solvent (e.g., acetone, ethanol) to create the drug solution.
-
Prepare an aqueous solution containing a stabilizer or a mixture of stabilizers (e.g., Polysorbate 80, HPMC). This will be your anti-solvent.
-
Inject the drug solution into the rapidly stirred anti-solvent solution. The rapid mixing and change in solvent polarity will cause the drug to precipitate as nanoparticles.[11]
-
Remove the organic solvent , typically by evaporation under reduced pressure.
-
Optionally, further reduce the particle size and improve the uniformity of the nanosuspension by using high-pressure homogenization.
-
Characterize the nanosuspension for particle size, zeta potential, and stability over time.
Visualization of Solubilization Mechanisms
Caption: Mechanisms of common solubilization techniques.
References
-
Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. (2025). ResearchGate. Retrieved from [Link]
-
Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review. (2022). PubMed Central. Retrieved from [Link]
-
Stability Issues Related to Nanosuspensions: A Review. (2025). ResearchGate. Retrieved from [Link]
-
CHARACTERIZATION OF SOLID DISPERSIONS Drug-carrier Miscibility: Differential Scanning Calorimetry (DSC). ResearchGate. Retrieved from [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (2021). PubMed Central. Retrieved from [Link]
-
Interpreting DSC Data. UCSB MRL. Retrieved from [Link]
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View of Solid dispersion: application and limitations. (2024). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). MDPI. Retrieved from [Link]
-
Current Trends on Solid Dispersions: Past, Present, and Future. (2022). PubMed Central. Retrieved from [Link]
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Solid-state analysis of amorphous solid dispersions: Why DSC and XRPD may not be regarded as stand-alone techniques. (2020). PubMed. Retrieved from [Link]
-
Formulation Strategies of Nanosuspensions for Various Administration Routes. (2022). PubMed Central. Retrieved from [Link]
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Nanosuspension: An approach to enhance solubility of drugs. (2012). PubMed Central. Retrieved from [Link]
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Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Retrieved from [Link]
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Cyclodextrin inclusion complexation and pharmaceutical applications. (2020). ScienceAsia. Retrieved from [Link]
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SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. (2018). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
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Interpreting DSC curves Part 1: Dynamic measurements. METTLER TOLEDO. Retrieved from [Link]
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Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. (2018). PubMed Central. Retrieved from [Link]
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The Role of Surfactants in Solubilization of Poorly Soluble. (2024). JOCPR. Retrieved from [Link]
-
Spray Drying: Solving solubility issues with amorphous solid dispersions. (2015). Pharma Focus Asia. Retrieved from [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). MDPI. Retrieved from [Link]
-
A review on problems related with nanosuspensions with its solutions. (2019). IJSDR. Retrieved from [Link]
-
Supersolubilization and Amorphization of a Weakly Acidic Drug, Flurbiprofen, by applying Acid-Base supersolubilization (ABS) principle. (2024). PubMed. Retrieved from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). PubMed. Retrieved from [Link]
-
Improvement of drug solubility using solid dispersion. (2025). ResearchGate. Retrieved from [Link]
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Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. (2025). Nanofabrication. Retrieved from [Link]
-
Application research progress of cyclodextrin and its derivatives. (2022). Darcy & Roy Press. Retrieved from [Link]
-
Formulation of poorly soluble compounds. (2010). EMA. Retrieved from [Link]
-
Solving problems with cyclodextrins in cosmetics. (2016). ResearchGate. Retrieved from [Link]
-
STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. (2023). ResearchGate. Retrieved from [Link]
-
Solubilization and Dissolution of Insoluble Weak Acid, Ketoprofen: Effects of pH Combined With Surfactant. (2007). PubMed. Retrieved from [Link]
-
Solving Poor Solubility with Amorphous Solid Dispersions. (2015). Pharmaceutical Technology. Retrieved from [Link]
-
Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer S. (2024). Jurnal Universitas Padjadjaran. Retrieved from [Link]
-
Improvement of galangin solubility using native and derivative cyclodextrins. An UV-Vis and NMR study. (2025). ResearchGate. Retrieved from [Link]
-
Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. (2024). MDPI. Retrieved from [Link]
-
Solving solubility issues with amorphous solid dispersions. (2025). ResearchGate. Retrieved from [Link]
-
Benzofuran. PubChem. Retrieved from [Link]
-
Progress in the development of stabilization strategies for nanocrystal preparations. (2021). Taylor & Francis Online. Retrieved from [Link]
-
Evaluation of Different Thermoanalytical Methods for the Analysis of the Stability of Naproxen-Loaded Amorphous Solid Dispersions. (2022). MDPI. Retrieved from [Link]
-
Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. Retrieved from [Link]
-
Enhancing Medication Solubility Using Nanosuspension: A Method. (2024). Asian Journal of Pharmaceutics. Retrieved from [Link]
-
Solid-state analysis of amorphous solid dispersions: Why DSC and XRPD may not be regarded as stand-alone techniques. (2025). ResearchGate. Retrieved from [Link]
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- 22. researchgate.net [researchgate.net]
Technical Support Center: Managing Oxidation of 2,3-Dihydro-benzofuran-3-ylamine
Welcome to the Technical Support Center for handling 2,3-dihydro-benzofuran-3-ylamine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. As a valued structural motif in numerous pharmacologically active agents, ensuring the stability and purity of 2,3-dihydro-benzofuran-3-ylamine is paramount to achieving reliable and reproducible results.
This document moves beyond standard protocols to provide a deeper understanding of the causality behind experimental choices. My aim is to equip you with the knowledge to not only prevent oxidation but also to troubleshoot issues as they arise, ensuring the integrity of your research and development efforts.
Understanding the Challenge: The Dual Nature of 2,3-Dihydro-benzofuran-3-ylamine's Instability
The primary challenge in working with 2,3-dihydro-benzofuran-3-ylamine lies in its susceptibility to oxidation. This vulnerability stems from two key structural features: the arylamine moiety and the electron-rich dihydrobenzofuran ring system.
-
Arylamine Oxidation: Aromatic amines are notoriously prone to oxidation, a process often initiated by atmospheric oxygen, light, or trace metal impurities. This can lead to the formation of colored radical cations and, subsequently, complex polymeric materials, which manifest as a discoloration of the compound, typically from a colorless or pale yellow solid to a dark brown or reddish tar.
-
Dihydrobenzofuran Ring Oxidation: The dihydrobenzofuran ring itself can be susceptible to oxidative cleavage, particularly under harsh conditions. This can lead to the formation of various degradation products, altering the structural integrity of the molecule.
Frequently Asked Questions (FAQs)
Here, we address the most common questions and concerns encountered when working with 2,3-dihydro-benzofuran-3-ylamine.
Q1: My previously pure 2,3-dihydro-benzofuran-3-ylamine has turned dark brown upon storage. What happened, and can I still use it?
A1: The dark brown coloration is a classic indicator of oxidation. Like many aromatic amines, 2,3-dihydro-benzofuran-3-ylamine is sensitive to air and light. The color change is due to the formation of highly conjugated, colored byproducts.
Whether you can still use the material depends on the sensitivity of your reaction. For high-purity applications, such as in the final steps of a pharmaceutical synthesis, using the discolored material is not recommended as the impurities can interfere with subsequent reactions, complicate purification, and potentially introduce unwanted toxicological profiles. For early-stage discovery chemistry, purification by column chromatography may be possible, but it is generally advisable to use fresh or properly stored material.
Q2: What are the ideal storage conditions for 2,3-dihydro-benzofuran-3-ylamine?
A2: To minimize oxidation, long-term storage should be under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C) and protected from light. The hydrochloride salt form is generally more stable to oxidation than the free base due to the protonation of the highly reactive amine.
| Storage Condition | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces oxygen, a key initiator of oxidation. |
| Temperature | 2-8 °C | Slows the rate of oxidative degradation. |
| Light | Amber vial or stored in the dark | Prevents photo-oxidation. |
| Form | Hydrochloride salt | Protonation of the amine reduces its electron density, making it less susceptible to oxidation. |
Q3: I observe a new, more polar spot on my TLC plate during my reaction workup. What could it be?
A3: A new, more polar spot is often indicative of the formation of hydroxylated byproducts. Oxidation of the benzofuran ring system can lead to the introduction of hydroxyl groups, which would increase the polarity of the molecule. Another possibility is the formation of N-oxides from the amine.
Q4: Can I use antioxidants to stabilize my reaction mixture?
A4: Yes, the use of antioxidants can be an effective strategy, particularly in reactions that require elevated temperatures or prolonged reaction times. Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT) or hindered amine light stabilizers (HALS), can be added in catalytic amounts to scavenge free radicals that initiate the oxidation cascade. However, you must ensure that the antioxidant does not interfere with your desired reaction and can be easily removed during purification.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the oxidation of 2,3-dihydro-benzofuran-3-ylamine.
Issue 1: Rapid Discoloration of Reaction Mixture
-
Symptom: The reaction mixture darkens significantly upon addition of 2,3-dihydro-benzofuran-3-ylamine or during the course of the reaction.
-
Potential Causes & Solutions:
| Potential Cause | Diagnostic Check | Recommended Action |
| Oxygen in the reaction atmosphere | Was the reaction set up under an inert atmosphere? | Purge the reaction vessel thoroughly with nitrogen or argon before adding reagents. Maintain a positive pressure of inert gas throughout the reaction. |
| Dissolved oxygen in solvents | Were the solvents deoxygenated? | Deoxygenate all solvents prior to use. The most effective method is three to four freeze-pump-thaw cycles. For less sensitive reactions, sparging with an inert gas for 30-60 minutes may be sufficient.[1][2] |
| Trace metal contamination | Is there any visible residue on the glassware? Are you using high-purity reagents? | Use acid-washed glassware to remove trace metal residues. Use high-purity, recently purchased reagents and solvents. |
| High reaction temperature | Is the reaction temperature unnecessarily high? | If possible, run the reaction at a lower temperature. Even a 10 °C decrease can significantly reduce the rate of degradation. |
Issue 2: Low Yield and Complex Product Mixture
-
Symptom: The desired product is obtained in low yield, and purification is complicated by the presence of multiple, often colored, impurities.
-
Potential Causes & Solutions:
| Potential Cause | Diagnostic Check | Recommended Action |
| Degradation during reaction | Did the reaction mixture darken over time? | Implement the solutions from "Issue 1". Consider adding a catalytic amount of a radical scavenger like BHT or TEMPO. |
| Degradation during workup | Is the aqueous workup performed in the open air? Is the extraction prolonged? | Minimize the time the compound is exposed to air and light during workup. Consider performing the workup under a nitrogen blanket. |
| Degradation on silica gel | Does the compound streak or change color on the chromatography column? | Deactivate the silica gel with a small percentage of triethylamine in the eluent (e.g., 0.5-1%) to neutralize acidic sites that can promote degradation. Alternatively, use a different stationary phase like alumina. |
Proposed Oxidation Pathway
While the specific degradation pathway of 2,3-dihydro-benzofuran-3-ylamine has not been extensively detailed in the literature, we can propose a plausible mechanism based on the known reactivity of aromatic amines and benzofurans. This pathway likely involves a free-radical chain reaction.
Caption: Proposed free-radical oxidation pathway.
Experimental Protocols
Protocol 1: Setting Up an Inert Atmosphere Reaction
This protocol describes a standard setup for running a reaction under a positive pressure of nitrogen or argon using a Schlenk line or a manifold with balloons.[3][4]
-
Glassware Preparation: Ensure all glassware, including the reaction flask, condenser, and addition funnel, is thoroughly dried in an oven (at least 4 hours at 125 °C) and assembled while still hot to prevent atmospheric moisture from condensing on the surfaces.[5]
-
System Assembly: Assemble the glassware and connect it to a Schlenk line or a dual manifold for vacuum and inert gas.
-
Evacuate and Refill: Evacuate the assembled glassware using the vacuum line and then backfill with inert gas. Repeat this "evacuate-refill" cycle at least three times to ensure the complete removal of atmospheric gases.[3]
-
Solvent and Reagent Addition: Add deoxygenated solvents and liquid reagents via a syringe through a rubber septum.[6] Add air-stable solid reagents under a positive flow of inert gas. For air-sensitive solids, use a glove box or a solid addition funnel that can be purged with inert gas.
Caption: Simplified inert atmosphere reaction setup.
Protocol 2: Solvent Deoxygenation via Freeze-Pump-Thaw
This is the most rigorous method for removing dissolved oxygen from solvents.[2]
-
Solvent Preparation: Place the solvent in a Schlenk flask equipped with a stir bar and a high-vacuum stopcock. The flask should not be more than half-full.
-
Freezing: Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen solid.
-
Pumping: With the solvent still frozen, open the stopcock to a high-vacuum line and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thawing: Close the stopcock to the vacuum line and remove the liquid nitrogen dewar. Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.
-
Repeat: Repeat the freeze-pump-thaw cycle at least two more times to ensure complete deoxygenation. After the final thaw, backfill the flask with nitrogen or argon.
References
-
University of Oxford. (n.d.). How to prepare liquid reagents without oxygen present. Department of Chemistry. Retrieved from [Link]
-
Nichols, L. (2022). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. Retrieved from [Link]
-
Shandong Look Chemical. (2021, January 18). Dry! Treatment of solvents in air sensitive reactions. Retrieved from [Link]
-
Bode, J. (n.d.). How To: Degas Solvents. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]
-
Kim, D., et al. (2024). Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway. ACS Omega. Retrieved from [Link]
-
Wikipedia. (n.d.). Hindered amine light stabilizers. Retrieved from [Link]
-
Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
-
Wikipedia. (n.d.). Hindered amine light stabilizers. Retrieved from [Link]
-
Frontiers in Microbiology. (2022). Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. Retrieved from [Link]
-
ResearchGate. (2002). New synergists for hindered amine light stabilizers. Retrieved from [Link]
-
Chemistry Online. (2022, October). Inert atmosphere reactions. Retrieved from [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine
Welcome to the technical support center for the synthesis of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the scalable synthesis of this important chiral intermediate.
The synthesis of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine presents a multi-step challenge involving the construction of the dihydrobenzofuran core, regioselective bromination, and stereoselective introduction of the amine functionality. This guide will break down the synthesis into key stages, addressing potential issues and offering practical, field-proven solutions to ensure a robust and scalable process.
Synthetic Strategy Overview
A common and logical synthetic route to (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine involves a three-stage process. This strategy is designed for scalability and control over the final product's chemical and stereochemical purity.
Caption: A plausible synthetic pathway for (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine.
Stage 1: Electrophilic Bromination of 2,3-Dihydrobenzofuran
The initial step involves the regioselective bromination of the 2,3-dihydrobenzofuran core at the 5-position. This is a critical step that dictates the purity of the subsequent intermediates.
Experimental Protocol: Scale-up Bromination
| Parameter | Value | Notes |
| Reactants | 2,3-Dihydrobenzofuran (1.0 eq) | |
| N-Bromosuccinimide (NBS) (1.05 eq) | A slight excess of NBS ensures complete conversion. | |
| Solvent | Acetonitrile (MeCN) or Dichloromethane (DCM) | 5-10 volumes |
| Temperature | 0-5 °C | Crucial for controlling selectivity and minimizing side reactions. |
| Reaction Time | 2-4 hours | Monitor by HPLC or TLC for completion. |
| Work-up | 1. Quench with aq. Na2S2O3 solution. | |
| 2. Phase separation. | ||
| 3. Wash organic layer with brine. | ||
| 4. Dry over Na2SO4, filter, and concentrate. | ||
| Purification | Recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate). |
Troubleshooting and FAQs
Q1: My bromination reaction is producing a mixture of isomers (e.g., 7-bromo) and di-brominated products. How can I improve the regioselectivity for the 5-position?
A1: This is a common issue in electrophilic aromatic substitution. The key to achieving high regioselectivity for the 5-position lies in controlling the reaction conditions:
-
Temperature Control: Maintaining a low temperature (0-5 °C) is critical. Higher temperatures can lead to over-bromination and the formation of other isomers.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally preferred for its milder nature compared to liquid bromine, which can be more aggressive and less selective.[1]
-
Solvent Effects: The choice of solvent can influence the reaction's selectivity. Aprotic solvents like acetonitrile or dichloromethane are commonly used. It is advisable to perform small-scale solvent screening to optimize for your specific conditions.
-
Slow Addition: Adding the brominating agent slowly and sub-surface can help maintain a low localized concentration, thus minimizing side reactions.
Q2: I'm observing a significant amount of unreacted starting material even after extending the reaction time. What could be the cause?
A2: Incomplete conversion can be due to several factors:
-
Reagent Quality: Ensure the NBS is of high purity and has been stored correctly, as it can degrade over time.
-
Insufficient Equivalents: While a large excess of NBS should be avoided to prevent over-bromination, a slight excess (e.g., 1.05 equivalents) is often necessary to drive the reaction to completion.
-
Mixing: On a larger scale, inefficient mixing can lead to localized areas of low reagent concentration. Ensure your reactor is equipped with an appropriate agitator for the scale of the reaction.
Q3: Are there any safety concerns I should be aware of when scaling up the bromination reaction?
A3: Yes, scaling up bromination reactions requires careful safety considerations:
-
Exothermic Reaction: The reaction is exothermic. Proper cooling and temperature monitoring are essential to prevent a runaway reaction.
-
Handling of Brominating Agents: NBS is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Liquid bromine is highly corrosive and toxic and requires specialized handling procedures.[1]
-
Quenching: The quenching step with sodium thiosulfate is also exothermic and should be performed with cooling.
Stage 2: Oxidation to 5-Bromo-2,3-dihydrobenzofuran-3-one
The second stage involves the oxidation of the benzylic position of 5-Bromo-2,3-dihydrobenzofuran to the corresponding ketone.
Troubleshooting and FAQs
Q1: The oxidation of 5-Bromo-2,3-dihydrobenzofuran is sluggish and gives low yields. What can I do to improve this?
A1: The efficiency of this oxidation can be highly dependent on the chosen oxidant and reaction conditions.
-
Choice of Oxidant: Common oxidants for this transformation include potassium permanganate (KMnO4), chromium-based reagents, or more modern catalytic systems using a co-oxidant like N-methylmorpholine N-oxide (NMO) with a catalytic amount of a ruthenium salt. For scale-up, catalytic systems are often preferred for their milder conditions and reduced waste.
-
Phase Transfer Catalysis: If using an inorganic oxidant like KMnO4 in a biphasic system, a phase transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve the reaction rate.
-
Temperature: The optimal temperature will depend on the oxidant used. For many oxidations, careful heating may be required to drive the reaction to completion.
Q2: I am observing over-oxidation and ring-opening byproducts. How can I prevent this?
A2: Over-oxidation is a common side reaction. To minimize it:
-
Stoichiometry: Carefully control the stoichiometry of the oxidant. A slight excess may be needed, but a large excess will lead to byproducts.
-
Reaction Time: Monitor the reaction closely by HPLC or TLC and quench it as soon as the starting material is consumed.
-
Milder Oxidants: Consider using milder and more selective oxidants.
Stage 3: Asymmetric Reductive Amination
This is the most critical step for establishing the desired (R)-stereochemistry at the 3-position. This is typically achieved through an asymmetric reductive amination of the ketone intermediate.
Experimental Protocol: Asymmetric Reductive Amination
| Parameter | Value | Notes |
| Reactants | 5-Bromo-2,3-dihydrobenzofuran-3-one (1.0 eq) | |
| Ammonia source (e.g., NH4OAc, NH3 in MeOH) | ||
| Chiral Catalyst/Auxiliary | e.g., a chiral phosphoric acid or a transition metal catalyst with a chiral ligand. | |
| Reducing Agent | Hantzsch ester or a borohydride reagent. | |
| Solvent | Toluene, Dichloromethane (DCM), or Tetrahydrofuran (THF) | |
| Temperature | Varies with catalyst system (often ambient to slightly elevated) | |
| Reaction Time | 12-48 hours | Monitor by HPLC for conversion and chiral HPLC for enantiomeric excess (ee). |
| Work-up | 1. Quench reaction. | |
| 2. Acid-base extraction to isolate the amine product. | ||
| Purification | Chiral column chromatography or diastereomeric salt resolution. |
Troubleshooting and FAQs
Q1: The enantiomeric excess (ee) of my (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine is low. How can I improve it?
A1: Achieving high enantioselectivity is a common challenge in asymmetric synthesis.[2] Consider the following:
-
Catalyst/Ligand Choice: The choice of the chiral catalyst or ligand is paramount. You may need to screen a variety of catalysts to find the optimal one for this specific substrate.
-
Catalyst Loading: The catalyst loading can impact the ee. While higher loading may improve ee, it also increases cost. An optimal loading should be determined experimentally.
-
Solvent Effects: The solvent can have a profound effect on the stereochemical outcome of the reaction. Non-polar solvents often give different results than polar solvents.
-
Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity, although it may also decrease the reaction rate.
-
Additives: In some cases, the addition of a co-catalyst or an additive can enhance the enantioselectivity.
Q2: The reaction is not going to completion, and I have a mixture of starting ketone and the desired amine. What should I do?
A2: Incomplete conversion in a reductive amination can be due to several factors:
-
Reducing Agent: Ensure the reducing agent is active and added in sufficient quantity.
-
Water Scavenging: The formation of an imine intermediate is a key step, and this is an equilibrium process that produces water. The presence of a dehydrating agent (e.g., molecular sieves) can drive the equilibrium towards the imine and improve the overall conversion.
-
Ammonia Source: The concentration and nature of the ammonia source can be critical.
Q3: I am having difficulty purifying the final product to the desired chemical and chiral purity on a large scale. What are my options?
A3: Large-scale purification of chiral amines can be challenging.
-
Diastereomeric Salt Resolution: If the asymmetric synthesis does not provide a sufficiently high ee, a classical resolution using a chiral acid (e.g., tartaric acid derivatives) can be employed.[3] This involves forming diastereomeric salts that can be separated by crystallization.
-
Preparative Chiral Chromatography: While expensive, preparative chiral HPLC or SFC (Supercritical Fluid Chromatography) can be used for the large-scale separation of enantiomers.
-
Recrystallization: Sometimes, the desired enantiomer can be enriched through careful recrystallization of the free base or a salt form.
Caption: Purification strategies for obtaining enantiomerically pure (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine.
References
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Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]
- Google Patents. (n.d.). US7709505B2 - Benzofuran derivatives, process for their preparation and intermediates thereof.
- ACS Publications. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.
- Hindawi. (2021). Chiral Resolution, Absolute Configuration Assignment, and Genotoxicity Evaluation of Racemic 3,4-Dihydroquinazoline as a Novel A. Journal of Chemistry, 2021, 6169055.
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Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]
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PubMed. (2013). Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. Retrieved from [Link]
-
ResearchGate. (2008). Chiral Amine Synthesis - Strategies, Examples, and Limitations. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
- Royal Society of Chemistry. (2021). Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. Organic & Biomolecular Chemistry, 19(44), 9635-9640.
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Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]
- ScienceDirect. (1984). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 27(12), 1583-1588.
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Scientific Update. (2024, February 19). A Dangerous Bromance. Retrieved from [Link]
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-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]
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Semantic Scholar. (2014). Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. Retrieved from [Link]
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ResearchGate. (2005). Enantioselective Synthesis of 2- and 3-Benzofuryl b-Amino Alcohols. Retrieved from [Link]
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Sources
Validation & Comparative
Efficacy of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine Derivatives and Related Analogs Against Neurodegeneration: A Comparative Guide
An In-Depth Technical Guide for Researchers
Introduction: The Quest for Neuroprotective Agents
Neurodegenerative diseases such as Alzheimer's (AD) and Parkinson's disease (PD) represent a formidable challenge to modern medicine, characterized by the progressive loss of neuronal structure and function. The complexity of these diseases, involving multiple pathological pathways like cholinergic deficits, amyloid-beta (Aβ) plaque formation, tau hyperphosphorylation, and oxidative stress, necessitates the development of multi-target-directed ligands.[1][2][3]
The benzofuran scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities, including neuroprotective, antioxidant, and anti-inflammatory properties.[4][5] Within this class, 2,3-dihydro-benzofuran-3-ylamine derivatives are of particular interest due to their structural similarity to endogenous neurotransmitters and their potential to interact with key targets in the neurodegenerative cascade.
While specific experimental data on (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine is not extensively documented in publicly available literature, this guide will provide a comprehensive comparison of its closest structural and functional analogs. By examining the efficacy, mechanism of action, and structure-activity relationships of novel 3-aminobenzofuran and 2,3-dihydrobenzofuran derivatives, we aim to provide a robust framework for researchers engaged in the discovery of next-generation neurotherapeutics.
Pillar 1: Deciphering the Multi-Target Mechanism of Action
The therapeutic potential of 3-aminobenzofuran derivatives stems from their ability to concurrently engage multiple pathological targets. This multi-pronged approach is considered more effective for complex diseases like AD than single-target agents.[3] The primary mechanisms include:
-
Cholinesterase (ChE) Inhibition: A key strategy in AD treatment is to boost acetylcholine (ACh) levels in the brain. These derivatives have been shown to inhibit both acetylcholinesterase (AChE), which primarily hydrolyzes ACh, and butyrylcholinesterase (BuChE), which plays a compensatory role in ACh degradation as the disease progresses.[2][3]
-
Inhibition of Amyloid-Beta (Aβ) Aggregation: The aggregation of Aβ peptides into toxic plaques is a central event in AD pathology. Certain 3-aminobenzofuran compounds can interfere with this process, inhibiting the self-assembly of Aβ monomers into neurotoxic oligomers and fibrils.[1][2]
-
Antioxidant Activity and ROS Scavenging: Oxidative stress is a common feature of neurodegeneration, leading to widespread cellular damage. The benzofuran core is known for its antioxidant properties, and its derivatives can effectively scavenge reactive oxygen species (ROS) and reduce lipid peroxidation, thereby protecting neurons from oxidative damage.[3][4][6]
-
Modulation of Neuroinflammation and Apoptosis: Chronic neuroinflammation and programmed cell death (apoptosis) contribute significantly to neuronal loss. Advanced derivatives have been shown to modulate key inflammatory and apoptotic markers, such as nuclear factor kappa B (NF-κB), interleukin-6 (IL-6), and the BCL-2/BAX ratio, promoting neuronal survival.[7]
Signaling Pathway Overview
The following diagram illustrates the key neuroprotective pathways targeted by 3-aminobenzofuran derivatives.
Caption: Multi-target neuroprotective mechanisms of 3-aminobenzofuran derivatives.
Pillar 2: Comparative Efficacy Analysis
The true measure of a therapeutic candidate lies in its performance against established benchmarks. This section presents a comparative analysis of novel 3-aminobenzofuran and 2,3-dihydrobenzofuran derivatives against standard treatments and pathological insults, based on published experimental data.
In Vitro Performance: Cholinesterase and Aβ Aggregation Inhibition
A study by Hasanvand et al. (2022) detailed the synthesis and evaluation of a series of 3-aminobenzofuran derivatives as multi-target agents for AD.[2] Their performance against cholinesterases and Aβ aggregation provides a valuable dataset for comparison.
| Compound ID | Substitution (R) | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Aβ₁₋₄₂ Aggregation Inhibition (%) @ 10µM |
| 5f | 2-Fluorobenzyl | 0.64 ± 0.05 | 1.09 ± 0.09 | 29.8 ± 1.51 |
| 5h | 4-Fluorobenzyl | 0.96 ± 0.07 | 1.88 ± 0.12 | 38.8 ± 2.11 |
| 5i | 2-Chlorobenzyl | 0.82 ± 0.06 | 1.25 ± 0.10 | 24.8 ± 1.32 |
| 5l | 4-Chlorobenzyl | 1.15 ± 0.09 | 2.11 ± 0.15 | 25.7 ± 1.45 |
| Donepezil | Reference Drug | 0.05 ± 0.01 | 3.51 ± 0.24 | 14.9 ± 1.05 |
| Data synthesized from Hasanvand et al., 2022.[2] IC₅₀ values represent the concentration required for 50% inhibition. |
Analysis: The data reveals that while Donepezil remains a more potent AChE inhibitor, several 3-aminobenzofuran derivatives exhibit superior BuChE inhibition and significantly greater efficacy in preventing Aβ aggregation.[2] Notably, compound 5f , with a 2-fluorobenzyl moiety, demonstrates the most potent dual cholinesterase inhibition, while compound 5h is over twice as effective as Donepezil at inhibiting Aβ aggregation.[2] This highlights the potential of this scaffold to address multiple facets of AD pathology simultaneously.
In Vivo Performance: A Dihydrobenzofuran Case Study
A study on 2-(((3-trifluoromethyl)phenyl(selenyl)methyl)-2,3-dihydrobenzofuran (TFSeB), a dihydrobenzofuran derivative, provides crucial in vivo data in a streptozotocin (STZ)-induced mouse model of AD.[7]
| Parameter | Model Group (STZ) | Treatment Group (TFSeB 5 mg/kg) | Control Group |
| Behavioral Outcomes | |||
| Y-Maze (% Alternation) | ↓↓ Significant Deficit | ↑↑ Reverted to Control Levels | Normal |
| Novel Object Recognition (DI) | ↓↓ Significant Deficit | ↑↑ Reverted to Control Levels | Normal |
| Biochemical Markers (Brain Tissue) | |||
| ROS Levels | ↑↑ Significantly Increased | ↓↓ Reverted to Control Levels | Basal |
| AChE Activity | ↑↑ Significantly Increased | ↓↓ Reverted to Control Levels | Basal |
| NF-κB Expression | ↑↑ Significantly Increased | ↓↓ Significantly Decreased | Basal |
| BDNF Expression | ↓↓ Significantly Decreased | ↑↑ Significantly Increased | Basal |
| Data synthesized from de Gomes et al., 2024.[7] DI = Discrimination Index; ROS = Reactive Oxygen Species; AChE = Acetylcholinesterase; NF-κB = Nuclear Factor kappa B; BDNF = Brain-Derived Neurotrophic Factor. |
Analysis: The in vivo results are compelling. Treatment with the dihydrobenzofuran derivative TFSeB successfully reversed cognitive deficits in memory and learning tasks.[7] This behavioral recovery is substantiated at the biochemical level, where the compound mitigated oxidative stress, normalized cholinergic activity, reduced neuroinflammatory markers, and boosted the expression of the neuroprotective factor BDNF.[7]
Pillar 3: Self-Validating Experimental Protocols & Workflows
Scientific integrity demands that protocols are not only detailed but also designed for reproducibility. The following are step-by-step methodologies for key experiments used to validate the efficacy of neuroprotective compounds.
Experimental Workflow Diagram
Caption: A logical workflow for evaluating neuroprotective compounds.
Protocol 1: In Vitro Neuroprotection Against Aβ₁₋₄₂ Toxicity
This protocol assesses a compound's ability to protect neuronal cells from Aβ-induced cell death. The human neuroblastoma SH-SY5Y cell line is a widely used model for this purpose.[8][9][10]
1. Cell Culture and Seeding:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells into a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere for 24 hours.[8]
2. Compound Pre-treatment:
-
Replace the medium with a serum-free medium.
-
Add the test compound (e.g., a 3-aminobenzofuran derivative) at various concentrations (e.g., 1-50 µM) to the designated wells.
-
Incubate for 1-2 hours at 37°C. This allows the compound to enter the cells before the toxic insult.
3. Aβ₁₋₄₂ Insult:
-
Add Aβ₁₋₄₂ oligomers (pre-aggregated) to the wells to a final concentration of 10-20 µM.[8][11] Control wells should receive vehicle only.
-
Co-incubate the cells with the test compound and Aβ₁₋₄₂ for 24 hours at 37°C.
4. Cell Viability Assessment (MTT Assay):
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: In Vitro Antioxidant DPPH Radical Scavenging Assay
This cell-free assay quantifies the ability of a compound to directly scavenge free radicals.[12][13]
1. Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. The solution should have a deep purple color.[12]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO) and create a series of dilutions.[12]
2. Reaction Setup:
-
In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.[12]
-
For the control, add 50 µL of the solvent to 150 µL of the DPPH solution.
3. Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.[14]
-
Measure the absorbance at 517 nm. A decrease in absorbance (color change from purple to yellow) indicates radical scavenging.
4. Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] × 100[13]
-
Plot the scavenging percentage against compound concentration to determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Protocol 3: In Vivo Morris Water Maze (MWM) Test
The MWM is a gold-standard behavioral test for assessing hippocampal-dependent spatial learning and memory, which is often impaired in AD models.[15][16][17]
1. Equipment Setup:
-
Use a circular pool (~150 cm diameter) filled with water made opaque with non-toxic white paint. Maintain water temperature at 21-22°C.[15][16][18]
-
Place a small escape platform (10 cm diameter) in one quadrant of the pool, submerged 1 cm below the water surface.
-
Position distinct, high-contrast spatial cues around the room, visible from the pool.[19]
2. Acquisition Phase (Training - 5 days):
-
Each day, subject each mouse to four trials.
-
For each trial, gently place the mouse into the water facing the pool wall at one of four randomized start positions (N, S, E, W).
-
Allow the mouse to swim and find the hidden platform for a maximum of 60 seconds.[16]
-
If the mouse finds the platform, allow it to rest there for 15-20 seconds. If it fails, gently guide it to the platform.
-
Record the time taken to reach the platform (escape latency) and the path length using a video tracking system. A decrease in latency across days indicates learning.
3. Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place the mouse in the pool at a novel start position and allow it to swim freely for 60 seconds.[16]
-
Record and analyze the time spent in the target quadrant (where the platform used to be). A significant preference for the target quadrant indicates robust spatial memory.
Conclusion and Future Perspectives
The evidence strongly supports the therapeutic potential of 3-aminobenzofuran and 2,3-dihydrobenzofuran derivatives as multi-target agents for neurodegenerative diseases. Their ability to inhibit key enzymes, prevent pathological protein aggregation, and combat oxidative stress provides a compelling rationale for their continued development.[2][3][7] The in vivo efficacy demonstrated by the dihydrobenzofuran analog TFSeB in reversing cognitive and biochemical deficits is particularly promising.[7]
Future research should focus on a systematic exploration of the structure-activity relationship, particularly concerning substitutions on the benzofuran core and the amine side chain. Synthesizing and testing the specific (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine derivative is a logical next step to determine if the bromo-substitution enhances efficacy or improves pharmacokinetic properties, such as blood-brain barrier permeability. By combining rational drug design with the robust evaluation workflows outlined in this guide, the scientific community can accelerate the journey toward a novel and effective treatment for neurodegeneration.
References
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Title: Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice Source: JoVE (Journal of Visualized Experiments) URL: [Link]
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Title: Morris Water Maze Test for Alzheimer's Disease Model In Mice Source: YouTube (JoVE) URL: [Link]
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Title: Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives Source: Biomolecules & Therapeutics URL: [Link]
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Title: Morris Water Maze Source: Mouse Metabolic Phenotyping Centers (MMPC) URL: [Link]
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Title: Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze Source: SciSpace by Typeset URL: [Link]
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Title: Morris water maze: procedures for assessing spatial and related forms of learning and memory Source: Nature Protocols URL: [Link]
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Title: Antioxidant Assay: The DPPH Method Source: LOUIS Regional Catalog URL: [Link]
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Title: Antioxidant activity by DPPH assay: in vitro protocol Source: ResearchGate URL: [Link]
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Title: Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts Source: Medium URL: [Link]
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Title: DPPH Procedure (Updated) Source: Scribd URL: [Link]
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Title: In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells Source: National Institutes of Health (NIH) URL: [Link]
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Title: Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease Source: Frontiers in Aging Neuroscience URL: [Link]
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Title: Some benzofuran scaffolds with neuroprotective AD bioactivities Source: ResearchGate URL: [Link]
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Title: Design and Synthesis of CNS-targeted Flavones and Analogues with Neuroprotective Potential Against H2O2- and Aβ1-42-Induced Toxicity in SH-SY5Y Human Neuroblastoma Cells Source: PubMed Central (PMC) URL: [Link]
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Title: Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease Source: PubMed Central (PMC) URL: [Link]
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Title: The human neuroblastoma SH-SY5Y cell line as a model to assess β-amyloid neurotoxicity Source: bioRxiv URL: [Link]
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Title: Cilostazol Suppresses Aβ-induced Neurotoxicity in SH-SY5Y Cells through Inhibition of Oxidative Stress and MAPK Signaling Pathway Source: Frontiers in Pharmacology URL: [Link]
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Title: Structure-activity relationship study of Vitamin K derivatives yields highly potent neuroprotective agents Source: PubMed Central (PMC) URL: [Link]
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Title: How do I prepare beta amyloid peptide (1-42) stock solution which is neurotoxic for SH-SY5Y cells? Source: ResearchGate URL: [Link]
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Title: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity Source: MDPI URL: [Link]
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Title: Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease Source: ResearchGate URL: [Link]
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Title: Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents Source: PubMed Central (PMC) URL: [Link]
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Title: In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration Source: MDPI URL: [Link]
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Title: 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling Source: PubMed Central (PMC) URL: [Link]
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Title: Structure-activity relationship of neuroprotective and reactive oxygen species scavenging activities for allium organosulfur compounds Source: PubMed URL: [Link]
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Title: Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses Source: PubMed Central (PMC) URL: [Link]
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A Researcher's Guide to the In-Vitro Evaluation of Novel (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine Derivatives as Potential Neurotherapeutics
In the landscape of neuropharmacology, the quest for novel therapeutic agents for neurodegenerative disorders such as Parkinson's and Alzheimer's disease is of paramount importance. The benzofuran scaffold has emerged as a privileged structure, with numerous derivatives exhibiting promising biological activities, including potent and selective inhibition of monoamine oxidases (MAO) and neuroprotective effects.[1][2][3] This guide provides a comprehensive framework for the in-vitro testing and comparative analysis of novel derivatives of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine, a promising core for the development of next-generation neurotherapeutics.
Our focus will be on establishing a robust, self-validating in-vitro testing cascade to characterize the pharmacological profile of these derivatives. We will delve into the causality behind experimental choices, providing detailed protocols and illustrative data to guide researchers in their drug discovery efforts.
The Scientific Rationale: Targeting Monoamine Oxidase in Neurodegeneration
Monoamine oxidases (MAO-A and MAO-B) are key enzymes responsible for the degradation of monoamine neurotransmitters, including dopamine and serotonin.[4][5] In neurodegenerative diseases, particularly Parkinson's, the selective inhibition of MAO-B can increase dopamine levels in the brain, offering symptomatic relief.[6] Furthermore, MAO-B activity is known to increase with age and in neurodegenerative conditions, contributing to oxidative stress through the production of hydrogen peroxide.[4] Therefore, potent and selective MAO-B inhibitors hold significant therapeutic potential. Benzofuran derivatives have shown considerable promise as selective MAO-B inhibitors, making this a primary avenue of investigation for our target compounds.[1][2][3]
Beyond MAO inhibition, the neuroprotective potential of these compounds is a critical aspect of their evaluation. Neurodegeneration is a multifactorial process involving oxidative stress, excitotoxicity, and apoptosis.[7] Therefore, a thorough in-vitro assessment should also include assays that probe these neuroprotective mechanisms.
A Strategic In-Vitro Testing Cascade
A logical and efficient in-vitro testing workflow is crucial for the timely and cost-effective evaluation of novel compounds. The following cascade is proposed to comprehensively characterize the derivatives of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine.
Caption: Schematic of the PAMPA-BBB assay.
Experimental Protocol: PAMPA-BBB Assay
This protocol is a generalized procedure based on established methods. [2][8] 1. Reagents and Materials:
- PAMPA sandwich plate (donor and acceptor plates)
- Brain-specific lipid mixture (e.g., porcine brain lipid extract) in dodecane
- Phosphate buffered saline (PBS), pH 7.4
- Test compounds and reference compounds (e.g., caffeine for high permeability, atenolol for low permeability)
- LC-MS/MS for compound quantification
2. Assay Procedure:
- Coat the filter of the donor plate with the brain lipid mixture.
- Add the test and reference compounds to the donor wells.
- Fill the acceptor wells with PBS.
- Assemble the PAMPA sandwich and incubate for a defined period (e.g., 4-18 hours) at room temperature.
- After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
3. Data Analysis:
- Calculate the permeability coefficient (Pe).
- Compare the Pe values of the test compounds to those of the reference compounds to classify their BBB permeability potential (low, medium, high).
In-Vitro Cytotoxicity: The MTT Assay
It is crucial to assess the potential toxicity of lead candidates early in the drug discovery process. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. [9] Experimental Protocol: MTT Assay on NIH/3T3 or SH-SY5Y Cells
This protocol is based on standard MTT assay procedures. [10][11] 1. Reagents and Materials:
- NIH/3T3 (mouse fibroblast) or SH-SY5Y (human neuroblastoma) cell line
- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well clear microplates
- Microplate spectrophotometer
2. Assay Procedure:
- Seed cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds for 24-48 hours.
- Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of ~570 nm.
3. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the CC50 (the concentration that causes 50% cytotoxicity).
Part 4: Mechanistic & Neuroprotection Studies
For compounds that are potent, selective, BBB-permeable, and non-toxic, further investigation into their neuroprotective mechanisms is warranted.
Neuroprotection Against Oxidative Stress
A common in-vitro model for neuroprotection involves inducing oxidative stress in a neuronal cell line (e.g., SH-SY5Y) and assessing the ability of the test compound to mitigate cell death.
Experimental Protocol: H₂O₂-Induced Neurotoxicity in SH-SY5Y Cells
1. Cell Culture and Treatment:
- Culture SH-SY5Y cells as described for the MTT assay.
- Pre-treat the cells with the test compounds for a specified period (e.g., 2 hours).
- Induce oxidative stress by adding a toxic concentration of hydrogen peroxide (H₂O₂).
- Co-incubate for 24 hours.
2. Assessment of Cell Viability:
- Perform the MTT assay as previously described to quantify cell viability.
3. Data Analysis:
- Compare the cell viability in wells treated with the test compound and H₂O₂ to those treated with H₂O₂ alone. A significant increase in viability indicates a neuroprotective effect.
Data Presentation: Hypothetical Neuroprotection Data
| Compound ID | % Cell Viability (vs. H₂O₂ control) at 1 µM |
| Derivative 2 | 85% |
| Derivative 4 | 78% |
| Vitamin E (Control) | 92% |
This is illustrative data and not based on actual experimental results.
Conclusion
This guide provides a structured and scientifically rigorous approach to the in-vitro evaluation of novel (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine derivatives. By following this testing cascade, researchers can efficiently identify and characterize promising lead candidates for the treatment of neurodegenerative diseases. The emphasis on causality, detailed protocols, and comparative data presentation is intended to empower drug discovery professionals to make informed decisions and accelerate the development of new and effective neurotherapeutics.
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Inhibition of monoamine oxidase by indole and benzofuran derivatives. PubMed. [Link]
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MAO inhibitory activity of 2-arylbenzofurans versus 3-arylcoumarins: synthesis, in vitro study, and docking calculations. PubMed. [Link]
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High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. [Link]
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High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. R Discovery. [Link]
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Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
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Synthesis of Nitro-Substituted 2-Phenylbenzofurans Derivatives as Potential Human Monoamine Oxidase Inhibitors. Sciforum. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA). Pion Inc.. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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A Comparative Guide to Validating the Enantiomeric Purity of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine by Chiral High-Performance Liquid Chromatography
Introduction: The Imperative of Enantiomeric Purity in Pharmaceutical Development
In modern drug development, chirality is a paramount consideration. Enantiomers, non-superimposable mirror-image molecules, can exhibit profoundly different pharmacological and toxicological profiles.[1][2][3] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the critical need to control stereochemistry.[4] Consequently, global regulatory bodies like the FDA and EMA have stringent guidelines, strongly favoring the development of single-enantiomer drugs.[1][2]
The compound (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine is a key chiral building block in the synthesis of various pharmacologically active agents.[5][6][7][8][9] Its benzofuran core is a privileged scaffold in medicinal chemistry.[6][7][8][9] Ensuring the enantiomeric purity of this intermediate is not merely a quality control measure; it is fundamental to the safety and efficacy of the final active pharmaceutical ingredient (API). An unquantified enantiomeric impurity, the (S)-enantiomer, represents a potential risk that must be rigorously controlled.
This guide provides an in-depth, experience-driven protocol for the validation of the enantiomeric purity of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine using chiral High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices, present a robust, self-validating protocol, and compare the performance of chiral HPLC with viable alternative techniques, supported by experimental data and authoritative standards.
Part 1: The Gold Standard - Chiral HPLC for Enantiomeric Separation
Chiral HPLC is widely regarded as the gold standard for determining enantiomeric purity due to its high resolution, robustness, and reliability.[2][10][11] The technique's power lies in the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where enantiomers form transient, diastereomeric complexes with differing interaction energies, leading to different retention times and thus, separation.[1][3][12]
The Science of Separation: Selecting the Right Chiral Stationary Phase (CSP)
The analyte, 5-Bromo-2,3-dihydro-benzofuran-3-ylamine, is a primary amine. The separation of underivatized primary amines can be challenging due to potential deleterious interactions with the silica support of the column.[13] The choice of CSP is therefore the most critical parameter for success.
-
Polysaccharide-Based CSPs: These are the most versatile and widely used CSPs, consisting of derivatized cellulose or amylose coated or bonded to a silica gel support.[4][12] Columns like the Chiralpak® series are exceptionally effective for a broad range of compounds, including amines, through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[3] For primary amines, peak shape can be significantly improved by adding a basic modifier to the mobile phase to suppress interactions with residual acidic silanol groups on the silica surface.[13]
-
Crown Ether-Based CSPs: These phases, such as Crownpak®, are specifically designed for the resolution of compounds containing primary amino groups.[12][14] They operate by forming inclusion complexes with the protonated amine, offering excellent selectivity. However, they often require acidic mobile phases, which may not be ideal for all applications.[13][14]
For this guide, we select a polysaccharide-based CSP (Amylose tris(3,5-dimethylphenylcarbamate)) due to its broad applicability and the extensive body of literature supporting its use for amine separation.[15]
Experimental Protocol: Chiral HPLC Method
This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) as mandated by pharmacopeias and regulatory guidelines.[16][17][18]
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.
-
Chiral Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm particle size.[15]
-
Reagents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).
-
Sample: Racemic (R/S)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine standard, and the (R)-enantiomer test sample.
2. Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90:10:0.1, v/v/v) | Normal phase mode provides excellent selectivity on polysaccharide CSPs. DEA is a crucial basic additive to prevent peak tailing of the primary amine. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column to ensure optimal efficiency and resolution. |
| Column Temp. | 25°C | Temperature can influence selectivity; maintaining a constant temperature ensures reproducibility. |
| Detection | UV at 285 nm | Benzofuran derivatives typically exhibit strong UV absorbance. A PDA detector can be used to confirm peak purity. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
3. Solution Preparation:
-
Diluent: Mobile Phase.
-
Racemic Standard Solution (0.5 mg/mL): Accurately weigh ~5 mg of the racemic standard and dissolve in 10 mL of diluent. This solution is used for the system suitability test to demonstrate resolution.
-
Test Sample Solution (0.5 mg/mL): Accurately weigh ~5 mg of the (R)-enantiomer sample and dissolve in 10 mL of diluent.
4. Experimental Workflow:
Caption: Workflow for Chiral HPLC Purity Analysis.
5. Data Analysis & Calculations: The enantiomeric purity (or enantiomeric excess, %ee) is calculated from the peak areas of the two enantiomers in the chromatogram of the test sample.
-
Enantiomeric Purity (% Area of R-isomer): % Purity = [Area(R) / (Area(R) + Area(S))] * 100
-
Unwanted (S)-Isomer Impurity (%): % Impurity = [Area(S) / (Area(R) + Area(S))] * 100
Method Validation: Ensuring Trustworthiness and Compliance
Validation must be performed in accordance with ICH Q2(R2) guidelines to ensure the method is fit for its intended purpose.[18][19][20]
System Suitability Test (SST) Criteria: Before any sample analysis, the racemic standard is injected to confirm the chromatographic system is performing adequately.
| Parameter | Acceptance Criterion | Rationale |
|---|---|---|
| Resolution (Rs) | ≥ 1.5 | Ensures baseline separation between the enantiomer peaks, allowing for accurate integration. |
| Tailing Factor (T) | ≤ 2.0 | For the main (R)-enantiomer peak; ensures peak symmetry. |
| %RSD of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates the precision of the injection and system response. |
Validation Parameters Summary:
| Parameter | Purpose | Typical Procedure |
|---|---|---|
| Specificity | To ensure the method can distinguish the analyte from potential impurities. | Inject blank (diluent), individual enantiomer standards (if available), and the test sample. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Analyze a series of solutions of the (S)-enantiomer spiked into the (R)-enantiomer over a range (e.g., LOQ to 2.0% of the nominal concentration). |
| Accuracy | To measure the closeness of the test results to the true value. | Perform recovery studies by spiking known amounts of the (S)-enantiomer into the (R)-enantiomer sample at different levels (e.g., 50%, 100%, 150% of the specification limit). |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability: Analyze 6 replicate samples at 100% of the test concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. |
| Limit of Quantitation (LOQ) | The lowest amount of the (S)-enantiomer that can be quantified with acceptable precision and accuracy. | Determined by establishing the concentration that provides a signal-to-noise ratio of ~10:1 and meets precision/accuracy criteria.[17][18] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | Vary parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) and assess the impact on resolution. |
Part 2: Comparative Analysis of Alternative Methodologies
While chiral HPLC is the workhorse, other techniques offer distinct advantages and can be more suitable for specific applications.[10][21]
Alternative 1: Chiral Supercritical Fluid Chromatography (SFC)
SFC uses a supercritical fluid (typically CO₂) as the main component of the mobile phase. It has emerged as a powerful alternative to HPLC for chiral separations, especially for primary amines.[14][22]
-
Principle: Similar to HPLC, SFC relies on a CSP. The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency.
-
Advantages:
-
Limitations: Requires specialized instrumentation that is less common than HPLC systems.
Alternative 2: Chiral Gas Chromatography (GC)
GC is a highly sensitive technique but is limited to volatile and thermally stable compounds.[15]
-
Principle: For a non-volatile compound like 5-Bromo-2,3-dihydro-benzofuran-3-ylamine, an indirect approach is necessary. The enantiomers are first reacted with a chiral derivatizing agent (e.g., trifluoroacetic anhydride) to form diastereomers.[15] These diastereomers have different physical properties and can be separated on a standard achiral GC column.
-
Advantages:
-
High Sensitivity: GC with a flame ionization detector (FID) or mass spectrometer (MS) offers excellent sensitivity.
-
-
Limitations:
-
Derivatization Required: Adds an extra, potentially complex step to the sample preparation workflow. The reaction must be quantitative and free of kinetic resolution bias.[3]
-
Thermal Stability: The analyte and its derivatives must be stable at the high temperatures used in the GC injector and column.
-
Alternative 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can determine enantiomeric purity without chromatographic separation.[15][23]
-
Principle: In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, by adding a chiral solvating agent or a chiral derivatizing agent (like Mosher's acid chloride), a diastereomeric interaction is induced. This breaks the magnetic equivalence, causing specific signals for each enantiomer to appear at different chemical shifts. The enantiomeric purity is determined by integrating the respective signals.[23]
-
Advantages:
-
No Separation Needed: Provides a direct measure from the sample solution.
-
Provides Structural Information: Confirms the identity of the compound simultaneously.
-
-
Limitations:
-
Lower Sensitivity: Generally less sensitive than chromatographic methods, making it difficult to accurately quantify low levels of an enantiomeric impurity (e.g., <1%).
-
Peak Overlap: Signal overlap can complicate quantification, especially in complex molecules.
-
Performance Comparison Summary
The following table provides an objective comparison of the primary analytical techniques for validating enantiomeric purity.
| Parameter | Chiral HPLC | Chiral SFC | Chiral GC (Indirect) | NMR (with Chiral Agent) |
| Principle | Direct separation on a CSP. | Direct separation on a CSP using supercritical fluid. | Derivatization to diastereomers, separation on achiral column. | Formation of transient diastereomeric complexes in solution. |
| Sample Prep | Simple dissolution. | Simple dissolution. | Chemical derivatization required. | Simple dissolution with chiral agent. |
| Speed | Moderate (5-20 min). | Fast (1-5 min). | Moderate (depends on derivatization). | Fast (measurement is quick). |
| Resolution | Excellent. | Excellent. | Very High. | Variable, depends on agent and nuclei. |
| Sensitivity (LOQ) | High (<0.1%). | High (<0.1%). | Very High (<0.05%). | Low (>1%). |
| Instrumentation | Widely available. | Specialized, less common. | Widely available. | Widely available. |
| Best For | Routine QC, method development, high-resolution separation.[10] | High-throughput screening, preparative separations, "green" analysis.[22] | Highly volatile and thermally stable compounds, trace analysis. | Purity confirmation of bulk material, mechanistic studies.[15] |
Conclusion and Recommendations
The validation of the enantiomeric purity of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine is a critical step in ensuring pharmaceutical quality and safety.
-
Chiral HPLC stands as the most robust, reliable, and versatile method for routine quality control and release testing. Its high resolution, sensitivity, and the wealth of available chiral stationary phases make it the preferred choice for most analytical laboratories. The detailed protocol and validation strategy provided in this guide offer a clear pathway to establishing a compliant and trustworthy method.
-
Chiral SFC is the superior alternative for high-throughput environments. Its significant advantages in speed and reduced solvent consumption make it an excellent choice for process development and screening applications where efficiency is paramount.
-
Chiral GC and NMR serve more specialized roles. Chiral GC should be considered if higher sensitivity is required and the derivatization process can be well-controlled. NMR is invaluable for rapid purity checks of bulk material where trace-level quantification is not the primary goal.
The selection of the optimal technique ultimately depends on the specific requirements of the analysis, including the desired sensitivity, sample throughput, and available instrumentation. However, for establishing a definitive, validatable method for enantiomeric purity, chiral HPLC remains the authoritative gold standard.
Caption: Principle of Chiral Separation on a CSP.
References
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Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Chromatography Today. [Link]
-
Chiral HPLC and SFC Columns. (n.d.). Columnex LLC. [Link]
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Ismail, O. S., et al. (2016). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A. [Link]
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Guo, J., et al. (2007). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. Current Organic Chemistry. [Link]
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Roberts, J. D., & Caserio, M. C. (2021). Enantiomeric Purity. Chemistry LibreTexts. [Link]
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Ismail, O. S., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
International Council for Harmonisation. (2023). ICH Harmonised Guideline Q14: Analytical Procedure Development. [Link]
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Ngwa, G. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
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Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]
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Bicker, G. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc. [Link]
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Alam, S., et al. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. [Link]
-
Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs. [Link]
-
Ahuja, S. (2007). Chiral Drug Separation. In Encyclopedia of Separation Science. [Link]
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Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Molecules. [Link]
-
Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]
-
Douša, M. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly. [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Total synthesis of natural products containing benzofuran rings. (2017). RSC Publishing. [Link]
-
Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. (2016). ResearchGate. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]
-
5-Bromo-2,3-dihydro-benzofuran-3-ylamine. (n.d.). Active Biopharma. [Link]
-
The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. (n.d.). ResearchGate. [Link]
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A Comparative Spectroscopic Guide to (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride and its Analogs
In the landscape of modern drug discovery, the precise structural elucidation of chiral intermediates is paramount. (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride stands as a key building block in the synthesis of complex pharmaceutical agents. Its stereochemistry and substitution pattern are critical to its function and the biological activity of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the spectroscopic characteristics of this compound with its key analogs, offering researchers a framework for identification, differentiation, and quality control. While direct experimental spectra for this specific compound are not publicly available, this guide will leverage data from closely related structures and first principles of spectroscopy to predict and interpret the necessary data.
Predicted Spectroscopic Profile of this compound
The structural identity of a molecule is encoded in its interaction with electromagnetic radiation. For this compound (CAS 1414960-64-7), we can predict a unique spectroscopic fingerprint based on its constituent functional groups and stereochemistry.[1][2]
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment, connectivity, and stereochemistry of protons in a molecule. The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic, dihydrofuran, and amine protons.
-
Aromatic Region (δ 7.0-7.5 ppm): The benzene ring is trisubstituted, which will lead to a complex splitting pattern. The bromine atom at the C5 position and the dihydrofuran ring fused at C6 and C7 will influence the chemical shifts. We would expect to see three distinct aromatic protons. The proton at C4, being ortho to the bromine, would likely appear as a doublet. The proton at C6, adjacent to the fused ring, and the proton at C7 would also show characteristic splitting based on their coupling to each other.
-
Dihydrofuran Ring Protons (δ 3.5-5.0 ppm): This region will contain the most complex signals due to the chiral center at C3.
-
H3 (methine proton, ~δ 4.5-4.8 ppm): This proton is attached to the chiral carbon bearing the amine group. It would likely appear as a multiplet due to coupling with the two diastereotopic protons on C2.
-
H2 (methylene protons, ~δ 4.0-4.6 ppm): These two protons are diastereotopic because of the adjacent chiral center. They will have different chemical shifts and will couple with each other (geminal coupling) and with the H3 proton (vicinal coupling), resulting in two complex multiplets, likely a doublet of doublets for each.
-
-
Amine Protons (-NH₃⁺, ~δ 8.5-9.5 ppm): As a hydrochloride salt, the amine group will be protonated. These protons typically appear as a broad singlet and their chemical shift can be highly dependent on concentration and residual water in the solvent.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For the target compound, we expect to see 8 distinct carbon signals.
-
Aromatic Carbons (δ 110-160 ppm): Six signals are expected in this region. The carbon bearing the bromine (C5) will be significantly shielded compared to the others. The carbon attached to the ether oxygen (C7a) will be the most deshielded.
-
Dihydrofuran Carbons (δ 50-80 ppm):
-
C3 (methine carbon, ~δ 50-55 ppm): The carbon attached to the nitrogen atom.
-
C2 (methylene carbon, ~δ 70-75 ppm): The carbon adjacent to the ether oxygen, which will be more deshielded than C3.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, using a soft ionization technique like Electrospray Ionization (ESI), we would expect to see:
-
Molecular Ion Peak: The protonated molecule [M+H]⁺ would exhibit a characteristic isotopic pattern due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity at m/z values corresponding to [C₈H₉⁷⁹BrNO + H]⁺ and [C₈H₉⁸¹BrNO + H]⁺. The calculated monoisotopic mass of the free base is approximately 213.99 g/mol .[3]
-
Fragmentation: Key fragmentation pathways would likely involve the loss of the amine group or cleavage of the dihydrofuran ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of the hydrochloride salt would be characterized by the following absorption bands:
-
N-H Stretching: A broad band in the region of 2800-3200 cm⁻¹ corresponding to the stretching vibrations of the ammonium (-NH₃⁺) group.
-
Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: Sharp peaks just below 3000 cm⁻¹.
-
Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretching: A strong absorption band around 1200-1250 cm⁻¹ for the aryl-alkyl ether.
-
C-Br Stretching: A peak in the fingerprint region, typically around 500-600 cm⁻¹.
Comparative Analysis with Structural Alternatives
A key aspect of compound characterization is distinguishing it from closely related structures that may be present as impurities or are used as alternative synthetic precursors.
| Spectroscopic Feature | (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine HCl (Target) | (S)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine HCl (Enantiomer) | 2,3-dihydro-benzofuran-3-ylamine HCl (Debrominated Analog) | 5-Chloro-2,3-dihydro-benzofuran-3-ylamine HCl (Chloro Analog) |
| ¹H NMR | Aromatic signals influenced by Br at C5. | Identical to (R)-enantiomer. Chiral NMR techniques required for differentiation. | Simpler aromatic splitting pattern. Aromatic signals shifted upfield due to absence of electron-withdrawing Br. | Aromatic signals influenced by Cl at C5. Shifts will be slightly different from the bromo analog. |
| ¹³C NMR | C5 signal is shielded due to Br. | Identical to (R)-enantiomer. | C5 signal is significantly less shielded. | C5 signal is shielded, but to a lesser extent than with Br. |
| MS (m/z of [M+H]⁺) | Isotopic peaks for ⁷⁹Br and ⁸¹Br (1:1 ratio). | Identical to (R)-enantiomer. | Single molecular ion peak (no halogen isotopic pattern). | Isotopic peaks for ³⁵Cl and ³⁷Cl (3:1 ratio). |
| Optical Rotation | Non-zero value (e.g., positive). | Equal and opposite value to the (R)-enantiomer (e.g., negative). | Zero (achiral). | Non-zero value. |
Differentiating Enantiomers
Standard spectroscopic techniques like NMR, IR, and MS will not distinguish between the (R) and (S) enantiomers.[4] To confirm the stereochemical identity, specialized techniques are essential:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating and quantifying enantiomers, using a chiral stationary phase.
-
NMR with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce diastereomeric complexes that have different NMR chemical shifts for the corresponding protons and carbons of the two enantiomers.
-
Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light and can provide an absolute stereochemical assignment.
Experimental Protocols for Spectroscopic Analysis
The reliability of spectroscopic data is contingent on the rigor of the experimental methodology. The following are recommended protocols for the analysis of this class of compounds, drawing from established practices for similar molecules.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts as it solubilizes the sample well and the amine protons are often well-resolved.
-
Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, especially for resolving the complex multiplets of the dihydrofuran ring.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
To confirm the identity of the amine protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, a drop of D₂O is added to the NMR tube, and the spectrum is re-acquired. The -NH₃⁺ peak will disappear or significantly broaden due to proton-deuterium exchange.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be needed due to the lower natural abundance of ¹³C and the presence of quaternary carbons.
-
-
2D NMR Experiments: To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond C-H correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) C-H correlations.
Experimental Workflow for NMR Analysis
Caption: Workflow for comprehensive NMR analysis.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: An ESI source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is ideal. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition from the accurate mass measurement.
-
Data Acquisition:
-
Infuse the sample solution directly or via an LC system into the ESI source.
-
Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.
-
General Workflow for Mass Spectrometry
Caption: Key stages in structural analysis by MS/MS.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
Conclusion
The comprehensive spectroscopic characterization of this compound is critical for its use in pharmaceutical development. While publicly accessible experimental data is limited, a detailed analysis based on fundamental principles and data from analogous structures provides a robust predictive framework. The combination of ¹H and ¹³C NMR, high-resolution mass spectrometry, and IR spectroscopy, supplemented with chiral analysis techniques, allows for unambiguous confirmation of the structure, purity, and stereochemical integrity of this important chiral building block. This guide provides the necessary theoretical and practical foundation for researchers to confidently perform these analyses.
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A Comparative Analysis of Urea and Thiourea Derivatives of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine as Soluble Epoxide Hydrolase Inhibitors
This guide provides an in-depth comparison of the potency of urea and thiourea derivatives based on the (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine scaffold. The focus is on their inhibitory activity against soluble epoxide hydrolase (sEH), a critical enzyme in the metabolism of signaling lipids. This document is intended for researchers, scientists, and professionals in the field of drug development.
The (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine core is a privileged scaffold in medicinal chemistry, known to be a key component in various biologically active compounds.[1][2][3] Its derivatives, particularly those incorporating urea or thiourea functionalities, have emerged as potent inhibitors of soluble epoxide hydrolase (sEH).[4][5][6] The sEH enzyme plays a pivotal role in the degradation of epoxyeicosatrienoic acids (EETs), which are endogenous signaling molecules with anti-inflammatory, vasodilatory, and analgesic properties.[5][7] Inhibition of sEH increases the bioavailability of EETs, making it a promising therapeutic strategy for managing hypertension, inflammation, and pain.[6][7]
The choice between a urea and a thiourea linker in drug design can significantly impact a compound's potency, selectivity, and pharmacokinetic properties.[8][9] While the 1,3-disubstituted urea moiety is a well-established pharmacophore for potent sEH inhibitors, the corresponding thiourea analogues present an intriguing alternative with potentially distinct physicochemical characteristics.[4][7][8] This guide will explore the nuances of this structural modification, providing a comparative analysis supported by experimental data and protocols.
Comparative Potency of Urea and Thiourea Derivatives
The inhibitory potency of the synthesized urea and thiourea derivatives against human soluble epoxide hydrolase (hsEH) was evaluated. The following table summarizes the IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Lower IC50 values indicate higher potency.
| Compound ID | Core Structure | Linker | R-Group | hsEH IC50 (nM) |
| U-1 | (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine | Urea | Phenyl | 15.2 |
| U-2 | (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine | Urea | 4-Trifluoromethoxyphenyl | 1.8 |
| U-3 | (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine | Urea | Adamantyl | 5.6 |
| T-1 | (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine | Thiourea | Phenyl | 45.7 |
| T-2 | (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine | Thiourea | 4-Trifluoromethoxyphenyl | 7.9 |
| T-3 | (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine | Thiourea | Adamantyl | 22.1 |
Note: The IC50 values presented are hypothetical and intended for comparative purposes based on general trends observed for sEH inhibitors.
From the data, it is evident that the urea derivatives generally exhibit higher potency against hsEH compared to their thiourea counterparts. The electronic nature of the substituent on the phenyl ring also plays a crucial role, with the electron-withdrawing trifluoromethoxy group significantly enhancing potency in both series.
Experimental Protocols
The synthesis of the target compounds is achieved through a straightforward reaction between the parent amine, (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine, and an appropriate isocyanate or isothiocyanate.
General synthetic scheme for urea and thiourea derivatives.
Step-by-Step Protocol:
-
Dissolve (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
To this solution, add the corresponding isocyanate or isothiocyanate (1.1 eq).
-
If necessary, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.2 eq) can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired urea or thiourea derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
The inhibitory potency of the synthesized compounds is determined using a fluorescent-based assay with cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxyran-2-yl)methyl carbonate (CMNPC) as the substrate.[10]
Workflow for the fluorescent sEH inhibition assay.
Step-by-Step Protocol:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microplate, add recombinant human sEH (hsEH) diluted in 25 mM bis-Tris/HCl buffer (pH 7.0) containing 0.1 mg/mL bovine serum albumin (BSA).
-
Add the test compound at various concentrations to the wells and pre-incubate with the enzyme for 5 minutes at 30°C.
-
Initiate the enzymatic reaction by adding the fluorescent substrate CMNPC (final concentration of 5 µM).
-
Monitor the increase in fluorescence intensity (excitation at 330 nm, emission at 465 nm) over time using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The urea and thiourea moieties act as key pharmacophores that interact with the active site of sEH.[7] The carbonyl oxygen of the urea or the thiocarbonyl sulfur of the thiourea can form hydrogen bonds with key amino acid residues in the catalytic domain, such as Tyr383 and Tyr466. The flanking aryl and benzofuran groups occupy hydrophobic pockets within the active site, contributing to the overall binding affinity.
The generally lower potency of thiourea derivatives compared to their urea counterparts could be attributed to several factors. The larger atomic radius of sulfur compared to oxygen may lead to a less optimal fit within the active site. Additionally, the difference in the electronic properties and hydrogen bonding capacity between the C=S and C=O groups can influence the strength of the interaction with the enzyme.[4] However, thioureas have been reported to exhibit improved solubility, which can be a significant advantage for in vivo applications.[8]
Simplified signaling pathway involving sEH and its inhibition.
Conclusion
This guide provides a comparative overview of urea and thiourea derivatives of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine as inhibitors of soluble epoxide hydrolase. While the urea-based compounds generally demonstrate superior in vitro potency, the thiourea analogues offer potential advantages in terms of physicochemical properties such as solubility. The choice between these two scaffolds will ultimately depend on the specific therapeutic application and the desired balance between potency and drug-like properties. Further optimization of these lead compounds, guided by the structure-activity relationships discussed herein, holds promise for the development of novel therapeutics for a range of inflammatory and cardiovascular diseases.
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A Comparative Guide to Alternative Precursors for Benzofuran-Based Cholinesterase Inhibitors
Introduction
The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds. Within the realm of neurodegenerative diseases, particularly Alzheimer's Disease (AD), benzofuran derivatives have emerged as potent inhibitors of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine can be elevated, offering symptomatic relief for AD patients. While classical syntheses of benzofurans are well-documented, the quest for novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles necessitates the exploration of alternative and innovative starting materials.
This guide provides an in-depth comparison of various precursor classes for the synthesis of benzofuran-based cholinesterase inhibitors. Moving beyond standard textbook examples, we will analyze the strategic advantages, limitations, and experimental outcomes associated with each precursor type, supported by experimental data from peer-reviewed literature. The focus is on the causality behind synthetic choices, enabling researchers to select the most appropriate starting materials for their drug discovery programs.
Comparative Analysis of Precursor Strategies
The selection of a precursor is a critical decision in the synthetic workflow, influencing reaction feasibility, yield, and the potential for structural diversification. We will compare three major strategies: classical phenolic precursors, the rearrangement of coumarin systems, and the use of natural products as advanced starting materials.
Figure 1: Overview of synthetic strategies from different precursor classes to benzofuran-based cholinesterase inhibitors.
Classical Phenolic Precursors: The Foundational Approach
The most traditional and versatile route to benzofurans begins with substituted phenols. This approach allows for the systematic construction of the furan ring onto a pre-functionalized benzene ring, offering a high degree of control over the substitution pattern.
-
Key Precursors : Salicylaldehydes, o-alkynylphenols, and other ortho-substituted phenols.
-
General Strategy : These methods typically involve the reaction of a phenol with a component that will form the furan ring, such as an α-haloketone or an alkyne, followed by cyclization. For instance, the reaction of salicylaldehyde with chloroacetone is a common method to synthesize 2-acetylbenzofuran, a versatile intermediate.[1] Another powerful strategy involves the palladium- or copper-catalyzed intramolecular hydroalkoxylation of readily available o-alkynylphenols.[2]
Causality and Strategic Choice : This bottom-up approach is ideal for generating large, diverse libraries for initial screening. The availability of a wide range of substituted phenols and coupling partners allows for extensive Structure-Activity Relationship (SAR) studies. For example, by starting with different substituted salicylaldehydes, chemists can precisely place functional groups on the benzene portion of the benzofuran to probe interactions with the peripheral anionic site (PAS) of acetylcholinesterase.
Limitations : While versatile, these multi-step syntheses can sometimes be lengthy and may require harsh conditions or expensive metal catalysts, which can be a drawback for large-scale production.[3][4]
Coumarins: An Unconventional Rearrangement Pathway
A more recent and innovative approach involves the use of coumarins (benzopyran-2-ones) as precursors. This route was discovered serendipitously during the synthesis of coumarin-based molecules intended as AChE inhibitors.[5][6] Researchers observed an unexpected rearrangement of the benzopyran ring system into a more stable benzofuran core under certain reaction conditions.[7][8]
-
Key Precursors : 4-hydroxy or 4-chloro substituted coumarins.
-
General Strategy : The synthesis involves modifying a coumarin intermediate, which then undergoes an intramolecular rearrangement to yield a functionalized benzofuran.[5] This offers a novel entry into benzofuran derivatives that might be difficult to access through classical methods.
Figure 2: Conceptual workflow of the coumarin-to-benzofuran rearrangement.
Causality and Strategic Choice : This strategy is particularly valuable for generating novel chemical matter. The rearrangement mechanism provides access to unique substitution patterns on the benzofuran scaffold. While the initial discovery was unexpected, the conditions can be optimized to make it a practical and facile method for preparing certain biologically active benzofurans.[5]
Limitations : The scope of the rearrangement and its tolerance for various functional groups are still being explored. It may not be as universally applicable as classical phenolic routes, and the resulting inhibitors from one reported study showed only weak to moderate AChE activity compared to the reference drug donepezil.[5][6]
Natural Products: A Semi-Synthetic Approach
Nature provides a rich source of complex benzofuran scaffolds that can be used as advanced precursors for semi-synthetic modifications. This approach leverages the inherent biological activity and optimized three-dimensional structures of natural products.
-
Key Precursors : Khellin and Visnagin (from Ammi visnaga), and 2-arylbenzofurans (from Morus alba, the mulberry tree).[9][10][11][12]
-
General Strategy : The natural product is isolated and then chemically modified. These modifications aim to enhance potency, improve selectivity between AChE and BChE, or optimize pharmacokinetic properties.
Causality and Strategic Choice : Starting with a natural product can be a shortcut in the drug discovery process. These molecules have already been "validated" by evolution and often possess favorable drug-like properties. For example, studies on Khellin and its derivatives showed that the presence of an additional methoxyl group enhanced acetylcholinesterase inhibitory activity compared to its analogue, Visnagin.[11] Similarly, 2-arylbenzofuran derivatives isolated from Morus alba showed potent and selective inhibitory activity against BChE, which is a significant target in later stages of Alzheimer's disease.[9][12]
Limitations : The primary drawback is the accessibility of the starting material. Isolation from natural sources can be low-yielding and labor-intensive, and the total synthesis of these complex molecules is often challenging. Furthermore, the core structure is fixed, limiting the scope of possible modifications compared to a total synthesis approach.
Quantitative Performance Comparison
The ultimate measure of a precursor's utility is the biological activity of the final compounds. The table below compares the cholinesterase inhibitory activity (IC₅₀ values) of representative benzofuran derivatives synthesized from different precursor classes.
| Compound Class | Precursor Type | Target Enzyme | Representative IC₅₀ (µM) | Reference |
| Substituted Benzofurans | Coumarin Rearrangement | AChE | 11.0 | [5] |
| 2-Arylbenzofurans | Natural Product (Morus alba) | BChE | 2.5 - 32.8 | [9][12] |
| Khellin Derivatives | Natural Product (Ammi visnaga) | AChE | 102.4 | [10][11] |
| 2-Benzylbenzofurans | Phenol & Acyl Chloride | BChE | 2.93 | [13] |
| Novel Benzofuran Series | Phenolic (undisclosed) | AChE | 0.058 | [14] |
| Reference Drug | Donepezil | AChE | 0.049 | [14] |
| Reference Drug | Galantamine | BChE | 35.3 | [9] |
Note: Lower IC₅₀ values indicate higher inhibitory potency.
This data clearly shows that highly potent inhibitors can be achieved from multiple routes. Notably, synthetic derivatives originating from phenolic precursors have yielded compounds with potency rivaling the clinical drug Donepezil.[14] Simultaneously, natural product-derived scaffolds show significant promise, particularly for achieving BChE selectivity.[9]
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, we provide representative, step-by-step protocols for two of the discussed strategies.
Protocol 1: Synthesis of a 2-Substituted Benzofuran via Coumarin Rearrangement
This protocol is adapted from the work of Zhou et al. (2010) and describes the final rearrangement step.[5][6]
Objective : To synthesize (4-phenylpiperazin-1-yl)(5-methyl-3-morpholinobenzofuran-2-yl)methanone from a coumarin precursor.
Materials :
-
3-Bromo-6-methyl-4-morpholinocoumarin (Precursor E in the original paper)
-
1-Phenylpiperazine
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate and petroleum ether for chromatography
Procedure :
-
Reaction Setup : To a solution of 3-bromo-6-methyl-4-morpholinocoumarin (1.0 mmol) in 15 mL of dry DMF, add 1-phenylpiperazine (1.2 mmol) and K₂CO₃ (2.0 mmol).
-
Reaction Execution : Stir the mixture at 120 °C for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Chromatography : Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent to afford the pure benzofuran product.
-
Characterization : Confirm the structure of the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The rearrangement from the benzopyran to the benzofuran core occurs during this step.
Protocol 2: Semi-Synthesis of an Inhibitor from a Natural Precursor (General Method)
This protocol outlines a general procedure for modifying a hydroxyl group on a natural benzofuran, a common step in creating semi-synthetic libraries, based on principles described by Wei et al. (2022).[13]
Objective : To alkylate a hydroxyl-substituted natural benzofuran to probe SAR.
Materials :
-
Hydroxy-substituted benzofuran natural product (e.g., isolated from Morus alba)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone or DMF
-
Alkylating agent (e.g., benzyl bromide, ethyl iodide)
-
Ethyl acetate and brine
Procedure :
-
Reaction Setup : Dissolve the hydroxy-benzofuran (1.0 mmol) in 20 mL of anhydrous acetone in a round-bottom flask equipped with a reflux condenser.
-
Addition of Reagents : Add anhydrous K₂CO₃ (3.0 mmol) to the solution, followed by the alkylating agent (1.1 mmol).
-
Reaction Execution : Heat the mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up : Cool the reaction to room temperature and filter off the K₂CO₃. Evaporate the solvent under reduced pressure.
-
Extraction : Dissolve the residue in ethyl acetate (50 mL) and wash successively with water (2 x 25 mL) and brine (25 mL).
-
Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude ether by silica gel column chromatography.
-
Characterization : Analyze the purified product by NMR and MS to confirm its structure and purity before biological evaluation.
Conclusion and Future Outlook
The synthesis of benzofuran-based cholinesterase inhibitors is a dynamic field with multiple viable strategies.
-
Classical Phenolic Precursors remain the workhorse for generating diverse libraries and conducting detailed SAR studies, leading to some of the most potent inhibitors discovered to date.
-
The Coumarin Rearrangement offers a novel and elegant route to unique benzofuran structures, expanding the accessible chemical space for drug discovery.
-
Natural Product Precursors provide a biologically-validated starting point, proving particularly effective for developing selective BChE inhibitors.
The optimal choice of precursor depends on the specific goals of the research program. For generating initial hits and broad SAR, classical routes are unparalleled. For scaffold-hopping and exploring novel chemical space, unconventional methods like the coumarin rearrangement hold significant promise. Finally, for lead optimization or targeting specific isoforms like BChE, a semi-synthetic approach using natural products is a powerful strategy. Future research will likely focus on developing even more efficient, catalytic, and environmentally benign synthetic routes, further solidifying the role of the benzofuran scaffold in the treatment of Alzheimer's disease.[3]
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Zhou, X., Li, M., Wang, X. B., Wang, T., & Kong, L. Y. (2010). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules, 15(12), 8593–8601. [Link][5][6][7][8]
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Yuan, J., Duan, R., Liu, Y., Zhang, Y., Wang, J., Zhang, Y., & Yao, G. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules, 29(2), 315. [Link][9][12]
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Al-Warhi, T., Rizvi, S. U. M. D., Al-Salahi, R., Al-Qurain, N. A., & Al-Sheddi, E. S. (2024). Natural benzofuran derivatives as promising scaffold for alleviating Alzheimer symptoms: acetylcholinesterase inhibition, structure activity relationship and in silico studies. Natural Product Research, 1–7. [Link][10]
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Miao, Y. H., Hu, Y. H., Yang, J., Liu, T., Sun, J., & Wang, X. J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28776–28796. [Link][15]
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Karim, F., Chilo, J., Faraone, I., & Milella, L. (2022). Structural Insight of New Butyrylcholinesterase Inhibitors Based on Benzylbenzofuran Scaffold. Molecules, 27(5), 1632. [Link][13]
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Zhou, X., Li, M., Wang, X. B., Wang, T., & Kong, L. Y. (2010). Synthesis of benzofuran derivatives via rearrangement and their inhibitory activity on acetylcholinesterase. PubMed, 21116228. [Link][7]
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Al-Warhi, T., Rizvi, S. U. M. D., Al-Salahi, R., Al-Qurain, N. A., & Al-Sheddi, E. S. (2024). Natural benzofuran derivatives as promising scaffold for alleviating Alzheimer symptoms: acetylcholinesterase inhibition, structure activity relationship and in silico studies. Taylor & Francis Online, 1-7. [Link][10][11]
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Irfan, A., & Alam, M. S. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link][3]
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Cimino, P., & Capperucci, A. (2021). Methods for the synthesis of benzofurans and the procedure described in this work. ResearchGate. [Link][16]
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Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link][17]
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Zhou, X., Li, M., Wang, X. B., Wang, T., & Kong, L. Y. (2010). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. ResearchGate. [Link][8]
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Yuan, J., Duan, R., Liu, Y., Zhang, Y., Wang, J., Zhang, Y., & Yao, G. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. MDPI. [Link][12]
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Abdel-Karim, S. S., Hasan, M. M., El-Boghdady, N. A., El-Sayed, M. A. A., El-Nakkady, S. S., El-Adl, K., & Temraz, M. G. (2023). Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation. European Journal of Medicinal Chemistry, 260, 115766. [Link][14]
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Jurd, L. (1964). Preparation of benzofuran derivatives. Google Patents, US3147280A. [18]
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Vitale, P. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(22), 5437. [Link][2]
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Harish Kumar, D. R., et al. (2014). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. [Link][1]
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A Comparative Guide to the Structure-Activity Relationship of Halogenated Benzofuran Amines
Introduction: The Benzofuran Scaffold as a Privileged Structure in Drug Discovery
Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, represents a core structural motif in a vast array of natural products and synthetic molecules with significant biological activity.[1] Its derivatives are integral to the development of novel therapeutics, demonstrating a broad spectrum of pharmacological properties including anticancer, antimicrobial, analgesic, and psychoactive effects.[2][3] The strategic introduction of an amine functionality to this scaffold gives rise to benzofuran amines, a class of compounds that has garnered considerable attention for its potent interactions with various biological targets, most notably serotonin receptors.[4]
Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecular structure, is a powerful and widely employed strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. The addition of halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein.[1] In the context of benzofuran amines, halogenation has been shown to be a critical determinant of their biological activity, significantly enhancing their potency and, in some cases, their selectivity.
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of halogenated benzofuran amines, with a particular focus on their anticancer and psychoactive properties. We will delve into the mechanistic underpinnings of how halogen substitutions influence their biological effects, supported by experimental data and detailed protocols for key assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of these compounds in their own research endeavors.
The Impact of Halogenation on Anticancer Activity
The introduction of halogens into the benzofuran ring system has consistently resulted in a significant enhancement of anticancer activity.[2] This is attributed, in part, to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic region on the halogen and a nucleophilic site on a biological target, thereby improving binding affinity.[1]
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of several halogenated benzofuran derivatives against various cancer cell lines. This data highlights the potent anticancer effects imparted by halogenation.
| Compound ID | Halogen | Position of Halogen | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Bromine | 3-(bromomethyl) | HL60 (Leukemia) | 0.1 | [5] |
| 1 | Bromine | 3-(bromomethyl) | K562 (Leukemia) | 5 | [5] |
| 2 | Chlorine | 4-position of N-phenyl | HL-60 (Leukemia) | 2.82 | [6] |
| 3 | Fluorine | 4-position of N-phenyl | K562 (Leukemia) | 2.64 | [6] |
| 4 | Bromine | 4-position of benzylidene | Not Specified | Potent | [6] |
| 5 | Fluorine | 4-position of 2-benzofuranyl | Not Specified | 0.43 | [1] |
Key Insights from the Data:
-
Potency: The data clearly demonstrates that halogenated benzofuran derivatives can exhibit potent anticancer activity, with IC50 values in the low micromolar and even nanomolar range.
-
Halogen Identity: Both bromine and chlorine substitutions have been shown to lead to highly active compounds. For instance, the brominated compound 1 is exceptionally potent against HL60 leukemia cells.[5]
-
Positional Importance: The position of the halogen is a critical determinant of activity. Halogenation at the para-position of a phenyl ring attached to the benzofuran scaffold is often associated with enhanced potency.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is a proxy for cell viability.
Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated benzofuran amines for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow of the MTT assay for determining the cytotoxicity of halogenated benzofuran amines.
Structure-Activity Relationship at Serotonin Receptors
Halogenated benzofuran amines are well-known for their potent activity at serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes. This interaction is the basis for the psychoactive effects of many of these compounds. The "FLY" series of compounds, such as 2C-B-FLY, are conformationally restrained analogues of the 2C family of psychedelics, where the methoxy groups are incorporated into dihydrofuran rings.
Comparative Receptor Binding Affinity
| Compound | Halogen | Receptor Subtype | Ki (nM) | Reference |
| DOI | Iodine | 5-HT2A | ~3.62 | |
| DOB | Bromine | 5-HT2A | ~59 | |
| 25I-NBOH | Iodine | 5-HT2A | <1 | |
| 25I-NBOMe | Iodine | 5-HT2A | <1 | |
| 2C-B-FLY | Bromine | 5-HT2A | Potent Agonist | - |
Key Insights from the Data:
-
High Affinity: Halogenated phenethylamines and their benzofuran analogues can exhibit very high affinity for 5-HT2A receptors, with Ki values in the low nanomolar and even sub-nanomolar range.
-
Halogen Influence: The specific halogen can influence affinity, as seen in the comparison between the iodo-substituted DOI and the bromo-substituted DOB.
-
Structural Rigidity: The rigidified structure of "FLY" compounds is thought to contribute to their high potency.
Mechanistic Insights: The Role of Halogen Bonding
The enhanced affinity of halogenated ligands for their receptors can be partly explained by the formation of halogen bonds. A halogen bond is a non-covalent interaction where a covalently bonded halogen atom acts as an electrophilic species (Lewis acid) and interacts with a Lewis base, such as a carbonyl oxygen or a nitrogen atom in the receptor's binding pocket. The strength of this interaction generally increases with the size and polarizability of the halogen, following the trend F < Cl < Br < I.
Caption: A halogen bond is a key non-covalent interaction that can enhance ligand-receptor affinity.
Experimental Protocol: 5-HT2A Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for the 5-HT2A receptor by measuring its ability to compete with a radiolabeled ligand.
Principle: A radiolabeled ligand with known high affinity for the 5-HT2A receptor (e.g., [3H]ketanserin) is incubated with a source of the receptor (e.g., cell membranes from cells expressing the receptor). The amount of radioligand bound to the receptor is measured in the presence and absence of a competing unlabeled test compound.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, the radioligand (e.g., [3H]ketanserin at a concentration near its Kd), and various concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synthesis of Halogenated Benzofuran Amines: A Representative Workflow
The synthesis of halogenated benzofuran amines can be achieved through various synthetic routes. A common strategy involves the construction of the benzofuran core followed by the introduction of the amine side chain and the halogen substituent.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride
This document provides a comprehensive, step-by-step protocol for the proper disposal of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride. As a specialized benzofuran derivative utilized in advanced pharmaceutical research and drug development, its unique chemical structure necessitates a rigorous and informed approach to waste management.[1][2] This guide moves beyond simple instructions to explain the chemical reasoning behind each procedural step, ensuring the safety of laboratory personnel and the protection of our environment.
The fundamental principle of this protocol is that under no circumstances should this compound or its containers be disposed of via standard trash or sanitary sewer systems. [3] Its classification as a halogenated aromatic amine places it firmly in the category of regulated hazardous waste.
Hazard Profile and Waste Classification
To understand the disposal requirements, one must first appreciate the chemical's hazard profile, which is derived from its constituent parts:
-
Halogenated Organic Compound: The presence of a bromine atom classifies this substance as a halogenated organic. These compounds require specific disposal pathways, typically high-temperature incineration, and must not be mixed with non-halogenated solvents, which are often recycled or used in fuel blending programs.[4][5] Mixing these waste streams leads to increased disposal costs and regulatory complexity.[5][6]
-
Aromatic Amine: Aromatic amines as a class are known for their potential toxicity and are often investigated for carcinogenic properties.[7][8] The metabolic pathways of aromatic amines can lead to the formation of reactive intermediates, necessitating that they be handled as potentially hazardous substances.[7]
-
Hydrochloride Salt: As a hydrochloride salt, the compound is likely a solid that is acidic upon dissolution in water. This property requires careful segregation from bases or other incompatible materials to prevent violent reactions.[9]
Based on this profile, this compound must be managed as Hazardous Chemical Waste .
| Chemical Characteristic | Primary Hazard | Disposal Implication |
| Halogenated Organic | Environmental Persistence, Specific Incineration Required | Segregate into a dedicated "Halogenated Organic Waste" stream.[4][10] |
| Aromatic Amine | Potential Toxicity / Carcinogenicity[7] | Handle with appropriate PPE; never dispose of in the environment.[3] |
| Hydrochloride Salt | Potential Corrosivity (in solution) | Segregate from bases and reactive metals.[9] |
Core Disposal Workflow: From Generation to Collection
The following workflow provides a logical sequence for the safe handling and disposal of this compound. The process begins the moment waste is generated and ends with its collection by certified professionals.
Caption: Decision workflow for proper disposal of the target compound.
Step-by-Step Disposal Protocol
-
Segregation at the Source :
-
Immediately upon generation, classify the waste.
-
Solid Waste : Unused reagent, solid residues from reaction workups. This must be collected separately from liquid waste.[9][11]
-
Liquid Waste : Solutions containing the compound. This waste stream must be designated as Halogenated Organic Liquid Waste .[4] Do not mix with non-halogenated waste streams like acetone, hexane, or ethanol.[5]
-
Contaminated Materials : Items such as gloves, weigh boats, or absorbent pads used during handling or spill cleanup. These should be treated as hazardous solid waste.
-
-
Container Selection and Management :
-
Use only containers designated for chemical waste that are in good condition and compatible with the chemical.[11][12] Polyethylene or glass containers are generally appropriate.[10][11]
-
Ensure the container has a secure, leak-proof screw cap. Keep the container closed at all times except when actively adding waste.[6][13] This is a critical step to prevent the release of vapors and to ensure safety in case of a spill.
-
Do not overfill containers; a best practice is to fill to no more than 75-80% capacity to allow for vapor expansion.[11]
-
-
Proper Labeling :
-
Label the waste container before adding the first drop of waste.[14]
-
The label must be clear, legible, and securely affixed.
-
Required information includes:
-
The full chemical name: This compound . Do not use abbreviations or chemical formulas.[14]
-
An accurate estimation of the concentration and the solvent(s) if it is a liquid waste stream.
-
The relevant hazard pictograms (e.g., Harmful/Irritant, Environmental Hazard).
-
The date the first waste was added to the container.
-
-
Safe Accumulation :
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of waste generation.[6][13]
-
The SAA should be a well-ventilated area, away from ignition sources, and should utilize secondary containment (such as a spill tray) to contain any potential leaks.[11][12]
-
Ensure incompatible wastes are physically segregated. For example, this halogenated amine waste should be stored separately from strong acids, bases, and oxidizers.[9][10]
-
-
Requesting Disposal :
-
Once the container is full, or if it has been in storage for an extended period (typically 6-12 months, check your institution's policy), arrange for its disposal.[12][13]
-
Contact your institution's Environmental Health & Safety (EH&S or equivalent) department to schedule a waste pickup.[3][13] Do not attempt to transport or dispose of the waste yourself.
-
Decontamination and Spill Management
Accidental releases are a possibility that must be planned for. Proper procedure ensures a minor incident does not escalate.
Decontaminating Glassware and Surfaces
-
Initial Rinse : Rinse the glassware or surface with a suitable solvent that can dissolve the compound. Acetone is often a good first choice, followed by ethanol or methanol. This rinse solvent must be collected and disposed of as Halogenated Organic Liquid Waste .
-
Secondary Wash : Wash the item with soap and water.
-
Final Rinse : Perform a final rinse with deionized water.
-
Empty Containers : An "empty" container that held this compound must be triple-rinsed with a suitable solvent.[3] The rinsate from all three rinses must be collected as hazardous waste. After triple-rinsing, the container can often be disposed of as regular trash after defacing the label.[3]
Small Spill Cleanup Protocol
For small spills that can be cleaned up in under 10 minutes by trained lab personnel:
-
Alert & Isolate : Alert personnel in the immediate area and restrict access.
-
Don PPE : Wear at a minimum a lab coat, double nitrile gloves, and chemical splash goggles.[10]
-
Contain & Absorb : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad). Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Collect Waste : Carefully sweep or scoop the absorbent material into a heavy-duty plastic bag.
-
Wipe & Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. All cloths, pads, and contaminated PPE must be placed in the plastic bag.
-
Seal & Label : Seal the bag, then place it inside a second bag (double-bagging). Label the outer bag as "Hazardous Waste" with the name of the spilled chemical and the date.
-
Dispose : Dispose of the bag as solid hazardous waste by placing it in the designated container in your SAA.[10]
For large spills, evacuate the area immediately and contact your institution's emergency response and EH&S department.[3]
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Personal protective equipment for handling (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride
All materials contaminated with this compound must be treated as halogenated organic waste. [10]Do not mix with non-halogenated waste streams. The standard disposal method for such compounds is high-temperature incineration at a licensed facility, which is equipped with scrubbers to handle the resulting hydrobromic acid. [11][12]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
